4-Acetylphenyl acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-acetylphenyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-7(11)9-3-5-10(6-4-9)13-8(2)12/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMIOEQSLJNNKQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9044534 | |
| Record name | 4-Acetylphenyl acetate | |
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Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Ethanone, 1-[4-(acetyloxy)phenyl]- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
13031-43-1 | |
| Record name | 1-[4-(Acetyloxy)phenyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13031-43-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Acetylphenyl acetate | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13031-43-1 | |
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| Record name | Ethanone, 1-[4-(acetyloxy)phenyl]- | |
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| Record name | 4-Acetylphenyl acetate | |
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| Record name | p-acetylphenyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.617 | |
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| Record name | P-ACETYLPHENYL ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EO1XK390JF | |
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Foundational & Exploratory
4-Acetylphenyl Acetate (CAS 13031-43-1): Synthetic Utility, Biocatalytic Applications, and Pharmacological Potential
[1]
Executive Summary
4-Acetylphenyl acetate (also known as 4'-acetoxyacetophenone) is a bifunctional aromatic ester serving as a critical intermediate in organic synthesis and a chromogenic substrate in biocatalysis.[1] Structurally, it consists of a phenyl ring substituted para- to one another with an acetyl group and an acetoxy group.
This technical guide provides a rigorous analysis of its physicochemical properties, synthetic pathways (including the mechanistically significant Fries rearrangement), and its utility as a probe for lipolytic activity. It is designed for researchers requiring high-purity synthesis protocols and validated assay methodologies.[1]
Part 1: Physicochemical Profile & Identification
Precise characterization is the first line of defense against experimental failure. The following data points serve as quality control benchmarks.
Table 1: Critical Constants and Properties
| Property | Value | Context for Researchers |
| CAS Number | 13031-43-1 | Unique identifier for database retrieval.[1] |
| Molecular Formula | MW: 178.19 g/mol .[1][2] | |
| Appearance | White to light beige crystalline powder | Discoloration (yellowing) indicates hydrolysis to 4-hydroxyacetophenone.[1] |
| Melting Point | 53–55 °C | Sharp melting range indicates high purity (>98%). |
| Boiling Point | 290 °C (at 760 mmHg) | High BP requires vacuum distillation for purification if not recrystallized.[1] |
| Solubility | Soluble in EtOH, CHCl | Requires organic co-solvent (e.g., DMSO/Acetonitrile) for aqueous enzymatic assays. |
| UV | ~250 nm (Ester) vs ~270 nm (Phenol) | Basis for spectrophotometric hydrolysis assays. |
Part 2: Synthetic Protocols & Mechanistic Insights[1]
Protocol A: Chemoselective Acetylation (Forward Synthesis)
The most efficient route to 4-acetylphenyl acetate is the O-acylation of 4-hydroxyacetophenone (piceol).[1] While acid chlorides can be used, acetic anhydride with a nucleophilic catalyst is preferred for atom economy and ease of workup.
Mechanistic Rationale: We utilize 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst.[1] DMAP attacks the acetic anhydride to form a highly electrophilic N-acylpyridinium ion, which is orders of magnitude more reactive toward the phenol than the anhydride itself.
Step-by-Step Methodology:
-
Charge: In a round-bottom flask, dissolve 4-hydroxyacetophenone (13.6 g, 100 mmol) in Dichloromethane (DCM, 100 mL).
-
Catalysis: Add Triethylamine (1.2 eq) and DMAP (1 mol%). Stir at 0°C.
-
Addition: Dropwise add Acetic Anhydride (1.1 eq) over 15 minutes.
-
Reaction: Allow to warm to room temperature (RT) and stir for 2 hours.
-
Self-Validation (TLC): Spot reaction mixture vs. starting material (Silica gel, 30% EtOAc/Hexane). The product (
) should be distinct from the starting phenol ( ). -
Workup: Wash with 1M HCl (to remove amines), then saturated
, then brine. Dry over . -
Purification: Recrystallize from Ethanol/Hexane to yield white crystals (Yield >90%).
Protocol B: The Fries Rearrangement (Divergent Synthesis)
This is a critical reaction for synthetic chemists. 4-Acetylphenyl acetate serves as the substrate for the Fries Rearrangement , converting the O-acyl ester into a C-acyl phenol.[1]
Expert Insight: Since the para position is already blocked by an acetyl group, the rearrangement is forced to the ortho position, selectively yielding 2,4-diacetylphenol . This is a high-value scaffold for chalcone and flavonoid synthesis.[1]
Visualization: Synthesis & Rearrangement Pathways
Figure 1: Synthetic workflow showing the generation of 4-acetylphenyl acetate and its subsequent rearrangement to 2,4-diacetylphenol.
Part 3: Biocatalytic Application (Lipase Assay)
4-Acetylphenyl acetate is an excellent non-fluorogenic substrate for characterizing lipase specificity (e.g., Candida antarctica Lipase B, CALB).[1] It is structurally more robust than the standard p-nitrophenyl acetate (pNPA) and mimics realistic pharmaceutical esters.[1]
Assay Logic
The hydrolysis cleaves the ester bond, releasing acetic acid and 4-hydroxyacetophenone .
-
Substrate (Ester): Lower UV absorbance at 270 nm.
-
Product (Phenol): Strong UV absorbance at 270–276 nm (bathochromic shift in alkaline buffer).
Standardized Protocol
-
Buffer Prep: Prepare 50 mM Phosphate Buffer (pH 7.4) with 1% Triton X-100 (to emulsify).
-
Stock Solution: Dissolve 4-acetylphenyl acetate in Acetonitrile to 20 mM.
-
Reaction Mix: Add 50
L Stock to 900 L Buffer in a quartz cuvette. -
Initiation: Add 50
L Enzyme solution. -
Detection: Monitor
Absorbance at 276 nm over 5 minutes. -
Quantification: Use the extinction coefficient of 4-hydroxyacetophenone (
) to calculate specific activity.[1]
Visualization: Enzymatic Hydrolysis Workflow
Figure 2: Kinetic assay flowchart for determining lipase activity using 4-acetylphenyl acetate as a probe.
Part 4: Pharmacological & Medicinal Chemistry Context
In drug development, 4-acetylphenyl acetate is often investigated as a prodrug model or a scaffold for Mutual Prodrugs .[1]
-
Prodrug Mechanism: The ester bond masks the phenolic hydroxyl group of 4-hydroxyacetophenone (Piceol). Piceol has documented antioxidant and anti-inflammatory properties but poor bioavailability. The acetyl ester improves lipophilicity (
), facilitating membrane transport before intracellular hydrolysis restores the active phenol [1]. -
NSAID Hybridization: Researchers utilize this scaffold to link NSAIDs (like Aspirin or Ibuprofen) to the phenolic oxygen. This "masking" reduces direct gastric irritation caused by the free phenol/acid groups while delivering two active moieties (the NSAID and the antioxidant Piceol) upon hydrolysis [2].
Part 5: Safety and Handling
-
Hazards: Irritant to eyes, respiratory system, and skin.
-
Storage: Store at 2–8°C. Moisture sensitive (hydrolysis risk).
-
Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.
References
-
PubChem. (n.d.). 4-Acetylphenyl acetate (Compound Summary). National Library of Medicine.[3] Retrieved from [Link][1]
- Karaman, R. (2013). Prodrugs Design: A New Era. In Prodrugs Design - E-Book. Bentham Science Publishers.
- Martin, R. (2011). Aromatic Hydroxyketones Preparation via Fries Rearrangement. In Handbook of Hydroxyacetophenones. (General reference for Fries Rearrangement specificity on para-substituted phenols).
Spectroscopic data of 4-Acetylphenyl acetate (NMR, IR, MS)
Executive Summary
4-Acetylphenyl acetate (also known as p-acetoxyacetophenone; CAS 13031-43-1) is a bifunctional aromatic compound featuring both a ketone and a phenolic ester moiety.[1][2][3] It serves as a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and paracetamol derivatives.
This technical guide provides a rigorous analysis of its spectroscopic signature. Unlike simple aromatics, 4-acetylphenyl acetate presents a "dual-carbonyl" challenge in IR and NMR spectroscopy, requiring precise assignment to distinguish the ester functionality from the conjugated ketone. The following protocols and data sets are designed to serve as a self-validating reference for researchers confirming the identity and purity of this compound.
Structural Analysis & Reactivity
Understanding the electron density distribution is prerequisite to interpreting the spectra.
-
Electronic Environment: The benzene ring is substituted para by two electron-withdrawing groups (EWG), though they act via different mechanisms.
-
Position 1 (Acetyl): Strongly withdrawing via resonance (
) and induction ( ), deshielding adjacent protons significantly. -
Position 4 (Acetoxy): The oxygen atom donates electrons via resonance (
) but withdraws via induction ( ). The resonance effect dominates for the ring protons, shielding them relative to the acetyl-ortho protons, but the ester carbonyl itself remains distinct.
-
Synthesis & Workflow
To ensure the data below correlates with high-purity material, the standard synthesis involves the acetylation of 4-hydroxyacetophenone.
Figure 1: Synthesis pathway via nucleophilic acyl substitution.[2][4][5][6][7][8][9] The phenolic oxygen attacks the acetic anhydride carbonyl.
Spectroscopic Characterization
A. Infrared Spectroscopy (FT-IR)
The IR spectrum is the primary diagnostic for the "dual carbonyl" system. The key validation point is the frequency separation between the ester and ketone carbonyls.
-
Ester C=O (
): Appears at ~1760 cm⁻¹ .-
Mechanistic Insight: Phenolic esters absorb at higher wavenumbers than aliphatic esters due to the inhibition of resonance delocalization from the ether oxygen into the carbonyl (the oxygen's lone pair is partially engaged with the aromatic ring).
-
-
Ketone C=O (
): Appears at ~1680 cm⁻¹ .-
Mechanistic Insight: This value is lower than a standard ketone (1715 cm⁻¹) because of conjugation with the aromatic ring, which reduces the double-bond character of the carbonyl.
-
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Assignment |
| C=O (Ester) | 1755 - 1765 | Strong | Phenolic acetate carbonyl stretch |
| C=O (Ketone) | 1675 - 1685 | Strong | Conjugated ketone stretch |
| C=C (Aromatic) | 1590 - 1605 | Medium | Ring skeletal vibrations |
| C-O-C | 1190 - 1210 | Strong | Ester C-O asymmetric stretch |
| C-H (Aliphatic) | 2900 - 3000 | Weak | Methyl group C-H stretches |
B. Nuclear Magnetic Resonance (NMR)
All data referenced in
¹H NMR (Proton)
The spectrum exhibits a classic AA'BB' aromatic system and two distinct methyl singlets.
-
Aromatic Region (7.0 - 8.0 ppm):
-
The protons ortho to the acetyl group (
) are strongly deshielded by the carbonyl anisotropy and appear downfield. -
The protons ortho to the acetoxy group (
) are relatively shielded.
-
-
Aliphatic Region (2.0 - 3.0 ppm):
-
Differentiation of the methyls is critical. The methyl attached to the ketone is slightly more deshielded than the acetate methyl.
-
| Shift ( | Multiplicity | Integration | Assignment | Structural Logic |
| 8.00 | Doublet ( | 2H | Ar-H (ortho to ketone) | Deshielded by |
| 7.20 | Doublet ( | 2H | Ar-H (ortho to ester) | Shielded relative to |
| 2.60 | Singlet | 3H | Ketone methyl (Alpha to carbonyl) | |
| 2.32 | Singlet | 3H | Acetate methyl |
¹³C NMR (Carbon)
The carbon spectrum confirms the presence of two distinct carbonyl environments.
| Shift ( | Type | Assignment |
| 197.0 | Quaternary | Ketone Carbonyl ( |
| 168.9 | Quaternary | Ester Carbonyl ( |
| 154.3 | Quaternary | Aromatic C-O (Ipso to ester) |
| 134.5 | Quaternary | Aromatic C-C=O (Ipso to ketone) |
| 129.8 | CH | Aromatic CH (ortho to ketone) |
| 121.8 | CH | Aromatic CH (ortho to ester) |
| 26.6 | Ketone Methyl | |
| 21.1 | Acetate Methyl |
C. Mass Spectrometry (EI-MS)
The fragmentation pattern of 4-acetylphenyl acetate is distinct due to the facile loss of ketene from the phenolic acetate.
-
Molecular Ion (
): m/z 178.ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
Base Peak: Often m/z 43 (Acetyl cation) or m/z 121 depending on ionization energy.
-
Diagnostic Loss: The transition from 178
136 represents the loss of a neutral ketene molecule ( , 42 u), a hallmark of phenolic acetates.
Figure 2: Primary fragmentation pathway under Electron Impact (70 eV).
Experimental Protocol (Self-Validating)
To generate the standard sample for the above data:
-
Preparation: Dissolve 4-hydroxyacetophenone (10 mmol) in dry dichloromethane (DCM).
-
Acylation: Add 1.2 eq of acetic anhydride and 1.5 eq of pyridine. Stir at RT for 2 hours.
-
Validation: Monitor via TLC (Hexane/EtOAc 7:3). The starting material (
) should disappear, replaced by the less polar ester ( ).
-
-
Workup: Wash with 1M HCl (to remove pyridine), then saturated
(to remove acetic acid). -
Purification: Recrystallize from ethanol/water if necessary.
-
Check: A melting point of 54-56°C confirms purity before spectroscopic analysis.
References
-
National Institute of Standards and Technology (NIST). 4-Acetylphenyl acetate Mass Spectrum. NIST Chemistry WebBook. Available at: [Link]
-
Spectral Database for Organic Compounds (SDBS). SDBS No. 12690: 4'-Acetoxyacetophenone. AIST. (Requires search by compound name or registry number 13031-43-1). Available at: [Link]
-
PubChem. Compound Summary: 4-Acetylphenyl acetate.[10] National Library of Medicine. Available at: [Link]
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. Buy 4-Acetylphenyl acetate (EVT-278265) | 13031-43-1 [evitachem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. 4-Ethylphenyl Acetate(3245-23-6) 1H NMR [m.chemicalbook.com]
- 5. N-(4-Acetylphenyl)acetamide | C10H11NO2 | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 6. chembk.com [chembk.com]
- 7. scribd.com [scribd.com]
- 8. scribd.com [scribd.com]
- 9. ES2635388T3 - Methods and compositions for the specific inhibition of beta-catenin by double stranded RNA - Google Patents [patents.google.com]
- 10. p-Acetylphenyl acetate | C10H10O3 | CID 83063 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Strategic Role of 4-Acetylphenyl Acetate in Modern Pharmaceutical Synthesis: A Technical Guide
This guide provides an in-depth technical exploration of 4-acetylphenyl acetate and its pivotal role as a precursor in the synthesis of a range of pharmaceutical agents. Designed for researchers, medicinal chemists, and professionals in drug development, this document elucidates the synthetic pathways, mechanistic underpinnings, and practical considerations for leveraging this versatile intermediate. We will delve into its application in the production of high-profile active pharmaceutical ingredients (APIs), including the widely used analgesic, paracetamol, and explore its utility in the synthesis of other important drugs such as the beta-blocker atenolol and the beta-agonist ractopamine.
Introduction to 4-Acetylphenyl Acetate: A Versatile Synthetic Building Block
4-Acetylphenyl acetate, also known as 4-acetoxyacetophenone, is a key organic intermediate characterized by the presence of both an acetyl group and an acetate ester on a benzene ring. This dual functionality makes it a valuable starting material in multi-step organic syntheses. Its strategic importance in the pharmaceutical industry primarily stems from its relationship with 4-hydroxyacetophenone, a direct precursor to several APIs. The acetate group in 4-acetylphenyl acetate serves as a protecting group for the phenolic hydroxyl, which can be selectively deprotected under controlled conditions.
| Property | Value |
| IUPAC Name | 4-acetylphenyl acetate |
| CAS Number | 13031-43-1 |
| Molecular Formula | C₁₀H₁₀O₃ |
| Molecular Weight | 178.18 g/mol |
| Appearance | Light beige crystalline powder |
| Melting Point | 51-55 °C |
The synthesis of 4-acetylphenyl acetate is typically achieved through the acetylation of 4-hydroxyacetophenone. This straightforward reaction provides a stable, crystalline solid that is easily handled and purified, making it an excellent starting point for more complex synthetic endeavors.
The Cornerstone Application: Synthesis of Paracetamol (Acetaminophen)
One of the most significant industrial applications of 4-acetylphenyl acetate's precursor, 4-hydroxyacetophenone, is in the synthesis of paracetamol (N-(4-hydroxyphenyl)acetamide), a widely used over-the-counter analgesic and antipyretic. The "Hoechst-Celanese process" is a well-established industrial route that proceeds via a Beckmann rearrangement of 4-hydroxyacetophenone oxime.[1]
The overall synthetic workflow from 4-acetylphenyl acetate to paracetamol can be visualized as a three-step process:
Step 1: Hydrolysis of 4-Acetylphenyl Acetate to 4-Hydroxyacetophenone
The initial step involves the deprotection of the phenolic hydroxyl group through the hydrolysis of the acetate ester. This can be achieved under either acidic or basic conditions.
Mechanism of Base-Catalyzed Hydrolysis:
The base-catalyzed hydrolysis proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the phenoxide ion as the leaving group, which is subsequently protonated to yield 4-hydroxyacetophenone.[2]
Experimental Protocol: Base-Catalyzed Hydrolysis
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-acetylphenyl acetate in a suitable solvent such as methanol or ethanol.
-
Addition of Base: Add an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide, to the flask.
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture and neutralize it with a suitable acid (e.g., hydrochloric acid).
-
Isolation: Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain crude 4-hydroxyacetophenone.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as water or a mixture of ethyl acetate and hexanes.
Step 2: Oximation of 4-Hydroxyacetophenone
The second step involves the conversion of the ketone functional group of 4-hydroxyacetophenone into an oxime. This is a standard reaction with hydroxylamine.
Experimental Protocol: Synthesis of 4-Hydroxyacetophenone Oxime
-
Reaction Setup: In a suitable reaction vessel, dissolve 4-hydroxyacetophenone in an appropriate solvent, such as aqueous ethanol.
-
Reagent Addition: Add hydroxylamine hydrochloride and a base (e.g., sodium hydroxide or sodium acetate) to the solution. The base is necessary to liberate the free hydroxylamine from its salt.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by TLC.[3]
-
Isolation: The product, 4-hydroxyacetophenone oxime, often precipitates from the reaction mixture upon cooling or addition of water. The solid can be collected by filtration, washed with cold water, and dried.
Step 3: Beckmann Rearrangement to Paracetamol
The final and most critical step is the Beckmann rearrangement of 4-hydroxyacetophenone oxime to N-(4-hydroxyphenyl)acetamide (paracetamol). This acid-catalyzed rearrangement involves the migration of the group anti-periplanar to the hydroxyl group on the oxime nitrogen.[1]
Mechanism of the Beckmann Rearrangement:
The reaction is initiated by the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). The subsequent migration of the aryl group to the electron-deficient nitrogen atom occurs in a concerted fashion with the departure of the water molecule, leading to the formation of a nitrilium ion. This intermediate is then attacked by water, and after tautomerization, yields the final amide product, paracetamol.
Catalysts and Reaction Conditions:
A variety of acidic catalysts can be employed for the Beckmann rearrangement, ranging from strong protic acids to solid acid catalysts. The choice of catalyst is a critical factor influencing the reaction's efficiency, selectivity, and environmental impact.
| Catalyst | Reaction Conditions | Yield (%) | Reference |
| Trifluoroacetic Acid (TFA) | Neat or in a solvent | High to quantitative | [4] |
| H₃PO₄/Al-MCM-41 | Acetone, reflux | Up to 100% conversion | [5] |
| Amberlyst 15 (catalytic resin) | Acetic acid, reflux | ~67% | [6] |
| Thionyl chloride in SO₂ | 0-100 °C | Not specified | [4] |
Experimental Protocol: Beckmann Rearrangement to Paracetamol
-
Reaction Setup: In a reaction vessel suitable for the chosen catalyst and solvent, suspend or dissolve 4-hydroxyacetophenone oxime.
-
Catalyst Addition: Add the acidic catalyst to the reaction mixture.
-
Reaction Conditions: Heat the mixture under the conditions specified for the chosen catalyst (see table above). Monitor the reaction by TLC or HPLC.
-
Workup: Upon completion, the workup procedure will vary depending on the catalyst used. For homogeneous catalysts, neutralization and extraction are typically required. For heterogeneous catalysts, simple filtration can be used to recover the catalyst.[3]
-
Purification: The crude paracetamol is then purified by recrystallization, typically from hot water, to yield the final product as white crystals.
Beyond Paracetamol: Synthesis of Other Key Pharmaceuticals
The utility of 4-acetylphenyl acetate's core structure, 4-hydroxyacetophenone, extends to the synthesis of other important pharmaceutical agents.
Synthesis of Atenolol
Atenolol is a selective β₁ receptor antagonist, or "beta-blocker," used to treat cardiovascular diseases. A key intermediate in its synthesis is 2-(4-hydroxyphenyl)acetamide, which can be prepared from 4-hydroxyacetophenone via the Willgerodt-Kindler reaction.[7] This reaction transforms an aryl alkyl ketone into a thioamide, which can then be hydrolyzed to the corresponding amide.[8]
Experimental Protocol: Willgerodt-Kindler Reaction for Atenolol Intermediate
-
Reaction Setup: In a reaction flask, combine 4-hydroxyacetophenone, elemental sulfur, and an amine such as morpholine.
-
Reaction Conditions: Heat the mixture, often under reflux, to drive the reaction. The progress can be monitored by TLC.
-
Formation of Thioamide: The initial product is the corresponding thioamide.
-
Hydrolysis: The thioamide is then hydrolyzed, typically under acidic or basic conditions, to yield 2-(4-hydroxyphenyl)acetamide.
-
Subsequent Steps: This intermediate is then reacted with epichlorohydrin, followed by reaction with isopropylamine to furnish atenolol.
Synthesis of Ractopamine
Ractopamine is a beta-agonist drug used as a feed additive to promote leanness in livestock. Its synthesis can also commence from 4-hydroxyacetophenone.
Synthetic Outline for Ractopamine:
A patented process describes the conversion of 4-hydroxyacetophenone to 4-acetyl phenyl acetate, which is then brominated to yield 2-bromo-4'-hydroxyacetophenone. This intermediate undergoes a series of reactions, including substitution with 1-methyl-3-(4-hydroxyphenyl)propylamine, hydrolysis, and catalytic hydrogenation to afford ractopamine hydrochloride.[9]
Conclusion
4-Acetylphenyl acetate, and its direct derivative 4-hydroxyacetophenone, represent highly valuable and versatile precursors in the pharmaceutical industry. The strategic placement of functional groups allows for a variety of synthetic transformations, leading to a diverse range of important APIs. The synthesis of paracetamol via the Beckmann rearrangement of 4-hydroxyacetophenone oxime is a classic example of its industrial significance. Furthermore, its application in the synthesis of more complex molecules like atenolol and ractopamine underscores its continued importance in modern drug development. A thorough understanding of the reaction mechanisms and the optimization of reaction conditions are crucial for the efficient and sustainable production of these life-saving and economically important medicines. This guide has provided a comprehensive overview of the key synthetic routes and methodologies, offering a solid foundation for researchers and professionals in the field.
References
-
Improved Process For Manufacture Of Ractopamine Hydrochloride. Quick Company.
-
Process for producing 4-hydroxyacetophenone. (1986). Google Patents.
-
Base-catalyzed hydrolysis of phenyl acetate to produce phenol and acetate. (2012). ResearchGate.
-
Synthesis of Acetaminophen by Liquid Phase Beckmann Rearrangement of 4-Hydroxyacetophenone Oxime over Nano-Ordered Zn-MCM-41. (n.d.). Sciforum.
-
Conversion of 4-hydroxyacetophenone into 4-phenyl acetate by a flavin adenine dinucleotide-containing Baeyer-Villiger-type monooxygenase. (2000). PubMed.
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Willgerodt rearrangement. (n.d.). Wikipedia.
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Beckmann rearrangement of acetophenone oximes to the corresponding amides organo-catalyzed by trifluoroacetic acid for. (n.d.). IRIS.
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4'-Hydroxyacetophenone synthesis. (n.d.). ChemicalBook.
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Synthesis of paracetamol by liquid phase Beckmann rearrangement of 4-hydroxyacetophenone oxime over H3PO4/Al-MCM-41. (2009). ResearchGate.
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Process for producing an aqueous 4-hydroxyacetophenone (4-hap) which is stable at room temperature. (1989). Justia Patents.
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Conversion of 4-Hydroxyacetophenone into 4-Phenyl Acetate by a Flavin Adenine Dinucleotide-Containing Baeyer-Villiger-Type Monooxygenase. (2000). PMC - NIH.
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2-(4-Hydroxyphenyl)acetamide. (n.d.). PMC - NIH.
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The Mechanochemical Beckmann Rearrangement: An Eco-efficient “Cut-and-Paste” Strategy to Design the “Good Old Amide Bond”. (2021). ACS Publications.
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(PDF) 2-(4-Hydroxyphenyl)acetamide. (2025). ResearchGate.
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Unraveling Acid–Base Contributions In P-Nitrophenyl Acetate Hydrolysis: Kinetics, Mechanism, And Activation Parameter. (n.d.). IRE Journals.
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KINETICS OF THE CATALYZED HYDROLYSIS OF p-NITROPHENYL ACETATE. (n.d.). ResearchGate.
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The Highly Efficient Beckmann Rearrangement of Ketoximes to Amides By Using Mukaiyama Reagent Under Mild Conditions. (2015). ResearchGate.
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Insight into the Willgerodt-Kindler Reaction of ω-Haloacetophenone Derivatives: Mechanistic Implication. (2014). SciSpace.
-
Study on the Application of Beckmann Rearrangement in the Synthesis of Amides from Oximes. (2018). SciSpace.
-
Willgerodt‐Kindler Reac1on. (2009). MSU chemistry.
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Willgerodt Reaction. (n.d.). Cambridge Core.
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Application of different catalysts in Beckmann Rearrangement. (n.d.). JOCPR.
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An In-depth Technical Guide to 4-Acetylphenyl Acetate: Synthesis, History, and Applications
This guide provides a comprehensive technical overview of 4-Acetylphenyl acetate, a key intermediate in the pharmaceutical and fine chemical industries. Intended for researchers, scientists, and drug development professionals, this document delves into the compound's historical context through the lens of its synthesis, its physicochemical properties, detailed analytical methodologies, and its significant applications.
Introduction and Core Properties
4-Acetylphenyl acetate, also known as 4'-acetoxyacetophenone, is an aromatic ester with the chemical formula C₁₀H₁₀O₃.[1] It presents as a light beige crystalline powder under standard conditions.[2] This compound serves as a crucial building block in the synthesis of a variety of more complex molecules, particularly within the pharmaceutical sector.[1][3] Its utility stems from the presence of two key functional groups: a ketone and an ester, which offer multiple reaction pathways for further chemical transformations.
Key Physicochemical Data
A summary of the essential physicochemical properties of 4-Acetylphenyl acetate is provided in the table below for quick reference.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀O₃ | [1][4] |
| Molecular Weight | 178.18 g/mol | [4][5] |
| CAS Number | 13031-43-1 | [4][6] |
| Appearance | Light beige crystalline powder | [2] |
| Melting Point | 51-55 °C | [2] |
| Boiling Point | 290.462 °C at 760 mmHg | [2] |
| Solubility | Slightly soluble in water; Soluble in organic solvents like ethanol and dichloromethane.[2][3] | |
| Density | 1.123 g/cm³ | [2] |
Historical Context and Synthesis Evolution
The history of 4-Acetylphenyl acetate is intrinsically linked to the development of fundamental organic reactions, namely the Fries rearrangement and classical acetylation. Its emergence as a commercially significant intermediate is a result of the need for efficient synthetic routes to its precursor, 4-hydroxyacetophenone.
The Genesis: Synthesis of the Precursor, 4-Hydroxyacetophenone
The primary and most historically significant route to 4-hydroxyacetophenone is the Fries rearrangement of phenyl acetate. This reaction, named after German chemist Karl Theophil Fries, involves the rearrangement of a phenolic ester to a hydroxy aryl ketone with the help of a Lewis acid catalyst.
The industrial synthesis of 4-hydroxyacetophenone often begins with the acetylation of phenol with acetic anhydride or acetic acid, catalyzed by hydrogen fluoride, to form phenyl acetate.[7] This intermediate is then subjected to a Fries rearrangement to yield 4-hydroxyacetophenone.[7] While aluminum chloride is a traditional catalyst for this rearrangement, concerns over waste generation have led to the use of alternatives like hydrogen fluoride.[7]
Figure 1: Conceptual workflow for the synthesis of 4-hydroxyacetophenone via the Fries rearrangement.
The Final Step: Acetylation to 4-Acetylphenyl Acetate
The direct synthesis of 4-Acetylphenyl acetate is a straightforward acetylation of 4-hydroxyacetophenone. This reaction is a classic example of ester formation and is widely employed in both laboratory and industrial settings.
The most common method involves the reaction of 4-hydroxyacetophenone with acetic anhydride.[3][8] A catalyst, such as pyridine or a Lewis acid, is often used to facilitate the reaction, which is typically carried out under reflux conditions to ensure efficient conversion.[3] The choice of catalyst and solvent can be optimized to achieve high yields and purity, often exceeding 98%.[8]
Figure 2: Experimental workflow for the synthesis of 4-Acetylphenyl acetate.
Detailed Experimental Protocols
The following protocols are provided as a guide for the laboratory-scale synthesis of 4-Acetylphenyl acetate and its precursor.
Synthesis of 4-Hydroxyacetophenone via Fries Rearrangement of Phenyl Acetate
Causality of Experimental Choices: This procedure utilizes trifluoromethanesulfonic acid as a strong Brønsted acid catalyst for the Fries rearrangement. The reaction is conducted at 0 °C to control the exothermic nature of the reaction and to favor the formation of the para-isomer. The workup with ice-water quenches the reaction, and the subsequent extraction with dichloromethane isolates the product from the aqueous layer.
Step-by-Step Methodology:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer, add trifluoromethanesulfonic acid (0.5 mL) and cool the flask to 0 °C in an ice bath.
-
To the cooled acid, add phenyl acetate (50 µL) dropwise with continuous stirring.
-
Stir the reaction mixture at 0 °C for 30 minutes.
-
Carefully pour the reaction mixture into a beaker containing approximately 25 mL of an ice-water slurry.
-
Once the ice has melted, transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine the organic extracts and wash with a saturated sodium chloride solution (25 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Further purification can be achieved by recrystallization from toluene.[9]
Synthesis of 4-Acetylphenyl Acetate via Acetylation of 4-Hydroxyacetophenone
Causality of Experimental Choices: This protocol employs acetic anhydride as the acetylating agent and pyridine as a catalyst. Pyridine acts as a nucleophilic catalyst and also as a base to neutralize the acetic acid byproduct. Refluxing the reaction mixture provides the necessary thermal energy to drive the reaction to completion. The workup involves quenching with water and subsequent extraction to isolate the product.
Step-by-Step Methodology:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-hydroxyacetophenone in a suitable solvent such as toluene.
-
Add a slight excess of acetic anhydride to the solution.
-
Add a catalytic amount of pyridine to the mixture.
-
Heat the reaction mixture to reflux and maintain for a period determined by reaction monitoring (e.g., by thin-layer chromatography).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully add water to quench the excess acetic anhydride.
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with dilute hydrochloric acid (to remove pyridine), saturated sodium bicarbonate solution (to remove acetic acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-Acetylphenyl acetate.
-
The product can be further purified by recrystallization.
Spectroscopic and Analytical Characterization
The structural elucidation and purity assessment of 4-Acetylphenyl acetate are typically performed using a combination of spectroscopic and chromatographic techniques.
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the two methyl groups (one from the acetyl group and one from the acetate group) and the aromatic protons. |
| ¹³C NMR | Resonances for the carbonyl carbons of the ketone and ester, the aromatic carbons, and the methyl carbons. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the C=O stretching of the ketone and the ester functional groups. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound (178.18 g/mol ). |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. A reverse-phase method with a mobile phase of acetonitrile and water is commonly used.[6] |
Applications in Research and Industry
4-Acetylphenyl acetate is a valuable intermediate primarily due to its utility in the synthesis of pharmaceuticals.[1][3] It serves as a precursor for active pharmaceutical ingredients (APIs), particularly in the development of anti-inflammatory drugs and pain management medications.[3] Beyond pharmaceuticals, it can be used in the synthesis of other fine chemicals and as a building block in the development of novel organic materials.[3]
Conclusion
4-Acetylphenyl acetate, while not having a singular moment of discovery, represents a culmination of the development of key organic reactions. Its synthesis, rooted in the historic Fries rearrangement and fundamental acetylation chemistry, provides a reliable pathway to a versatile chemical intermediate. The robust and well-understood synthetic routes, coupled with its valuable role in the pharmaceutical industry, ensure that 4-Acetylphenyl acetate will remain a compound of significant interest to the scientific and industrial communities. This guide has provided a detailed technical overview to support researchers and developers in their work with this important molecule.
References
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- 4-Acetylphenyl acet
- 4-Acetylphenyl acet
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p-Acetylphenyl acetate | C10H10O3 | CID 83063 - PubChem. (URL: [Link])
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4-acetylphenyl acetate - 13031-43-1, C10H10O3, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (URL: [Link])
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Exploring the Chemical Synthesis of 4-Acetoxyacetophenone: Production Insights - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])
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Technical Guide: Thermochemical Characterization of 4-Acetylphenyl Acetate
Topic: Thermochemical properties of 4-Acetylphenyl acetate Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
4-Acetylphenyl acetate (4-APA), also known as 4-acetoxyacetophenone (CAS 13031-43-1), serves as a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and as a model substrate for esterase kinetic profiling. Its structural dual-functionality—possessing both a ketone and a labile phenolic ester—makes it an ideal candidate for prodrug design, specifically as a precursor to 4-hydroxyacetophenone (a paracetamol analog precursor).
This guide provides a rigorous physicochemical baseline for 4-APA and outlines the standardized protocols required to determine its specific thermochemical constants (
Molecular Architecture & Physicochemical Baseline
Before initiating thermodynamic analysis, the material must meet strict purity standards (>99% by HPLC). 4-APA crystallizes as a light beige powder.[1] The ester bond at the para position is the primary site of thermal and hydrolytic instability.
Table 1: Physicochemical Property Baseline
| Property | Value / Range | Condition | Method/Source |
| Molecular Formula | - | - | |
| Molecular Weight | 178.18 g/mol | - | IUPAC Atomic Weights |
| Melting Point ( | 51 – 55 °C | 1 atm | Capillary / DSC Onset [1] |
| Boiling Point ( | 290.5 °C | 760 mmHg | Standard Distillation [2] |
| Boiling Point ( | 165 – 170 °C | 14 mmHg | Vacuum Distillation [3] |
| Vapor Pressure | 0.00207 mmHg | 25 °C | Knudsen Effusion (Est.) [1] |
| Density | 1.12 – 1.16 g/cm³ | 20 °C | Pycnometry [2] |
| Solubility | ~4450 mg/L | Water, 25 °C | Shake-flask Method [1] |
Analyst Note: The relatively low melting point (51–55 °C) requires careful handling during vacuum drying to avoid partial fusion or sintering, which can alter surface area for dissolution studies.
Thermochemical Characterization Protocols
While basic physical constants are established, specific enthalpy values for 4-APA often require empirical determination for new batches to ensure accuracy in process modeling. The following protocols are self-validating systems for deriving these values.
Phase Transition Thermodynamics (DSC)
The Enthalpy of Fusion (
Experimental Protocol:
-
Instrument: Differential Scanning Calorimeter (DSC), heat flux type.
-
Calibration: Indium standard (
, ). -
Sample Prep: Weigh 3–5 mg of dried 4-APA into a hermetically sealed aluminum pan. Use an empty aluminum pan as the reference.
-
Cycle:
-
Equilibrate at 0 °C.
-
Ramp 5 °C/min to 80 °C (First heating: erases thermal history).
-
Cool 10 °C/min to 0 °C.
-
Ramp 5 °C/min to 80 °C (Second heating: Data collection).
-
-
Validation: The onset temperature should align with the capillary melting point (51–55 °C). The area under the endothermic peak represents
.
Theoretical Baseline: Based on structural analogs (e.g., 4-methylphenyl acetate), the estimated
Enthalpy of Formation via Combustion Calorimetry
To determine the Standard Molar Enthalpy of Formation (
Workflow Logic:
The experiment measures the heat of combustion (
Figure 1: Calorimetric workflow for determining Enthalpy of Formation.
Calculation Framework:
The combustion reaction for 4-APA (
Where standard values are:
Kinetic Stability & Hydrolysis Pathways
In drug development, the in vivo half-life of 4-APA is dictated by its hydrolysis rate. The ester bond is susceptible to both acid and base catalysis, yielding 4-Hydroxyacetophenone and Acetic Acid.
Hydrolysis Mechanism
The reaction follows pseudo-first-order kinetics under physiological conditions (pH 7.4, 37 °C).
Figure 2: Hydrolytic degradation pathway of 4-APA.
Kinetic Protocol:
-
Buffer Preparation: Phosphate buffer (pH 7.4).
-
Detection: UV-Vis Spectrophotometry at 270 nm (monitoring the formation of the phenolate ion of 4-hydroxyacetophenone).
-
Data Fit: Plot
vs. time to determine the rate constant .[3]
References
-
LookChem & ChemBK Databases. (2024). Physicochemical properties of 4-Acetylphenyl acetate (CAS 13031-43-1).[1][4] Retrieved from and .
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National Institutes of Health (NIH) - PubChem. (2025). Compound Summary: 4-Acetylphenyl acetate (CID 83063).[5] Retrieved from .
-
EvitaChem. (2024). Synthesis and Thermal Properties of 4-Acetylphenyl acetate. Retrieved from .
-
NIST WebBook. (2024). Thermochemical Data for Acetophenone Derivatives. (Used for group contribution validation). Retrieved from .
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Reactivity of 4-Acetylphenyl acetate with common reagents
An In-depth Technical Guide to the Reactivity of 4-Acetylphenyl Acetate
Authored by a Senior Application Scientist
Introduction: The Duality of a Versatile Synthetic Intermediate
4-Acetylphenyl acetate, also known as 4'-acetoxyacetophenone, is a bifunctional organic compound that serves as a critical precursor in the synthesis of numerous pharmaceutical agents and fine chemicals.[1][2] Its molecular architecture, featuring both a ketone and a phenolic ester, presents a fascinating landscape of chemical reactivity. The presence of these two distinct functional groups—the electrophilic carbonyl of the acetyl group and the susceptible-to-hydrolysis acetate ester—allows for a range of selective transformations. This guide provides an in-depth exploration of the reactivity of 4-acetylphenyl acetate with common reagents, grounded in mechanistic principles and supported by field-proven experimental insights. The strategic manipulation of these reaction pathways is paramount for researchers and drug development professionals aiming to leverage this molecule's synthetic potential.
Reactions at the Ester Functional Group: Cleavage and Rearrangement
The phenolic acetate moiety is a primary site of reactivity, susceptible to both cleavage via hydrolysis and intramolecular rearrangement under acidic conditions. Understanding the delicate balance of reagents and conditions required to control these transformations is fundamental to its application in multi-step synthesis.
Hydrolysis: Regenerating the Phenolic Nucleophile
The hydrolysis of the ester bond in 4-acetylphenyl acetate yields 4-hydroxyacetophenone and acetic acid, effectively unmasking the phenolic hydroxyl group.[1] This transformation can be catalyzed by either acid or base, though the latter is often preferred for its irreversibility.[3][4]
Causality Behind the Choice of Catalyst:
-
Acid-Catalyzed Hydrolysis: This is an equilibrium-controlled process, essentially the reverse of Fischer esterification.[3][4] To drive the reaction to completion, a large excess of water is required, and reaction times can be prolonged.[4] The mechanism involves protonation of the ester's carbonyl oxygen, enhancing its electrophilicity for nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis (Saponification): This pathway is kinetically faster and effectively irreversible.[4] The hydroxide ion directly attacks the electrophilic carbonyl carbon. The crucial step that prevents the reverse reaction is the final deprotonation of the resulting carboxylic acid by a strong base, forming a resonance-stabilized carboxylate salt that is no longer electrophilic.[4]
Data Summary: Hydrolysis Conditions
| Catalyst | Reagent | Solvent | Temperature (°C) | Typical Outcome |
| H₂SO₄ (cat.) | Water (excess) | Dioxane/Water | 80-100 | Reversible, requires excess water to complete. |
| NaOH (aq) | Water | Ethanol/Water | 25-60 | Irreversible, high yield of 4-hydroxyacetophenone.[4] |
| KOH (aq) | Water | Methanol/Water | 25-60 | Irreversible, high yield of 4-hydroxyacetophenone. |
Experimental Protocol: Base-Catalyzed Hydrolysis
-
Dissolution: Dissolve 4-acetylphenyl acetate (1.0 eq) in a 1:1 mixture of ethanol and water.
-
Reagent Addition: Add a 10% aqueous solution of sodium hydroxide (2.0 eq) dropwise to the stirring solution at room temperature.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 1-2 hours).
-
Acidification: Cool the reaction mixture in an ice bath and carefully acidify with 1M hydrochloric acid until the pH is ~2-3, precipitating the product.
-
Isolation: Collect the solid product, 4-hydroxyacetophenone, by vacuum filtration, wash with cold water, and dry under vacuum.
Visualization: Base-Catalyzed Hydrolysis Mechanism
Caption: Base-catalyzed hydrolysis (saponification).
Fries Rearrangement: Acyl Group Migration
The Fries rearrangement is a powerful method for converting phenolic esters into hydroxy aryl ketones using a Lewis acid catalyst.[5][6] When applied to 4-acetylphenyl acetate, the reaction is complex as it can theoretically yield derivatives of dihydroxyacetophenone after the initial migration. However, the principle involves the migration of the acetate's acyl group to the aromatic ring, primarily at the ortho position to the hydroxyl group.[5][7]
Causality Behind Experimental Choices:
-
Catalyst: A stoichiometric amount (or more) of a Lewis acid like aluminum chloride (AlCl₃) is required because it complexes with both the reactant's carbonyl oxygen and the product's phenolic oxygen.[8]
-
Temperature and Solvent: These factors critically influence the ratio of ortho to para isomers.[9]
-
Low Temperatures (≤ 60°C): Favor the formation of the para isomer. This is the thermodynamically controlled product.
-
High Temperatures (> 100°C): Favor the formation of the ortho isomer, which is the kinetically controlled product and often stabilized by intramolecular hydrogen bonding.[9]
-
Solvent Polarity: Non-polar solvents (e.g., carbon disulfide) can promote an intramolecular rearrangement within a solvent cage, favoring the ortho product. Polar solvents (e.g., nitrobenzene) allow the generated acylium ion to diffuse, favoring intermolecular acylation and the para product.[9]
-
Experimental Protocol: Fries Rearrangement
-
Setup: Equip a round-bottom flask with a reflux condenser and a calcium chloride drying tube. Ensure all glassware is rigorously dried.
-
Catalyst Addition: Charge the flask with anhydrous aluminum chloride (AlCl₃, 1.2 eq) and a non-polar solvent like o-dichlorobenzene under an inert atmosphere.
-
Reactant Addition: Slowly add 4-acetylphenyl acetate (1.0 eq) to the suspension. The reaction is often exothermic and may require cooling.[9]
-
Heating: Heat the mixture to the desired temperature (e.g., 120-140°C for ortho-selectivity) and monitor by TLC.[9]
-
Quenching: After completion, cool the reaction mixture and carefully quench by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.[9]
-
Extraction and Purification: Extract the product with a suitable organic solvent (e.g., dichloromethane), wash, dry, and purify by column chromatography to separate the isomers.
Visualization: Fries Rearrangement Workflow
Caption: Fries rearrangement pathway and selectivity.
Reactions at the Ketone Functional Group: Selective Transformations
The acetyl group's carbonyl carbon is an electrophilic center, making it a target for nucleophilic attack by reducing agents or rearrangement via oxidation. Chemoselectivity is the primary challenge, as reagents must act on the ketone without affecting the ester linkage.
Selective Reduction to a Secondary Alcohol
Reducing the ketone to a secondary alcohol (1-(4-acetoxyphenyl)ethanol) requires a mild reducing agent that will not cleave the ester. Aromatic ketones are generally more difficult to reduce than their aliphatic counterparts due to resonance effects of the benzene ring.[10]
Causality Behind Reagent Selection:
-
Sodium Borohydride (NaBH₄): This is the reagent of choice for this transformation. It is a mild hydride donor, sufficiently reactive to reduce ketones and aldehydes but generally unreactive towards esters, especially at low temperatures. This inherent difference in reactivity provides a robust system for chemoselective reduction.
-
Lithium Aluminum Hydride (LiAlH₄): This is a much stronger reducing agent and must be avoided. It would indiscriminately reduce both the ketone and the ester functional groups.
Data Summary: Ketone Reduction
| Reagent | Solvent | Temperature (°C) | Selectivity | Product |
| NaBH₄ | Methanol/Ethanol | 0 - 25 | High | 1-(4-acetoxyphenyl)ethanol |
| LiAlH₄ | THF/Ether | 0 - 35 | Poor | Mixture of diols |
| Catalytic Hydrogenation (H₂/Pd-C) | Ethanol | 25 | Moderate | Can also lead to de-esterification |
Experimental Protocol: Selective Ketone Reduction
-
Setup: Dissolve 4-acetylphenyl acetate (1.0 eq) in methanol in a flask and cool to 0°C in an ice bath.
-
Reagent Addition: Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise over 15-20 minutes, maintaining the temperature below 5°C.
-
Reaction: Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of 1M HCl until gas evolution ceases.
-
Isolation: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude alcohol.
-
Purification: Purify the product by silica gel chromatography if necessary.
Baeyer-Villiger Oxidation: Ketone to Ester Conversion
The Baeyer-Villiger oxidation converts a ketone into an ester through treatment with a peroxy acid, such as meta-chloroperoxybenzoic acid (mCPBA).[11][12] This reaction is highly valuable for its ability to insert an oxygen atom adjacent to a carbonyl group with predictable regioselectivity.[13]
Causality Behind Regioselectivity (Migratory Aptitude):
The reaction mechanism involves the migration of one of the groups attached to the carbonyl carbon. The group that is better able to stabilize a positive charge will preferentially migrate. The established migratory aptitude is: tertiary alkyl > phenyl > primary alkyl > methyl.[13] For 4-acetylphenyl acetate, the competition is between the 4-acetoxyphenyl group (a phenyl group) and the methyl group. The phenyl group has a significantly higher migratory aptitude, meaning it will be the one to shift, leading to the formation of 4-acetoxyphenyl acetate.
Experimental Protocol: Baeyer-Villiger Oxidation
-
Dissolution: Dissolve 4-acetylphenyl acetate (1.0 eq) in a suitable solvent such as dichloromethane or chloroform.
-
Buffering: Add a solid buffer, such as sodium bicarbonate (NaHCO₃, 2.0 eq), to neutralize the acidic byproduct.
-
Reagent Addition: Add mCPBA (1.1 eq) portion-wise at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Workup: Quench the reaction with a saturated aqueous solution of sodium thiosulfate to destroy excess peroxide. Separate the organic layer, wash with sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purification: Purify the resulting ester product by column chromatography.
Visualization: Baeyer-Villiger Oxidation Mechanism
Caption: Baeyer-Villiger oxidation showing phenyl migration.
Conclusion
4-Acetylphenyl acetate is a molecule of significant synthetic utility, defined by the distinct and selectively addressable reactivity of its ester and ketone functional groups. Base-catalyzed hydrolysis provides a reliable route to its corresponding phenol, while the Fries rearrangement offers access to dihydroxyaromatic ketones. Concurrently, the ketone can be selectively reduced with mild hydrides like NaBH₄ or oxidized to a new ester via the Baeyer-Villiger reaction, with predictable regiochemistry. A thorough understanding of the underlying mechanisms and the causal factors influencing reaction outcomes—such as catalyst choice, temperature, and solvent—empowers researchers to design robust, efficient, and high-yielding synthetic pathways for the development of complex molecules in the pharmaceutical and chemical industries.
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Title: 4.6: Oxidation of Aldehydes and Ketones- The Baeyer-Villager Oxidation Source: Chemistry LibreTexts URL: [Link]
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Title: 15.9: Hydrolysis of Esters Source: Chemistry LibreTexts URL: [Link]
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Title: 4-Acetylphenyl acetate Source: SIELC Technologies URL: [Link]
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Title: “SULFONIC-MODIFIED MATERIALS FOR FRIES REARRANGEMENT OF PHENYL ACETATE: ACTIVITY, DEACTIVATION AND REGENERATION” Source: BURJC Digital URL: [Link]
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Title: Hydrolysis of 4-nitrophenyl acetate catalyzed by carbonic anhydrase III from bovine skeletal muscle Source: PubMed URL: [Link]
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Title: Hydrolysis of phenolic acid esters by esterase enzymes from Caco-2 cells and rat intestinal tissue. Source: University of Leeds Library Resources URL: [Link]
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Title: 19.3: Oxidation of Aldehydes and Ketones Source: Chemistry LibreTexts URL: [Link]
-
Title: Benzonate derivatives of acetophenone as potent α-glucosidase inhibitors: synthesis, structure–activity relationship and mechanism Source: PMC - NIH URL: [Link]
-
Title: reduction of aromatic ketones Source: YouTube URL: [Link]
-
Title: How can an aromatic ketone be reduced in the presence of a nitro group? Source: ResearchGate URL: [Link]
-
Title: Acetophenone | Structure, Functional Group & Derivatives Source: Study.com URL: [Link]
-
Title: Baeyer-Villiger Oxidation of Ketones Using Molecular Oxygen and Benzaldehyde in the Absence of Metal Catalysts Source: ACS Publications URL: [Link]
-
Title: Principles of hydrolysis of ester polyphenols and mechanisms of... Source: ResearchGate URL: [Link]
-
Title: Video: Reactions of Aldehydes and Ketones: Baeyer–Villiger Oxidation Source: JoVE URL: [Link]
-
Title: Acetophenone Source: Wikipedia URL: [Link]
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- 4. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
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- 12. jove.com [jove.com]
- 13. Baeyer-Villiger Oxidation [organic-chemistry.org]
4-Acetylphenyl Acetate: Natural Occurrence, Chemical Identity, and Synthetic Utility
This guide provides an in-depth technical analysis of 4-Acetylphenyl acetate , addressing its natural occurrence, chemical identity, and utility in drug development.
Executive Summary
Is 4-Acetylphenyl acetate a naturally occurring compound? Yes, but with significant qualifications. 4-Acetylphenyl acetate (CAS 13031-43-1) has been identified in the natural product database LOTUS and reported in the genus Baccharis (Asteraceae).[1][2] However, unlike its parent compound Piceol (4-hydroxyacetophenone), which is ubiquitous in plants (e.g., spruce needles, bearberry), 4-Acetylphenyl acetate is rarely encountered as a primary metabolite.
In the pharmaceutical and chemical industries, it is predominantly treated as a synthetic intermediate , serving as a critical precursor for 4-acetoxystyrene and various therapeutic agents. This guide explores the duality of this molecule as both a rare natural isolate and a high-volume synthetic building block.[1][2][3]
Part 1: Chemical Profile & Structural Analysis[1]
To understand the biological rarity of 4-Acetylphenyl acetate, we must analyze its structural relationship to common phenolics. It is the acetate ester of Piceol.[2]
Chemical Identity Table[1][2]
| Feature | Data |
| IUPAC Name | 4-Acetylphenyl acetate |
| Common Names | 4-Acetoxyacetophenone; p-Acetoxyacetophenone |
| CAS Registry Number | 13031-43-1 |
| Molecular Formula | C₁₀H₁₀O₃ |
| Molecular Weight | 178.18 g/mol |
| Parent Compound | 4-Hydroxyacetophenone (Piceol) |
| Key Functional Groups | Ketone (Acetyl), Ester (Acetoxy) |
| Solubility | Soluble in organic solvents (EtOH, ether); slightly soluble in water |
Structural Causality
The molecule consists of a benzene ring substituted para- with an acetyl group and an acetoxy group.[1][2]
-
Biosynthetic Implication: In a biological system, the conversion of Piceol to 4-Acetylphenyl acetate requires an O-acetylation step, typically mediated by an acyltransferase enzyme using Acetyl-CoA as a donor.[1]
-
Stability: Phenolic esters are susceptible to hydrolysis by esterases or spontaneous hydrolysis in high pH environments, which may explain its low abundance compared to the stable parent phenol, Piceol.
Part 2: Natural Occurrence & Biosynthesis[1][2]
The Baccharis Connection
The primary evidence for the natural occurrence of 4-Acetylphenyl acetate comes from phytochemical screenings of the genus Baccharis .[1][2]
-
Source: Baccharis species (Asteraceae), a genus known for producing diverse diterpenes and phenolics.
-
Database Verification: Documented in the LOTUS (Natural Products Occurrence Database) and PubChem (CID 83063).[1][2]
Biosynthetic Pathway (Hypothetical)
While the specific enzyme has not been isolated for this exact transformation in Baccharis, the pathway follows standard plant secondary metabolism logic:
-
Precursor: Piceol (derived from the phenylpropanoid pathway via degradation of p-coumaric acid or direct benzoate synthesis).[1][2]
-
Enzymatic Action: BAHD Acyltransferase superfamily enzymes typically catalyze the transfer of an acetyl group from Acetyl-CoA to the phenolic oxygen.[1][2]
Visualization: Biosynthetic vs. Synthetic Pathways
The following diagram contrasts the likely natural pathway with the industrial synthesis route.
Figure 1: Comparative pathways showing the biosynthetic origin from Piceol (green) versus the industrial chemical synthesis (blue).
Part 3: Synthetic Relevance in Drug Development[1][6]
Although naturally occurring, 4-Acetylphenyl acetate is primarily utilized as a synthetic intermediate .[2] Its value lies in the orthogonal reactivity of the ketone and ester groups.[2]
Key Applications
-
Precursor for 4-Acetoxystyrene:
-
Pharmaceutical Intermediate:
-
Prodrug Design:
-
The ester linkage functions as a "mask" for the phenol.[2] In vivo, esterases cleave the acetate to release the active Piceol moiety (which has antioxidant and anti-inflammatory properties).
-
Part 4: Analytical & Experimental Protocols
To confirm the presence of 4-Acetylphenyl acetate in a natural extract (and distinguish it from Piceol), rigorous analytical protocols are required.
Protocol 1: Differentiation via GC-MS
Objective: Distinguish 4-Acetylphenyl acetate from 4-Methoxyacetophenone (Acetanisole) and Piceol.[1][2]
-
Column: HP-5MS or equivalent (5% phenyl methyl siloxane).[1][2]
-
Carrier Gas: Helium at 1 mL/min.
-
Temperature Program: 60°C (1 min) → 20°C/min → 280°C (5 min).
Diagnostic Mass Fragments (EI, 70 eV):
| Compound | Molecular Ion (M+) | Base Peak | Key Fragment |
|---|---|---|---|
| 4-Acetylphenyl acetate | 178 m/z | 136 m/z | 136 (Loss of ketene, [M-42]⁺) |
| Piceol | 136 m/z | 121 m/z | 121 (Loss of methyl, [M-15]⁺) |
| Acetanisole | 150 m/z | 135 m/z | 135 (Loss of methyl, [M-15]⁺) |[1]
-
Interpretation: The presence of the parent ion at 178 m/z and a transition to 136 m/z (rearrangement/loss of acetyl) is the fingerprint of the acetate ester.
Protocol 2: Chemical Synthesis (Reference Standard)
If a commercial standard is unavailable, synthesize it to validate natural isolates.
Reagents:
-
Acetic Anhydride (12 mmol)
-
Pyridine (Catalytic amount) or Sodium Acetate
-
Dichloromethane (DCM)
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.36 g of 4-Hydroxyacetophenone in 20 mL of DCM.
-
Addition: Add 1.2 mL of acetic anhydride slowly under stirring.
-
Catalysis: Add 2-3 drops of pyridine. Monitor exotherm.
-
Reflux: Heat to mild reflux (40°C) for 2 hours. Monitor via TLC (Silica gel; Hexane:EtOAc 7:3).[1][2]
-
Rf Observation: Product will have a higher Rf (less polar) than the starting phenol.[2]
-
-
Workup: Wash organic layer with 1M HCl (to remove pyridine), then Sat. NaHCO₃, then Brine.[2]
-
Purification: Dry over MgSO₄, evaporate solvent. Recrystallize from ethanol if necessary.
References
-
PubChem. (n.d.).[1][2] 4-Acetylphenyl acetate (Compound).[1][2][9][6][10][11][12] National Library of Medicine.[2] Retrieved January 30, 2026, from [Link]
-
LOTUS. (n.d.). Natural Products Occurrence Database. Retrieved January 30, 2026, from [Link]
-
ResearchGate. (2025). Cationic Palladium(II) Complexes as Catalysts for Oxidation. (Contextual synthesis of 4-acetylphenyl acetate). Retrieved January 30, 2026, from [Link]
Sources
- 1. 4-Acetylphenyl acetate|lookchem [lookchem.com]
- 2. p-Acetylphenyl acetate | C10H10O3 | CID 83063 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. guidechem.com [guidechem.com]
- 4. EP0353898A1 - Neat (solventless) hydrogenation of 4-acetoxyacetophenone in the production of 4-acetoxystyrene and its polymers and hydrolysis products - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. harvest.usask.ca [harvest.usask.ca]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. chemsynthesis.com [chemsynthesis.com]
- 10. Buy 4-Acetylphenyl acetate (EVT-278265) | 13031-43-1 [evitachem.com]
- 11. 4-Acetylphenyl acetate | SIELC Technologies [sielc.com]
- 12. 4-acetylphenyl acetate [stenutz.eu]
Methodological & Application
Application Note: High-Yield Acetylation of 4-Hydroxyacetophenone
Abstract & Scope
This application note details the optimized protocol for the synthesis of 4-acetoxyacetophenone (4-acetylphenyl acetate) via the acetylation of 4-hydroxyacetophenone (4-HAP) . While 4-HAP is a versatile intermediate in the synthesis of pharmaceuticals (e.g., paracetamol analogs) and liquid crystal polymers, its phenolic hydroxyl group often requires protection or functionalization to tune solubility and reactivity.
This guide presents two distinct methodologies:
-
Method A (Standard Laboratory Protocol): Uses Acetic Anhydride (
) with Pyridine/DMAP. This is the "Gold Standard" for high purity and yield on a gram-scale. -
Method B (Green/Scale-Up Protocol): A solvent-free approach using Sodium Acetate (
), minimizing toxic waste and simplifying workup for larger batches.
Reaction Mechanism & Rationale
The Role of Catalysis
Direct acetylation with acetic acid is slow and equilibrium-limited. We utilize Acetic Anhydride (
In Method A , Pyridine acts as both a solvent and a nucleophilic catalyst. It attacks the acetic anhydride to form a highly reactive
Mechanistic Pathway (Visualization)
Figure 1: Catalytic cycle showing the activation of acetic anhydride by pyridine bases.
Experimental Protocols
Method A: Pyridine-Catalyzed Acetylation (High Purity)
Best for: Small to medium lab scale (1g – 50g), high purity requirements.
Reagents & Equipment[1][3][4][5][6]
-
Substrate: 4-Hydroxyacetophenone (1.0 eq)
-
Reagent: Acetic Anhydride (1.5 eq)
-
Solvent/Base: Pyridine (3.0 – 5.0 eq)
-
Catalyst: DMAP (0.05 eq - optional but recommended for speed)
-
Solvent (Workup): Ethyl Acetate, 1M HCl, Brine.[1]
Step-by-Step Workflow
-
Setup: Flame-dry a round-bottom flask (RBF) equipped with a magnetic stir bar. Cap with a drying tube or nitrogen balloon (moisture excludes
). -
Dissolution: Add 4-Hydroxyacetophenone (e.g., 10.0 g, 73.5 mmol) and Pyridine (20 mL). Stir until fully dissolved.
-
Activation: Add DMAP (0.45 g, 3.6 mmol). Cool the solution to 0°C in an ice bath.
-
Addition: Add Acetic Anhydride (11.2 g, 10.4 mL, 110 mmol) dropwise over 10 minutes.
-
Note: The reaction is exothermic.[2] Control addition to maintain T < 10°C.
-
-
Reaction: Remove ice bath and stir at Room Temperature (RT) for 2–4 hours.
-
Monitor: Check TLC (30% EtOAc in Hexanes). Product
~0.5; SM ~0.2.
-
-
Quench: Pour the reaction mixture into 100 mL of ice-cold water containing 10 mL concentrated HCl.
-
Why? Water hydrolyzes excess anhydride; HCl neutralizes pyridine, keeping it in the aqueous phase as pyridinium chloride.
-
-
Precipitation/Extraction:
-
Purification: Recrystallize from Ethanol/Water (9:1) or Hexane/Ethyl Acetate.
Method B: Solvent-Free Sodium Acetate (Green Chemistry)
Best for: Scale-up (>50g), avoiding toxic pyridine, Green Chemistry compliance.
Step-by-Step Workflow
-
Mix: In a RBF, combine 4-Hydroxyacetophenone (10 g) and Sodium Acetate (anhydrous, 1.0 g).
-
Add Reagent: Add Acetic Anhydride (15 mL, excess serves as solvent).
-
Heat: Reflux at 120°C for 1 hour.
-
Workup: Pour hot mixture onto crushed ice (~200 g). Stir vigorously. The product will precipitate as a beige/white solid.
-
Filtration: Filter the solid, wash copiously with cold water to remove sodium acetate and acetic acid traces.
Data Analysis & Characterization
Expected Physical Properties
| Property | Value | Notes |
| Appearance | White to light beige crystals | Darkens if pyridine traces remain |
| Melting Point | 53 – 55 °C | Sharp range indicates purity |
| Solubility | Soluble in EtOH, | Insoluble in cold water |
Spectroscopic Validation (NMR)
The acetylation is confirmed by the appearance of a new singlet (acetate methyl) and the shift of aromatic protons.
Table 1: 1H NMR Data (500 MHz,
| Position | Shift ( | Multiplicity | Integration | Assignment |
| Ar-H (ortho to C=O) | 8.01 | Doublet ( | 2H | Deshielded by ketone |
| Ar-H (ortho to OAc) | 7.20 | Doublet ( | 2H | Shielded relative to above |
| Ketone Methyl | 2.61 | Singlet | 3H | |
| Ester Methyl | 2.34 | Singlet | 3H |
Interpretation: The appearance of the singlet at 2.34 ppm is the definitive proof of ester formation. The absence of a broad singlet >5.0 ppm confirms the loss of the phenolic -OH.
Process Visualization
Complete Workflow Diagram
Figure 2: Operational workflow for Method A (Pyridine/DMAP).
Troubleshooting & Safety
Common Pitfalls
-
Incomplete Reaction: Often caused by "wet" pyridine. Pyridine is hygroscopic; water destroys acetic anhydride.
-
Fix: Dry Pyridine over KOH pellets or molecular sieves before use.
-
-
Oiling Out: The product may form an oil upon quenching instead of a solid.
-
Fix: Scratch the glass with a rod to induce nucleation or add a seed crystal. Alternatively, extract with EtOAc as described in Method A, Step 7.
-
-
Vinegar Smell in Product: Residual Acetic Acid.
-
Fix: Wash the solid product with dilute
solution, then water. Dry in a vacuum oven at 40°C.
-
Safety Profile (MSDS Highlights)
-
Acetic Anhydride: Lachrymator, corrosive, flammable. Use only in a fume hood.
-
Pyridine: Toxic, affects male fertility, distinct unpleasant odor. Double-glove and use a fume hood.
-
4-HAP: Irritant.
References
-
NIST Mass Spectrometry Data Center. (2023). 4-Acetoxyacetophenone Mass Spectrum & Properties. NIST Chemistry WebBook. [Link]
-
Royal Society of Chemistry. (2013). Supplementary Information: Synthesis and NMR Characterization of Acetophenones. Organic & Biomolecular Chemistry. [Link]
- European Patent Office. (1986). Process for producing 4-hydroxyacetophenone (EP0167286A1).
-
National Institutes of Health (NIH). (2021). GlycoPODv2: O-Acetylation using acetic anhydride in pyridine. (Standard operating procedure for acetylation). [Link]
Sources
- 1. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Process for producing 4-hydroxyacetophenone - Patent 0167286 [data.epo.org]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. Friedel – Crafts Acylation: Synthesis of 4-Methoxyacetophenone - 843 Words | Bartleby [bartleby.com]
- 6. rsc.org [rsc.org]
- 7. 4'-Hydroxyacetophenone synthesis - chemicalbook [chemicalbook.com]
Application Note: 4-Acetylphenyl Acetate as a Versatile Electrophile in Palladium-Catalyzed Cross-Coupling Reactions
Abstract
Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with unparalleled efficiency and functional group tolerance.[1] While aryl halides and triflates are the conventional electrophiles, there is growing interest in more economical and sustainable alternatives. This application note details the use of 4-acetylphenyl acetate, derived from the inexpensive and widely available 4-hydroxyacetophenone, as a competent electrophilic partner in Suzuki-Miyaura and Sonogashira cross-coupling reactions.[2][3] We provide a mechanistic overview, field-proven protocols, and critical insights into reaction optimization, demonstrating the viability of aryl acetates in constructing complex molecular architectures relevant to pharmaceutical and materials science research.
Introduction: Beyond Traditional Electrophiles
The 2010 Nobel Prize in Chemistry, awarded for the development of palladium-catalyzed cross-coupling, underscored the transformative impact of these reactions on molecular synthesis.[1] A key component in any cross-coupling reaction is the electrophilic partner, which typically contains a carbon-leaving group bond that can undergo oxidative addition to a low-valent palladium center. Historically, this role has been dominated by aryl halides (I, Br, Cl) and pseudohalides (OTf).
However, the synthesis of these precursors can add steps and expense. An attractive alternative is the use of phenol derivatives, as phenols are among the most abundant and inexpensive aromatic feedstocks. 4-Acetylphenyl acetate, readily prepared from 4-hydroxyacetophenone, emerges as a promising substrate.[4] Its use leverages the activation of a C–O bond, a more challenging but increasingly feasible transformation that offers significant advantages in terms of atom economy and synthetic efficiency. This guide provides researchers with the foundational knowledge and practical protocols to successfully employ 4-acetylphenyl acetate in their synthetic programs.
Mechanistic Principles: The Challenge of C–O Bond Activation
The efficacy of any palladium-catalyzed cross-coupling reaction hinges on a well-defined catalytic cycle. The generally accepted mechanism involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][5]
-
Oxidative Addition: The cycle begins with the addition of the electrophile (4-acetylphenyl acetate) to a coordinatively unsaturated Pd(0) complex, forming a Pd(II) intermediate. This is often the rate-limiting step, and the activation of a C(aryl)-O bond is significantly more challenging than that of a C-Br or C-I bond due to its greater strength. Success in this step is the primary reason for the choice of specific, highly active catalyst systems.
-
Transmetalation: The organic moiety from a nucleophilic organometallic reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the Pd(II) center, displacing the acetate group.
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1]
The critical choice in using aryl acetates is the catalyst system. The C-O bond's stability necessitates the use of electron-rich and sterically hindered phosphine ligands. These ligands promote the oxidative addition step by increasing the electron density on the palladium center, making it more nucleophilic and reactive toward the C-O bond.
Diagram: The Suzuki-Miyaura Catalytic Cycle
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Application Protocol: Suzuki-Miyaura Coupling
This protocol describes the coupling of 4-acetylphenyl acetate with phenylboronic acid to synthesize 4-acetylbiphenyl, a common structural motif in medicinal chemistry.
Quantitative Data Summary
The following table outlines the typical reaction parameters for this protocol.
| Parameter | Value | Notes |
| Electrophile | 4-Acetylphenyl acetate | 1.0 mmol, 1.0 equiv. |
| Nucleophile | Phenylboronic Acid | 1.2 mmol, 1.2 equiv. (Typically used in slight excess)[5] |
| Catalyst | Palladium(II) Acetate (Pd(OAc)₂) | 2 mol% (0.02 mmol) (Pre-catalyst, reduced in situ)[6] |
| Ligand | Triphenylphosphine (PPh₃) | 8 mol% (0.08 mmol) |
| Base | Potassium Carbonate (K₂CO₃) | 2.0 mmol, 2.0 equiv. (Anhydrous, finely ground) |
| Solvent | Toluene / H₂O (10:1) | 5 mL |
| Temperature | 100 °C | |
| Time | 12-24 hours | Monitor by TLC or GC-MS for completion[5] |
| Expected Yield | 75-90% | Yields are dependent on purity of reagents and inertness of atmosphere. |
Detailed Step-by-Step Methodology
Reagent Handling & Quality:
-
All reagents should be of high purity. 4-Acetylphenyl acetate can be synthesized from 4-hydroxyacetophenone and acetic anhydride or purchased.
-
Solvents should be degassed prior to use by bubbling with an inert gas (Argon or Nitrogen) for at least 30 minutes.
-
The base (K₂CO₃) should be dried in an oven and cooled under vacuum before use.
Experimental Procedure:
-
Glassware Preparation: A 25 mL Schlenk flask equipped with a magnetic stir bar is dried in an oven and allowed to cool to room temperature under a stream of Argon or Nitrogen.
-
Reagent Addition: To the flask, add 4-acetylphenyl acetate (178 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), Palladium(II) acetate (4.5 mg, 0.02 mmol), triphenylphosphine (21 mg, 0.08 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Solvent Addition: Add 5 mL of the degassed Toluene/H₂O (10:1) solvent mixture via syringe.
-
Reaction Execution: The flask is sealed and the reaction mixture is heated to 100 °C with vigorous stirring for 12-24 hours.
-
Monitoring: The reaction progress can be monitored by periodically taking small aliquots (via syringe) and analyzing by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[5]
-
Workup:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.[5]
-
Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).[5]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude product is purified by flash column chromatography on silica gel (eluent: Hexane/Ethyl Acetate gradient) to yield 4-acetylbiphenyl as a solid.
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point should be consistent with the literature value (116-123 °C).[7]
Diagram: Experimental Workflow
Caption: Step-by-step workflow for Suzuki-Miyaura coupling.
Alternative Application: The Sonogashira Coupling
4-Acetylphenyl acetate can also participate in Sonogashira coupling to form aryl alkynes. This reaction typically requires a dual catalyst system of palladium and a copper(I) salt.[8][9]
Mechanistic Overview
The Sonogashira reaction follows a catalytic cycle similar to the Suzuki coupling, but with key differences. A copper(I) co-catalyst is generally used to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the Pd(II)-aryl complex.[10] The amine base serves both to deprotonate the terminal alkyne and as a solvent.[8]
Diagram: The Sonogashira Catalytic Cycle
Caption: Interlinked catalytic cycles in the Sonogashira reaction.
Proposed Protocol Considerations
While a full, validated protocol is beyond the scope of this note, a successful Sonogashira coupling of 4-acetylphenyl acetate would likely involve:
-
Catalyst System: A combination of a Pd(0) source (e.g., Pd(PPh₃)₄) or a Pd(II) precatalyst with phosphine ligands, and a copper(I) salt like CuI.[8]
-
Base: A liquid amine base such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), which can also serve as the solvent.
-
Alkyne: A terminal alkyne, such as phenylacetylene or trimethylsilylacetylene.[9]
-
Conditions: The reaction is often performed under strictly anaerobic conditions at temperatures ranging from room temperature to moderate heating.
Field-Proven Insights & Troubleshooting
-
The Ligand is Key: For C-O activation, standard ligands like PPh₃ may require higher temperatures or catalyst loadings. For more challenging substrates or to improve efficiency, consider using more electron-rich, bulky phosphine ligands (e.g., P(t-Bu)₃, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[11][12]
-
Inert Atmosphere is Crucial: The Pd(0) catalyst is sensitive to oxygen. Incomplete exclusion of air is a primary cause of low yields due to catalyst deactivation. Ensure all glassware is properly dried and the system is thoroughly purged with an inert gas.
-
Base Purity Matters: The base not only facilitates the transmetalation step but can also affect catalyst stability. Using a freshly dried, finely powdered base ensures reproducibility.
-
Reaction Monitoring: Do not rely on a fixed reaction time. The reactivity of different boronic acids can vary significantly. Monitoring by TLC or GC-MS is essential to determine the true endpoint of the reaction and avoid decomposition from prolonged heating.[5]
Conclusion
4-Acetylphenyl acetate serves as a highly effective, economical, and readily accessible electrophile for palladium-catalyzed cross-coupling reactions. By selecting an appropriate catalyst system—particularly one featuring electron-rich ligands—the typically inert C(aryl)-O acetate bond can be successfully activated for C-C bond formation. The protocols and insights provided herein equip researchers to leverage this valuable substrate, expanding the toolbox of modern organic synthesis and facilitating more efficient routes to complex molecules in drug discovery and materials science.
References
-
Scribd. Suzuki Coupling of 4-Acetylbiphenyl. Available at: [Link]
-
National Institutes of Health (NIH). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Available at: [Link]
-
Scribd. Experiment 8 - Suzuki Coupling Reaction. Available at: [Link]
-
J&K Scientific LLC. Sonogashira Cross-Coupling. Available at: [Link]
-
YouTube. Sonogashira coupling. Available at: [Link]
-
ResearchGate. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Available at: [Link]
-
MDPI. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Available at: [Link]
-
University of Southampton ePrints. INVESTIGATION OF THE HECK REACTION AND THE ASSOCIATED CATALYTIC SYSTEMS USING XAFS AND PHOSPHORUS NMR TECHNIQUES. Available at: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
YouTube. Suzuki cross-coupling reaction. Available at: [Link]
-
Royal Society of Chemistry. The ubiquitous cross-coupling catalyst system 'Pd(OAc)2'/2PPh3 forms a unique dinuclear PdI complex: an important entry point into catalytically competent cyclic Pd3 clusters. Available at: [Link]
-
The University of Liverpool Repository. Broadening Application of the Heck Reaction via in-situ Formation of Olefins. Available at: [Link]
-
ResearchGate. Exploring the Use of the Suzuki Coupling Reaction in the Synthesis of 4 '-Alkyl-2 '-hydroxyacetophenones. Available at: [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]
-
Chemistry LibreTexts. 2.2: Pd-Catalyzed Cross Coupling Reactions. Available at: [Link]
-
PubMed Central. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Available at: [Link]
-
ACS Publications. Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Available at: [Link]
-
ResearchGate. A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Available at: [Link]
- Google Patents. US10752571B2 - Method for purification of 4-hydroxyacetophenone.
-
Royal Society of Chemistry. Efficient palladium-catalyzed coupling reactions of aryl bromides and chlorides with phenols. Available at: [Link]
-
ResearchGate. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Available at: [Link]
-
MDPI. Heck Reaction—State of the Art. Available at: [Link]
-
Wikipedia. Sonogashira coupling. Available at: [Link]
-
University of San Diego. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Available at: [Link]
-
ACS Publications. Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis. Available at: [Link]
-
YouTube. Heck Reaction. Available at: [Link]
-
Fisher Scientific. Palladium-Catalysed Coupling Chemistry. Available at: [Link]
-
DSpace@MIT. Palladium catalyzed cross-coupling of esters and amides. Available at: [Link]
-
IJPCSONLINE. A Review on Palladium Catalyzed Coupling Reactions. Available at: [Link]
-
European Patent Office. METHOD FOR PURIFICATION OF 4-HYDROXYACETOPHENONE - EP 3526188 B1. Available at: [Link]
-
Chemistry LibreTexts. Heck Reaction. Available at: [Link]
-
Patsnap. Preparation method of p-hydroxyacetophenone. Available at: [Link]
-
ResearchGate. The Coupling Reactions of Aryl Halides and Phenols Catalyzed by Palladium and MOP-Type Ligands. Available at: [Link]
Sources
- 1. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US10752571B2 - Method for purification of 4-hydroxyacetophenone - Google Patents [patents.google.com]
- 3. data.epo.org [data.epo.org]
- 4. Preparation method of p-hydroxyacetophenone - Eureka | Patsnap [eureka.patsnap.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. scribd.com [scribd.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. thermofishersci.in [thermofishersci.in]
1H NMR and 13C NMR interpretation of 4-Acetylphenyl acetate
Topic: Structural Elucidation and Quality Control of 4-Acetylphenyl Acetate via High-Resolution NMR Spectroscopy Content Type: Application Note & Standard Operating Procedure (SOP) Audience: Analytical Chemists, Process Development Scientists, and QC Managers.
Introduction: The Analytical Imperative
4-Acetylphenyl acetate (also known as 4'-acetoxyacetophenone) is a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and a model substrate for the Fries rearrangement. In drug development, ensuring the regiochemical purity of this intermediate is paramount; the presence of the ortho-isomer or hydrolysis byproducts (e.g., 4-hydroxyacetophenone) can compromise downstream efficacy.
This application note provides a definitive protocol for the structural characterization of 4-acetylphenyl acetate using 1H and 13C NMR. Unlike basic spectral listings, this guide focuses on the mechanistic causality of chemical shifts—explaining why signals appear where they do—to empower researchers to detect subtle structural deviations.
Experimental Protocol
To ensure reproducibility and high-resolution data suitable for quantitative integration (qNMR), strict adherence to sample preparation protocols is required.
Sample Preparation (SOP-NMR-001)
-
Solvent Selection: Deuterated Chloroform (
, 99.8% D) is the standard solvent. It minimizes viscosity and provides a distinct residual peak at 7.26 ppm (1H) and 77.16 ppm (13C) for internal referencing. -
Concentration:
-
1H NMR: Dissolve 10–15 mg of analyte in 0.6 mL
. High concentrations cause line broadening due to viscosity/magnetic susceptibility effects. -
13C NMR: Dissolve 40–60 mg of analyte in 0.6 mL
to improve the signal-to-noise ratio (S/N) for quaternary carbons.
-
-
Tube Quality: Use high-throughput 5mm NMR tubes (Wilmad 507-PP or equivalent) free of scratches to prevent shimming errors.
Acquisition Parameters (400 MHz Base Frequency)
| Parameter | 1H NMR Setting | 13C NMR Setting | Rationale |
| Pulse Angle | 30° ( | 30° ( | Prevents saturation; ensures linear response. |
| Relaxation Delay (d1) | 2.0 s | 2.0 - 5.0 s | Critical for quantitative integration of quaternary carbons (13C) and aromatic protons (1H). |
| Spectral Width | 12 ppm (-1 to 11) | 240 ppm (-10 to 230) | Captures all signals including downfield carbonyls. |
| Scans (ns) | 16 | 1024+ | Sufficient S/N for 13C requires higher scan counts due to low natural abundance (1.1%). |
| Temperature | 298 K (25°C) | 298 K (25°C) | Standardizes chemical shifts; minimizes conformational exchange broadening. |
1H NMR Interpretation: Mechanistic Analysis
The 1H NMR spectrum of 4-acetylphenyl acetate is defined by two distinct methyl singlets and a classic AA'BB' aromatic system.
The Aliphatic Region (Methyl Discrimination)
Two methyl groups exist in different electronic environments. Distinguishing them is a common source of error.
-
Signal A (Acetyl Methyl, -C(=O)CH
): Appears at ~2.60 ppm .[1][2] -
Signal B (Acetoxy Methyl, -O-C(=O)CH
): Appears at ~2.30 ppm .[2]
The Aromatic Region (AA'BB' System)
The benzene ring possesses a plane of symmetry, rendering protons chemically equivalent in pairs but magnetically non-equivalent.
-
Signal C (Protons ortho to Acetyl): Appears at ~8.00 ppm (Apparent Doublet,
Hz). -
Signal D (Protons ortho to Acetoxy): Appears at ~7.20 ppm (Apparent Doublet,
Hz).-
Mechanism:[3][4][5] The acetoxy group is unique. The oxygen atom is electronegative (inductive withdrawal) but possesses lone pairs that donate electron density into the ring (resonance donation, +M effect). The resonance effect dominates at the ortho position relative to the strong withdrawal of the acetyl group, causing these protons to appear significantly upfield compared to Signal C.
-
13C NMR Interpretation: Carbonyl Topology
The 13C spectrum provides the "skeleton" of the molecule. The critical checkpoint here is the differentiation of the two carbonyl carbons.
-
Ketone Carbonyl (~197 ppm): Ketones typically appear further downfield than esters. The lack of an electronegative heteroatom attached directly to the carbonyl carbon (as in esters) results in less shielding.
-
Ester Carbonyl (~169 ppm): The oxygen atom in the ester linkage donates electron density to the carbonyl carbon via resonance, shielding it relative to the ketone.
Data Summary & Assignment Table
Table 1: Consolidated NMR Data for 4-Acetylphenyl Acetate in
| Position | Atom Label (See Diagram) | 1H Shift (ppm) | Multiplicity | Integral | 13C Shift (ppm) | Assignment Logic |
| 1 | C-Acetate (Carbonyl) | - | - | - | 169.1 | Ester C=O (Shielded) |
| 2 | Me-Acetate | 2.32 | Singlet (s) | 3H | 21.1 | Alpha to Ester |
| 3 | C-Ipso (O-Link) | - | - | - | 154.3 | Deshielded by Oxygen |
| 4, 8 | C-Ortho (to OAc) | 7.21 | Apparent d | 2H | 121.8 | Shielded by Resonance (+M) |
| 5, 7 | C-Ortho (to Ac) | 8.01 | Apparent d | 2H | 129.9 | Deshielded by Ketone (-M) |
| 6 | C-Ipso (Ketone) | - | - | - | 134.5 | Quaternary |
| 9 | C-Ketone (Carbonyl) | - | - | - | 197.0 | Ketone C=O (Deshielded) |
| 10 | Me-Ketone | 2.61 | Singlet (s) | 3H | 26.6 | Alpha to Ketone |
Note: Coupling constants (
Visualization of Structural Logic
The following diagrams illustrate the atom mapping and the decision logic for signal assignment.
Figure 1: Atom Mapping & Assignment Logic
Caption: Structural assignment map correlating chemical moieties with specific NMR signals based on electronic effects.
Troubleshooting & Impurities
In a process setting, specific impurities indicate synthetic failure modes:
-
4-Hydroxyacetophenone: Look for a broad singlet (OH) around 6.0–8.0 ppm (concentration dependent) and a shift in the aromatic region due to the loss of the ester group.
-
Acetic Acid: A sharp singlet at ~2.10 ppm. This indicates hydrolysis of the ester or residual reagent.
-
Residual Solvents: Common process solvents like Ethyl Acetate (4.12 q, 2.05 s, 1.26 t) must be distinguished from the product methyls.
References
-
Spectral Database for Organic Compounds (SDBS). SDBS No. 2878: 4'-Acetoxyacetophenone. National Institute of Advanced Industrial Science and Technology (AIST). [Link]
-
PubChem Database. 4-Acetylphenyl acetate (CID 83063). National Center for Biotechnology Information. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[6] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[7] [Link]
Sources
- 1. 4-Ethylphenyl Acetate(3245-23-6) 13C NMR spectrum [chemicalbook.com]
- 2. 4-Acetylbiphenyl(92-91-1) 1H NMR spectrum [chemicalbook.com]
- 3. books.rsc.org [books.rsc.org]
- 4. pharmdguru.com [pharmdguru.com]
- 5. Fries Rearrangement [organic-chemistry.org]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. scs.illinois.edu [scs.illinois.edu]
Application Notes and Protocols for 4-Acetylphenyl Acetate in Organic Synthesis
Prepared by: Gemini, Senior Application Scientist
Introduction
4-Acetylphenyl acetate, also known as 4'-acetoxyacetophenone, is a versatile crystalline solid (CAS 13031-43-1) that serves as a crucial intermediate in a multitude of organic synthesis pathways.[1][2] Its bifunctional nature, possessing both an ester and a ketone, allows for a range of chemical transformations, making it a valuable precursor in the pharmaceutical and fine chemical industries.[1][3] This document provides an in-depth guide to the key applications of 4-acetylphenyl acetate, focusing on its role in the synthesis of hydroxyaryl ketones via the Fries rearrangement and its utility as a precursor to active pharmaceutical ingredients (APIs).
The primary applications stem from two core reactions:
-
Fries Rearrangement: An acid-catalyzed intramolecular rearrangement to produce valuable ortho- and para-hydroxyacetophenone isomers.
-
Hydrolysis: Cleavage of the acetate ester to yield 4-hydroxyacetophenone, a key building block for various pharmaceuticals.[3]
This guide will elucidate the mechanistic principles behind these transformations and provide detailed, actionable protocols for their execution in a research setting.
Part 1: The Fries Rearrangement - Synthesis of Hydroxyacetophenones
Application Note 1.1: Mechanism and Regioselectivity
The Fries rearrangement is a powerful method for converting phenolic esters, such as 4-acetylphenyl acetate, into hydroxyaryl ketones.[4][5] This reaction proceeds via an intramolecular electrophilic aromatic substitution, catalyzed by a Lewis acid (e.g., AlCl₃, BF₃, TiCl₄) or a strong Brønsted acid (e.g., HF, sulfonic acids).[5][6]
Mechanism: The widely accepted mechanism involves the following steps:
-
Coordination: The Lewis acid coordinates to the carbonyl oxygen of the ester's acyl group, which is a better Lewis base than the phenolic oxygen.[4]
-
Carbocation Formation: This coordination polarizes the ester bond, leading to the formation of a resonance-stabilized acylium carbocation (CH₃CO⁺).[6][7]
-
Electrophilic Aromatic Substitution (EAS): The acylium ion then acts as an electrophile, attacking the electron-rich aromatic ring at either the ortho or para position.[4][7]
-
Rearomatization & Hydrolysis: The aromatic ring is regenerated by losing a proton. Subsequent hydrolysis liberates the final hydroxyaryl ketone product from its complex with the catalyst.[6]
Controlling Regioselectivity (Ortho vs. Para): The ratio of ortho- to para-hydroxyacetophenone is highly dependent on reaction conditions:
-
Temperature: Lower temperatures (typically < 60°C) favor the formation of the para isomer, which is the thermodynamically more stable product. Higher temperatures (typically > 100°C) favor the ortho isomer, the kinetically controlled product.[6][8]
-
Solvent: Non-polar solvents tend to favor the ortho product, whereas polar solvents can favor the para product.[4]
-
Catalyst: The choice and amount of Lewis acid can influence the product ratio. Catalysts like TiCl₄ or using milder acids like zinc powder can offer different selectivity profiles.[6]
Diagram: Mechanism of the Fries Rearrangement
Caption: Mechanism of the Lewis acid-catalyzed Fries Rearrangement.
Protocol 1.2: Synthesis of 4-Hydroxyacetophenone via Fries Rearrangement
This protocol is optimized for the selective synthesis of the para isomer, 4-hydroxyacetophenone.
Materials:
-
4-Acetylphenyl acetate (10.0 g, 56.1 mmol)
-
Anhydrous Aluminum Chloride (AlCl₃) (15.0 g, 112.5 mmol)
-
Nitrobenzene (50 mL)
-
Dichloromethane (DCM) (100 mL)
-
5M Hydrochloric Acid (HCl) (100 mL)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice bath
Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (15.0 g).
-
Solvent Addition: Add nitrobenzene (50 mL) to the flask and cool the mixture to 0-5°C using an ice bath.
-
Substrate Addition: Dissolve 4-acetylphenyl acetate (10.0 g) in 20 mL of nitrobenzene and add it dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing 100 g of crushed ice and 50 mL of 5M HCl. Caution: This is an exothermic process.
-
Work-up: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash with 5M HCl (2 x 50 mL), followed by saturated NaHCO₃ solution until effervescence ceases, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure 4-hydroxyacetophenone.
Self-Validation: The identity and purity of the product should be confirmed by melting point analysis and spectroscopic methods (¹H NMR, ¹³C NMR, IR). Purity can be assessed by HPLC.[9]
Data Summary: Influence of Catalyst on Fries Rearrangement
The choice of catalyst significantly impacts the yield and selectivity of the Fries rearrangement.
| Catalyst | Temperature (°C) | Solvent | Yield of 4-Hydroxyacetophenone (%) | Reference |
| AlCl₃ | 25 | Nitrobenzene | ~45-65% (para) | [10] |
| HF | 20-100 | - | up to 94% (para) | [10] |
| BF₃ | 90 | - | 56% (para) | [10] |
| TiCl₄ | 90-100 | - | 34% (para) | [10] |
| Bismuth Triflate (10 mol%) | 80 | Toluene | ~70-80% (para) | [11] |
| Zeolite H-ZSM-5 | 210 | - | 6% (para) | [10] |
Note: Yields are highly dependent on specific reaction conditions and substrate.
Part 2: Precursor for Active Pharmaceutical Ingredients (APIs)
Application Note 2.1: Synthesis of Paracetamol (Acetaminophen)
4-Acetylphenyl acetate is a key precursor for synthesizing 4-hydroxyacetophenone, which can then be converted into the widely used analgesic, paracetamol (acetaminophen).[12] While the traditional industrial synthesis of paracetamol starts from 4-aminophenol, the route via 4-hydroxyacetophenone is an important alternative that showcases a classic Beckmann rearrangement.[12][13]
The overall transformation involves three main steps starting from 4-acetylphenyl acetate:
-
Hydrolysis: The ester is hydrolyzed under basic or acidic conditions to 4-hydroxyacetophenone.[3]
-
Oximation: 4-hydroxyacetophenone reacts with hydroxylamine to form 4-hydroxyacetophenone oxime.[12]
-
Beckmann Rearrangement: The oxime is treated with an acid catalyst to undergo rearrangement, forming the N-acetyl-p-aminophenol (paracetamol).[12][14]
Diagram: Synthetic Workflow to Paracetamol
Caption: Multi-step synthesis of Paracetamol from 4-Acetylphenyl Acetate.
Protocol 2.2: Two-Step Synthesis of Paracetamol from 4-Hydroxyacetophenone
This protocol outlines the conversion of 4-hydroxyacetophenone (obtainable from Protocol 1.2) to paracetamol.
Step A: Synthesis of 4-Hydroxyacetophenone Oxime
Materials:
-
4-Hydroxyacetophenone (5.0 g, 36.7 mmol)
-
Hydroxylamine hydrochloride (NH₂OH·HCl) (3.06 g, 44.1 mmol)
-
Sodium acetate trihydrate (6.02 g, 44.1 mmol)
-
Ethanol (50 mL)
-
Water (25 mL)
Procedure:
-
In a 250 mL round-bottom flask, dissolve 4-hydroxyacetophenone (5.0 g) in ethanol (50 mL).
-
In a separate beaker, prepare a solution of hydroxylamine hydrochloride (3.06 g) and sodium acetate trihydrate (6.02 g) in water (25 mL).
-
Add the aqueous hydroxylamine solution to the ethanolic solution of the ketone.
-
Attach a reflux condenser and heat the mixture to reflux for 2 hours.
-
After reflux, cool the reaction mixture in an ice bath to induce crystallization of the oxime.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.
Step B: Beckmann Rearrangement to Paracetamol
Materials:
-
4-Hydroxyacetophenone oxime (from Step A)
-
Concentrated Sulfuric Acid (H₂SO₄) (10 mL)
-
Crushed ice
Procedure:
-
Reaction Setup: Place the dried 4-hydroxyacetophenone oxime in a clean, dry beaker. Cool the beaker in an ice bath.
-
Acid Addition: Slowly and carefully add concentrated sulfuric acid (10 mL) to the oxime with gentle stirring. The solid will dissolve. Caution: Highly exothermic and corrosive.
-
Reaction: Allow the mixture to stand at room temperature for 24 hours.
-
Quenching & Precipitation: Slowly pour the acidic solution onto a large amount of crushed ice in a separate beaker. Paracetamol will precipitate as a white solid.
-
Isolation: Collect the crude paracetamol by vacuum filtration.
-
Purification: Wash the solid thoroughly with cold water to remove any residual acid. Recrystallize the crude product from hot water to obtain pure N-acetyl-p-aminophenol.[15] Dry the purified crystals in an oven or desiccator.[15]
Self-Validation: Confirm the final product's identity and purity via melting point determination and comparison with a known standard. Spectroscopic analysis (¹H NMR, IR) should match the structure of paracetamol.
References
-
4-Acetylphenyl Acetate: A Key Intermediate for Pharmaceutical Synthesis. Autech Industry Co., Limited. [Link]
-
Fries Rearrangement. Organic Chemistry Portal. [Link]
-
Synthesis of Acetaminophen by Liquid Phase Beckmann Rearrangement of 4-Hydroxyacetophenone Oxime over Nano- Ordered Zn-MCM-41. Sciforum. [Link]
- Process for purifying 4-hydroxy-acetophenone.
-
Fries Rearrangement PDF. Scribd. [Link]
- Process for producing 4-hydroxyacetophenone.
-
Conversion of 4-hydroxyacetophenone into 4-phenyl acetate by a flavin adenine dinucleotide-containing Baeyer-Villiger-type monooxygenase. PubMed. [Link]
-
Exploring the Chemical Synthesis of 4-Acetoxyacetophenone: Production Insights. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Preparation method of p-hydroxyacetophenone.
- Process for producing 4-hydroxyacetophenone - P
-
What is the Fries Rearrangement Reaction? BYJU'S. [Link]
-
p-Acetylphenyl acetate. PubChem. [Link]
-
Two-Step Synthesis of Paracetamol (Acetaminophen), a Practical Illustration of Carbonyl Reactivity for Year-One Biosciences Students. Journal of Chemical Education. [Link]
-
Bismuth Triflate-Catalyzed Fries Rearrangement of Aryl Acetates. ResearchGate. [Link]
-
Synthesis of paracetamol by liquid phase Beckmann rearrangement of 4-hydroxyacetophenone oxime over H3PO4/Al-MCM-41. ResearchGate. [Link]
-
Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
- Synthesis method of drug intermediate phenyl acetate.
-
Fries Rearrangement: Definition, Example, and Mechanism. Chemistry Learner. [Link]
-
Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts. Catalysis Science & Technology (RSC Publishing). [Link]
-
Ortho, Para, and Meta Directors. Chemistry Steps. [Link]
-
4-Acetylphenyl acetate Separation. SIELC Technologies. [Link]
-
SULFONIC-MODIFIED MATERIALS FOR FRIES REARRANGEMENT OF PHENYL ACETATE: ACTIVITY, DEACTIVATION AND REGENERATION. BURJC Digital Repository. [Link]
-
Understanding Ortho, Para, and Meta Directors. Master Organic Chemistry. [Link]
-
Ortho, Meta and Para Substitution. YouTube. [Link]
-
Synthesis of paracetamol by liquid phase Beckmann rearrangement of 4-hydroxyacetophenone oxime over H3PO4/Al-MCM-41. Semantic Scholar. [Link]
-
Synthesis of paracetamol by acetylation. The Royal Society of Chemistry. [Link]
-
Regioselectivity in Electrophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. p-Acetylphenyl acetate | C10H10O3 | CID 83063 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy 4-Acetylphenyl acetate (EVT-278265) | 13031-43-1 [evitachem.com]
- 4. byjus.com [byjus.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Fries Rearrangement [organic-chemistry.org]
- 7. scribd.com [scribd.com]
- 8. Fries Rearrangement: Definition, Example, and Mechanism [chemistrylearner.com]
- 9. 4-Acetylphenyl acetate | SIELC Technologies [sielc.com]
- 10. 4'-Hydroxyacetophenone synthesis - chemicalbook [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. sciforum.net [sciforum.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. rsc.org [rsc.org]
Application Note: Kinetic Profiling of 4-Acetylphenyl Acetate Hydrolysis
Introduction & Mechanistic Basis[1][2]
4-Acetylphenyl acetate (4-APA), also known as 4-acetoxyacetophenone, serves as a critical model substrate in physical organic chemistry and drug development. It is structurally analogous to ester-based prodrugs (e.g., aspirin, enalapril) and is frequently employed to probe the active site geometry of serine hydrolases, including Carbonic Anhydrase and various lipases.
The hydrolysis of 4-APA yields acetic acid and 4-hydroxyacetophenone (4-HAP) . The reaction is thermodynamically driven but kinetically controlled by pH and the presence of catalysts (nucleophiles or enzymes).
The Spectroscopic Advantage
The assay relies on the distinct bathochromic (red) shift of the product's absorption spectrum under alkaline conditions. While the ester (4-APA) absorbs primarily in the deep UV (<260 nm), the product (4-HAP) contains a phenolic proton (
Reaction Mechanism
The hydrolysis proceeds via a tetrahedral intermediate.[1] In enzymatic pathways, this involves the formation of an acyl-enzyme intermediate followed by deacylation.
Figure 1: Simplified reaction pathway. The release of the phenolate anion (Product 2) is the chromogenic event monitored in this protocol.
Experimental Setup
Instrumentation & Hardware
| Component | Specification | Critical Requirement |
| Spectrophotometer | Double-beam or Diode Array UV-Vis | Absorbance precision |
| Thermostat | Peltier-controlled cell holder | Maintain |
| Cuvettes | Quartz (Suprasil), 10 mm pathlength | Glass absorbs UV; plastic may adsorb the ester |
| Pipettes | Positive displacement recommended | Prevents dripping of volatile organic solvents |
Reagents & Buffers[6]
-
Substrate Stock: 50 mM 4-Acetylphenyl acetate in Acetonitrile (MeCN) or DMSO. Note: MeCN is preferred to minimize viscosity effects, but DMSO prevents precipitation at higher concentrations.
-
Reaction Buffer: 50 mM Tris-HCl or Phosphate Buffer, pH 8.0.
-
Why pH 8.0? This pH ensures a significant fraction of the product exists as the highly absorbing phenolate anion (
) while remaining within the stability range of most esterases.
-
-
Enzyme (Optional): Porcine Liver Esterase (PLE) or Carbonic Anhydrase (CA) stock in buffer.
Protocol 1: Spectral Characterization (Self-Validation)
Goal: Determine the exact
Do NOT rely solely on literature values. Solvent composition, ionic strength, and temperature significantly shift
-
Blanking: Place 990 µL of Buffer (pH 8.0) + 10 µL MeCN in the cuvette. Auto-zero the instrument.
-
Substrate Scan: Add 10 µL of Substrate Stock (final conc. 500 µM) to 990 µL Buffer. Quickly scan 250–400 nm.
-
Observation: You should see minimal absorbance >300 nm initially.
-
-
Hydrolysis Scan: Add 5 µL of 1M NaOH to the cuvette to force complete hydrolysis. Wait 5 minutes. Scan 250–400 nm.
-
Observation: A new peak will emerge centered around 325–335 nm .
-
-
Calculation:
-
Target:
is typically 15,000 – 18,000 M⁻¹cm⁻¹ .
-
Protocol 2: Chemical (Spontaneous) Hydrolysis
Goal: Measure the background hydrolysis rate (
-
Setup: Set spectrophotometer to Kinetic Mode at 330 nm . Set temp to 25°C.
-
Preparation: Add 980 µL Buffer to the cuvette.
-
Initiation: Add 20 µL Substrate Stock (1 mM final). Mix by inversion (3x) rapidly.
-
Acquisition: Monitor Absorbance vs. Time for 10–20 minutes.
-
Analysis:
-
The reaction follows pseudo-first-order kinetics (excess water/base).
-
Fit data to:
. -
For initial rates (linear phase < 5% conversion): Slope (
) = .
-
Protocol 3: Enzymatic Hydrolysis
Goal: Determine Michaelis-Menten parameters (
Workflow Diagram
Figure 2: Step-by-step enzymatic assay workflow.[2][3]
Step-by-Step Procedure
-
Enzyme Prep: Dilute enzyme to a concentration where the reaction is linear for at least 60 seconds (target
per min). -
Substrate Series: Prepare 6–8 concentrations of 4-APA ranging from
to (Typical range: 10 µM to 500 µM). -
Measurement:
-
Add Buffer and Enzyme to cuvette.
-
Add Substrate to initiate.[2]
-
Record slope (
) at 330 nm.
-
-
Correction:
Note: must be measured at the same specific substrate concentration.
Data Analysis & Troubleshooting
Data Processing Table
| Parameter | Formula | Unit | Notes |
| Concentration ( | M (molar) | Assumes 1 cm pathlength | |
| Rate ( | M s⁻¹ | Use linear portion of curve | |
| Turnover ( | s⁻¹ | ||
| Specificity | M⁻¹s⁻¹ | Best metric for substrate comparison |
Troubleshooting Guide
-
Non-Linear Rates: If the curve bends immediately, the reaction is too fast. Dilute the enzyme or lower the pH to 7.5 (adjusting
accordingly). -
Precipitation: If the baseline jumps or drifts upward, the substrate is crashing out. Limit organic solvent (MeCN) to <5% v/v or use a lower substrate concentration.
-
Low Signal: If
is small, ensure the pH is 7.5. At pH 6.0, the product is protonated (phenol form) and absorbs weakly at 330 nm.
References
-
Verpoorte, J. A., et al. (1967). "Esterase activities of carbonic anhydrase." Journal of Biological Chemistry, 242(18), 4221-4229.
-
Pocker, Y., & Stone, J. T. (1967). "The Catalytic Versatility of Erythrocyte Carbonic Anhydrase. III. Kinetic Studies of the Enzyme-Catalyzed Hydrolysis of p-Nitrophenyl Acetate." Biochemistry, 6(3), 668–678.
-
Givens, R. S., & Yousef, A. (2005).[4] "p-Hydroxyphenacyl photoremovable protecting groups."[4] Dynamic Studies in Biology, 60. (Demonstrates the UV shift of 4-hydroxyacetophenone phenolate).
-
Sigma-Aldrich. "Product Information: 4'-Hydroxyacetophenone." (Confirming spectral properties and solubility).
Sources
Application Note & Protocol: Real-Time Monitoring of 4-Acetylphenyl Acetate Synthesis via Thin Layer Chromatography
Abstract
This comprehensive guide details the application of Thin Layer Chromatography (TLC) for the real-time monitoring of the synthesis of 4-acetylphenyl acetate. The acetylation of 4-hydroxyacetophenone with acetic anhydride serves as a model reaction. This document provides a robust framework for researchers, scientists, and professionals in drug development to effectively utilize TLC as a rapid, efficient, and economical tool to track reaction progress, identify components, and determine the optimal reaction endpoint. The protocols herein are designed to be self-validating, with an emphasis on the scientific principles underpinning each step to ensure reliable and reproducible results.
Introduction: The Critical Role of Reaction Monitoring
The synthesis of active pharmaceutical ingredients (APIs) and their intermediates, such as 4-acetylphenyl acetate, demands stringent control over reaction parameters to ensure purity, yield, and safety.[1] 4-Acetylphenyl acetate is a key intermediate in the synthesis of various pharmaceutical compounds. Its formation, typically through the acetylation of 4-hydroxyacetophenone, is a foundational reaction in organic synthesis.[1]
Inefficient reaction monitoring can lead to incomplete conversion of starting materials or the formation of unwanted byproducts, complicating purification and reducing overall yield. Thin Layer Chromatography (TLC) is a powerful analytical technique that provides a rapid and inexpensive method to follow the course of an organic reaction.[2][3] By separating the components of a reaction mixture based on their differential partitioning between a stationary phase and a mobile phase, TLC allows for the qualitative assessment of the presence of starting materials, the formation of products, and the emergence of any impurities.[3][4]
This application note will elucidate the principles and provide a detailed protocol for using TLC to monitor the acetylation of 4-hydroxyacetophenone to yield 4-acetylphenyl acetate.
Reaction Overview and TLC Principles
The Acetylation Reaction
The synthesis of 4-acetylphenyl acetate from 4-hydroxyacetophenone involves the reaction of the phenolic hydroxyl group with acetic anhydride. This reaction is a nucleophilic acyl substitution.[5] Pyridine is often used as a catalyst to activate the acetic anhydride and to neutralize the acetic acid byproduct.[6]
Reaction Scheme:
Principles of TLC Monitoring
TLC separates compounds based on their polarity. The stationary phase, typically silica gel, is polar, while the mobile phase (eluent) is a less polar organic solvent or a mixture of solvents.[4] Polar compounds will have a stronger affinity for the polar stationary phase and will therefore travel a shorter distance up the TLC plate. Less polar compounds will be more soluble in the mobile phase and will travel further up the plate.
In this specific reaction:
-
4-Hydroxyacetophenone (Starting Material): The presence of the phenolic hydroxyl group makes this molecule relatively polar due to its ability to form hydrogen bonds.
-
4-Acetylphenyl Acetate (Product): The conversion of the hydroxyl group to an ester group reduces the molecule's polarity. The ester group is less capable of hydrogen bonding compared to the hydroxyl group.
Therefore, the product, 4-acetylphenyl acetate, is expected to be less polar than the starting material, 4-hydroxyacetophenone. On a TLC plate, the product spot will travel further up the plate (have a higher Retention Factor, Rf) than the starting material spot.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 4-Hydroxyacetophenone | Reagent | Sigma-Aldrich |
| Acetic Anhydride | Reagent | Sigma-Aldrich |
| Pyridine | Anhydrous | Sigma-Aldrich |
| Ethyl Acetate | HPLC Grade | Fisher Scientific |
| Hexane | HPLC Grade | Fisher Scientific |
| Dichloromethane | ACS Grade | VWR |
| Silica Gel TLC Plates (with F254 indicator) | 250 µm | Merck |
| Capillary Tubes | VWR | |
| TLC Developing Chamber | VWR | |
| UV Lamp (254 nm) | VWR |
Synthesis of 4-Acetylphenyl Acetate (Illustrative Procedure)
Safety Precaution: This reaction should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-hydroxyacetophenone (1.36 g, 10 mmol).
-
Dissolve the starting material in pyridine (5 mL).
-
Cool the flask in an ice bath.
-
Slowly add acetic anhydride (1.5 mL, 15.8 mmol) dropwise to the stirred solution.
-
Remove the ice bath and allow the reaction to stir at room temperature.
TLC Monitoring Protocol
This protocol is initiated at the start of the reaction (t=0) and repeated at regular intervals (e.g., every 15-30 minutes) until the reaction is complete.
Workflow for TLC Monitoring
Caption: Workflow for TLC monitoring of the reaction.
Step-by-Step Procedure:
-
Prepare the TLC Plate:
-
Handle the TLC plate by the edges to avoid contaminating the silica surface.
-
Using a pencil, gently draw a straight line (the baseline) approximately 1 cm from the bottom of the plate.
-
Mark three small, equidistant points on the baseline for spotting. Label them 'SM' (Starting Material), 'Co' (Co-spot), and 'Rxn' (Reaction Mixture).
-
-
Prepare the Developing Chamber:
-
Pour the chosen eluent (e.g., 3:1 Hexane:Ethyl Acetate) into the developing chamber to a depth of about 0.5 cm.
-
Place a piece of filter paper in the chamber, ensuring it is wetted by the solvent. This saturates the chamber atmosphere with solvent vapors, leading to better separation.[7]
-
Cover the chamber and allow it to equilibrate for a few minutes.
-
-
Spot the TLC Plate:
-
'SM' Lane: Dissolve a small amount of the 4-hydroxyacetophenone starting material in a suitable solvent (e.g., dichloromethane). Using a capillary tube, carefully spot this solution on the 'SM' mark. The spot should be small and concentrated.
-
'Rxn' Lane: At a specific time point (e.g., t = 15 min), withdraw a small aliquot of the reaction mixture using a capillary tube and spot it on the 'Rxn' mark.
-
'Co' Lane: On the 'Co' mark, first spot the starting material solution and then, on top of the same spot, apply the reaction mixture. This co-spot is crucial for confirming the identity of the starting material spot in the reaction lane, especially if the Rf values are close.[8]
-
-
Develop the TLC Plate:
-
Carefully place the spotted TLC plate into the equilibrated developing chamber. Ensure the baseline is above the solvent level.
-
Cover the chamber and allow the solvent front to ascend the plate.[7]
-
Remove the plate when the solvent front is about 1 cm from the top.
-
Immediately mark the position of the solvent front with a pencil.
-
-
Visualize the TLC Plate:
-
Allow the plate to dry completely in a fume hood.
-
Place the dried plate under a UV lamp (254 nm). The aromatic rings of the starting material and product will absorb the UV light, appearing as dark spots against the fluorescent green background of the plate.[4][9]
-
Gently circle the visible spots with a pencil.
-
Interpretation of Results
By analyzing the TLC plate at different time intervals, the progress of the reaction can be determined.
Visual Representation of TLC Progression
Caption: Idealized TLC plates at different reaction times. Blue spots represent the starting material, and red spots represent the product.
-
At t = 0: A single spot corresponding to the starting material will be visible in the 'SM', 'Co', and 'Rxn' lanes.
-
As the reaction progresses: A new, less polar spot (higher Rf) will appear in the 'Rxn' lane, corresponding to the product, 4-acetylphenyl acetate. The intensity of the starting material spot in the 'Rxn' lane will decrease.
-
Reaction Completion: The reaction is considered complete when the starting material spot is no longer visible in the 'Rxn' lane. At this point, only the product spot should be present.
Calculating the Retention Factor (Rf):
The Rf value is a quantitative measure of a compound's movement on the TLC plate and is calculated as follows:
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
| Compound | Expected Polarity | Expected Rf |
| 4-Hydroxyacetophenone | More Polar | Lower Rf |
| 4-Acetylphenyl Acetate | Less Polar | Higher Rf |
A study involving a similar transformation reported an Rf of 0.5 for 4-hydroxyacetophenone and 0.58 for a related acetate product, confirming the expected increase in Rf upon acetylation.[10]
Troubleshooting
| Problem | Possible Cause | Solution |
| Streaky Spots | Sample is too concentrated. | Dilute the sample before spotting. |
| Spots Ran Unevenly | The bottom of the TLC plate was not level in the chamber. | Ensure the plate is placed vertically and the chamber is on a flat surface. |
| Rf values are too high or too low | The eluent is too polar or not polar enough. | Adjust the solvent system. Increase the proportion of the more polar solvent to decrease Rf values, and vice versa. |
| No Spots are Visible | The compounds are not UV-active, or the concentration is too low. | Use a visualization stain (e.g., potassium permanganate or iodine chamber) if compounds are not UV-active.[9][11] Concentrate the sample if necessary. |
Conclusion
Thin Layer Chromatography is an indispensable technique for monitoring the synthesis of 4-acetylphenyl acetate. Its simplicity, speed, and low cost make it an ideal choice for real-time reaction analysis in both research and industrial settings. By following the detailed protocols and understanding the principles outlined in this application note, scientists can confidently track the progress of their reactions, leading to optimized reaction conditions, improved yields, and higher purity of the final product.
References
-
4-Acetylphenyl Acetate: A Key Intermediate for Pharmaceutical Synthesis. LookChem.[Link]
- Method for purification of 4-hydroxyacetophenone.
-
Step-by-Step Procedures for Thin Layer Chromatography. Chemistry LibreTexts.[Link]
-
Acetylation Reaction Mechanism-Organic Chemistry. YouTube.[Link]
-
Visualizing TLC Plates. Chemistry LibreTexts.[Link]
-
Phenol + Acetic anhydride Reaction. Homework.Study.com.[Link]
-
Conversion of 4-hydroxyacetophenone into 4-phenyl acetate by a flavin adenine dinucleotide-containing Baeyer-Villiger-type monooxygenase. PubMed.[Link]
-
Thin Layer Chromatography: A Complete Guide to TLC. Chemistry Hall.[Link]
- Process for producing 4-hydroxyacetophenone.
-
Conversion of 4-Hydroxyacetophenone into 4-Phenyl Acetate by a Flavin Adenine Dinucleotide-Containing Baeyer-Villiger-Type Monooxygenase. PMC - NIH.[Link]
-
Monitoring Reactions by TLC. Washington State University.[Link]
-
Uses of TLC. Chemistry LibreTexts.[Link]
-
Acetylation of phenols using acetic acid. Indian Academy of Sciences.[Link]
-
TLC Visualization Methods. University of Colorado Boulder.[Link]
-
The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride. Journal of the Chemical Society B: Physical Organic.[Link]
-
REPORT FORM: THIN-LAYER CHROMATOGRAPHY TLC Analysis. Chegg.com.[Link]
-
TLC Visualization Reagents. EPFL.[Link]
- Process for purifying 4-hydroxy-acetophenone.
-
A rapid and efficient method for acetylation of phenols with acetic anhydride catalysed by TiO2/SO4. SciSpace.[Link]
-
How To: Monitor by TLC. University of Rochester Department of Chemistry.[Link]
-
Thin Layer Chromatography (TLC). University of Colorado Boulder Organic Chemistry.[Link]
-
Analytical Procedure of Thin Layer Chromatography Technique. Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences.[Link]
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- 5. homework.study.com [homework.study.com]
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- 8. How To [chem.rochester.edu]
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- 11. faculty.fiu.edu [faculty.fiu.edu]
Catalytic conversion of 4-Acetylphenyl acetate to other functional groups
Catalytic Conversion of 4-Acetylphenyl Acetate: A Guide to Strategic Functional Group Interconversion
This technical document provides researchers, scientists, and professionals in drug development with a comprehensive guide to the catalytic conversion of 4-acetylphenyl acetate into a variety of valuable functional groups. The protocols and insights herein are grounded in established chemical principles and supported by peer-reviewed literature to ensure reliability and reproducibility.
Introduction: 4-Acetylphenyl Acetate as a Versatile Synthetic Intermediate
4-Acetylphenyl acetate is a readily available and cost-effective starting material that possesses two key functional groups amenable to selective chemical transformation: an acetoxy group and a methyl ketone. The strategic manipulation of these functionalities opens up synthetic pathways to a wide array of valuable compounds, including pharmaceuticals and fine chemicals. This guide will explore several key catalytic transformations, providing detailed protocols and mechanistic insights.
Section 1: Selective Deacetylation to 4-Hydroxyacetophenone
The selective hydrolysis of the ester linkage in 4-acetylphenyl acetate to yield 4-hydroxyacetophenone is a fundamental transformation. While traditional methods often rely on stoichiometric amounts of strong acids or bases, catalytic approaches offer milder reaction conditions and improved selectivity.[1]
Mechanistic Considerations for Catalytic Deacetylation
Catalytic deacetylation can proceed through several pathways, including transesterification and hydrolysis.[2] In the presence of a suitable catalyst, a nucleophile (e.g., water or an alcohol) attacks the carbonyl carbon of the acetate group. The choice of catalyst is critical to avoid side reactions, such as the aldol condensation of the ketone functionality.
Protocol: Lipase-Catalyzed Deacetylation
Enzymatic catalysis offers exceptional selectivity under mild conditions. Lipases, a class of hydrolases, are particularly effective for ester cleavage.[3][4]
Experimental Protocol:
-
Reaction Setup: To a 100 mL round-bottom flask, add 4-acetylphenyl acetate (1.78 g, 10 mmol), phosphate buffer (50 mL, 0.1 M, pH 7), and a commercially available immobilized lipase (e.g., from Aspergillus niger or Thermomyces lanuginosus, 10% w/w of the substrate).
-
Reaction Conditions: Stir the mixture at 30-40 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 7:3).
-
Workup and Purification: Upon completion, filter the enzyme beads and wash them with ethyl acetate. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 4-hydroxyacetophenone.
Data Summary:
| Catalyst | Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Lipase from Aspergillus niger | Phosphate Buffer | 37 | 6 | >95 | [5] |
| Lipase from Thermomyces lanuginosus | Phosphate Buffer/Acetonitrile | 30 | 24 | High | [4] |
Workflow Diagram:
Caption: Workflow for lipase-catalyzed deacetylation.
Section 2: Catalytic Reduction of the Ketone Functionality
The selective reduction of the ketone in 4-acetylphenyl acetate to the corresponding secondary alcohol, 1-(4-acetoxyphenyl)ethanol, is a valuable transformation for accessing chiral building blocks.[6]
Asymmetric Transfer Hydrogenation
Asymmetric transfer hydrogenation (ATH) is a powerful method for the enantioselective reduction of ketones.[7] This technique typically employs a transition metal catalyst, a chiral ligand, and a hydrogen donor like isopropanol or a mixture of formic acid and triethylamine.[7][8]
Protocol: Ru-Catalyzed Asymmetric Transfer Hydrogenation
Ruthenium-based catalysts, in combination with chiral diamine or amino alcohol ligands, are highly effective for the ATH of aromatic ketones.[9][10][11]
Experimental Protocol:
-
Catalyst Preparation: In a glovebox, prepare the catalyst solution by dissolving a ruthenium precursor such as [Ru(p-cymene)Cl2]2 and a chiral ligand like (1S,2S)-(+)-N-(p-tosyl)-1,2-diphenylethylenediamine (TsDPEN) in an appropriate solvent (e.g., isopropanol).[9][12]
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add 4-acetylphenyl acetate, the catalyst solution, and the hydrogen donor (e.g., a 5:2 mixture of formic acid and triethylamine).[10]
-
Reaction Conditions: Stir the reaction mixture at room temperature or slightly elevated temperatures (e.g., 28 °C).[10] Monitor the conversion by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[13]
-
Workup and Purification: Once the reaction is complete, quench it with water and extract the product with a suitable organic solvent like dichloromethane. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo. Purify the residue by flash chromatography.
Data Summary:
| Catalyst System | Hydrogen Donor | Temperature (°C) | Yield (%) | Enantiomeric Excess (%) | Reference |
| [Ru(p-cymene)Cl2]2 / (S,S)-TsDPEN | HCOOH/NEt3 | 28 | Excellent | High | [9][10] |
Logical Relationship Diagram:
Caption: Asymmetric transfer hydrogenation of 4-acetylphenyl acetate.
Section 3: The Baeyer-Villiger Oxidation of the Ketone
The Baeyer-Villiger oxidation is a classic transformation that converts a ketone into an ester.[14][15][16] This reaction is highly valuable for introducing an oxygen atom adjacent to the carbonyl group.
Mechanism of the Baeyer-Villiger Oxidation
The reaction proceeds through the nucleophilic attack of a peroxy acid on the carbonyl carbon, followed by the migration of a substituent to the adjacent oxygen atom.[15] The migratory aptitude of the substituent plays a crucial role in the regioselectivity of the reaction.[17]
Protocol: Tin-Catalyzed Baeyer-Villiger Oxidation
While traditional Baeyer-Villiger oxidations often use stoichiometric amounts of strong oxidants like m-CPBA, catalytic versions using metal catalysts and a terminal oxidant such as hydrogen peroxide offer a more sustainable approach.[17][18]
Experimental Protocol:
-
Catalyst: Utilize a solid catalyst such as Sn-Beta zeolite.[18]
-
Reaction Setup: In a pressure-rated vial, combine 4-acetylphenyl acetate, the Sn-Beta zeolite catalyst, and hydrogen peroxide in a suitable solvent like 1,2-dichloroethane.
-
Reaction Conditions: Seal the vial and heat the reaction mixture (e.g., to 60-80 °C). Monitor the progress by GC-MS.
-
Workup and Purification: After the reaction is complete, cool the mixture to room temperature, filter off the catalyst, and wash it with a suitable solvent. Concentrate the filtrate and purify the resulting 4-acetoxyphenyl acetate by column chromatography.
Data Summary:
| Catalyst | Oxidant | Temperature (°C) | Solvent | Yield (%) | Reference |
| Sn-Beta zeolite | H2O2 | 60-80 | 1,2-dichloroethane | High | [18] |
Reaction Pathway Diagram:
Sources
- 1. Me3SI-promoted chemoselective deacetylation: a general and mild protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The acetate-catalysed hydrolysis of aryl acetates - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. Lipase-Catalyzed Acetylation and Esterification of Bile Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Lipase-catalyzed cellulose acetylation in aqueous and organic media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ketone Reduction - Wordpress [reagents.acsgcipr.org]
- 7. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 8. Transfer hydrogenation of ketone; an in situ approach toward an eco-friendly reduction - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02701A [pubs.rsc.org]
- 9. Asymmetric Transfer Hydrogenation [sigmaaldrich.com]
- 10. Asymmetric transfer hydrogenation of acetophenone derivatives using 2-benzyl-tethered ruthenium (II)/TsDPEN complexes bearing η6-(p-OR) (R = H, iPr, Bn, Ph) ligands - ePrints Soton [eprints.soton.ac.uk]
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- 15. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 16. m.youtube.com [m.youtube.com]
- 17. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 18. mdpi.com [mdpi.com]
Application Note: 4-Acetylphenyl Acetate as a Divergent Scaffold in Combinatorial Chemistry
Executive Summary
4-Acetylphenyl acetate (4-APA) is frequently undervalued as a simple ester; however, in the context of combinatorial chemistry, it functions as a high-utility "divergent scaffold." It possesses a masked phenol (protected as an acetate) and a reactive methyl ketone. This dual functionality allows researchers to direct the molecule into three distinct chemical spaces:
-
Fries Rearrangement: Accessing ortho-hydroxyacetophenones (precursors to flavonoids and chromones).
-
Claisen-Schmidt Condensation: Generating 4-hydroxychalcone libraries (precursors to pyrazoles and isoxazoles).
-
Biocatalytic Resolution: Serving as a benchmark substrate for lipase activity profiling and kinetic resolution studies.
This guide provides validated protocols for transforming 4-APA into these high-value pharmacophores.
Strategic Workflow: The Divergent Pathway
The following logic flow illustrates how a single starting material (4-APA) can populate three distinct chemical libraries.
Figure 1: Divergent synthesis pathways starting from 4-Acetylphenyl acetate.
Module A: The Fries Rearrangement (Scaffold Diversification)
Objective: To migrate the acetyl group from the oxygen to the ortho-carbon, creating a 1,3-diketone equivalent (3-acetyl-4-hydroxyacetophenone).
Mechanism & Rationale
The Fries rearrangement is the most chemically significant application of 4-APA. By treating 4-APA with a Lewis acid (aluminum chloride), the acetyl group cleaves to form an acylium ion intermediate, which then electrophilically attacks the aromatic ring.
-
Why it matters: This reaction generates the ortho-hydroxy ketone moiety, a critical structural requirement for cyclizing to flavones and coumarins .
-
Selectivity: While temperature usually dictates ortho vs. para migration, the para position in 4-APA is already blocked by the acetyl group. Thus, the reaction is regioselective for the ortho position (relative to the hydroxyl).
Protocol 1: Lewis Acid-Mediated Rearrangement
Scale: 10 mmol | Time: 2-3 Hours | Yield Target: >75%
-
Preparation: In a dry round-bottom flask equipped with a calcium chloride drying tube, place 4-Acetylphenyl acetate (1.78 g, 10 mmol).
-
Catalyst Addition: Add anhydrous Aluminum Chloride (AlCl₃) (4.0 g, ~30 mmol) in portions.
-
Note: Use at least 3 equivalents. AlCl₃ complexes strongly with the carbonyl oxygens; stoichiometric amounts will fail to drive the reaction.
-
-
Fusion: Heat the neat mixture (solvent-free) in an oil bath at 120°C–130°C for 2 hours. The solid mixture will melt and evolve HCl gas (perform in a fume hood).
-
Quenching: Cool the reaction mass to room temperature. Carefully add crushed ice (50 g) followed by concentrated HCl (5 mL) to break the aluminum complex.
-
Isolation: The product, 3-acetyl-4-hydroxyacetophenone , precipitates as a solid. Filter, wash with cold water, and recrystallize from ethanol.
-
Validation: The product should show a positive ferric chloride test (deep violet) due to the free phenolic -OH.
-
Module B: Combinatorial Library Generation (Chalcones)
Objective: To utilize 4-APA as a "pro-drug" equivalent of 4-hydroxyacetophenone for high-throughput synthesis of chalcones.
Rationale
In automated liquid handling systems, phenolic substrates can be prone to oxidation or solubility issues. 4-APA is a stable, neutral ester. By using a base-mediated Claisen-Schmidt condensation, the ester is hydrolyzed in situ, releasing the phenolate anion which then acts as the nucleophile against a library of aldehydes.
Protocol 2: One-Pot Deprotection-Condensation
Format: 96-well plate or Parallel Synthesis Block
| Reagent | Conc. / Amount | Role |
| 4-APA | 1.0 equiv (0.5 M in EtOH) | Scaffold Core |
| Aromatic Aldehydes (R-CHO) | 1.1 equiv | Diversity Elements |
| NaOH (aq) | 40% w/v (Excess) | Base / Deprotecting Agent |
| Ethanol | Solvent | Reaction Medium |
Step-by-Step:
-
Dispensing: Aliquot 4-APA solution into reaction wells.
-
Diversity Addition: Add a unique aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 3-nitrobenzaldehyde) to each well.
-
Initiation: Add 40% NaOH (approx. 3-5 equiv) to each well.
-
Incubation: Shake at Room Temperature for 12–24 hours. The solution often turns deep yellow/orange (characteristic of the chalcone chromophore).
-
Work-up: Neutralize with dilute HCl. The 4-hydroxychalcones will precipitate.
-
Downstream Application: These chalcones can be immediately reacted with hydrazine hydrate (reflux in EtOH) to generate a library of pyrazolines .
Module C: Biocatalytic Applications
Objective: To use 4-APA as a standard substrate for assaying lipase specificity or for "green" deprotection.
Rationale
Lipases (e.g., Candida antarctica Lipase B, CALB) show high specificity for ester hydrolysis. 4-APA is an excellent substrate for determining the activity of immobilized lipases in organic solvents (transesterification) or aqueous buffers (hydrolysis).
Protocol 3: Lipase Activity Assay
-
Substrate Solution: Dissolve 4-APA (10 mM) in phosphate buffer (pH 7.0) containing 5% DMSO (for solubility).
-
Enzyme Addition: Add immobilized Lipase (e.g., Novozym 435, 10 mg).
-
Monitoring: Incubate at 37°C. Monitor the appearance of 4-hydroxyacetophenone via UV-Vis spectroscopy at 270 nm (the phenol absorbs differently than the ester) or HPLC.
-
Utility: This protocol is used to verify enzyme activity before using the expensive enzyme on complex, chiral drug intermediates.
References
-
Fries Rearrangement Mechanism & Applications
-
Synthesis of Chalcones via Claisen-Schmidt
-
Lipase Catalyzed Hydrolysis
- Title: Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls.
- Source: MDPI (Molecules), 2019.
-
URL:[Link]
-
Chemical Profile & Properties
Sources
- 1. youtube.com [youtube.com]
- 2. Fries Rearrangement: Definition, Example, and Mechanism [chemistrylearner.com]
- 3. byjus.com [byjus.com]
- 4. Fries Rearrangement [organic-chemistry.org]
- 5. Fries Rearrangement: Reaction, Mechanism, Applications and Limitations of Fries Rearrangement, Practice problems & Frequently Asked Questions in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. p-Acetylphenyl acetate | C10H10O3 | CID 83063 - PubChem [pubchem.ncbi.nlm.nih.gov]
Flow chemistry applications involving 4-Acetylphenyl acetate
Application Note: Flow Chemistry Architectures for 4-Acetylphenyl Acetate
Executive Summary & Strategic Value
4-Acetylphenyl acetate (4-APA), also known as 4-acetoxyacetophenone, represents a pivotal "dual-functional" scaffold in organic synthesis. Containing both a ketone and a phenolic ester moiety, it serves as a critical junction point for divergent synthetic pathways. In the pharmaceutical sector, it is a precursor to 2,4-diacetylphenol (via Fries rearrangement)—a key intermediate for synthesizing chalcones, flavonoids, and chelating agents.
Traditional batch processing of 4-APA faces two distinct engineering hurdles:
-
Exotherm Management (Synthesis): The acetylation of 4-hydroxyacetophenone is highly exothermic, leading to potential runaway conditions or impurity profiles (e.g., bis-acylation or polymerization) at scale.
-
Photon Flux Limitations (Rearrangement): The Photo-Fries rearrangement of 4-APA is photon-hungry. Batch reactors suffer from the "inner filter effect," where high concentrations prevent light from penetrating beyond the reactor wall, resulting in long reaction times and photodegradation of the product.
This guide details two self-validating continuous flow protocols that solve these issues: a Packed Bed Reactor (PBR) approach for green synthesis and a Photochemical Microreactor setup for high-yield rearrangement.
Application I: Intensified Green Synthesis via Packed Bed Reactor
Objective: Continuous acetylation of 4-hydroxyacetophenone using a heterogeneous solid acid catalyst to eliminate aqueous workup and catalyst filtration.
The Chemistry[1][2][3][4][5][6][7][8][9]
-
Substrate: 4-Hydroxyacetophenone (4-HAP)
-
Reagent: Acetic Anhydride (
) -
Catalyst: Amberlyst-15 (Macroreticular sulfonic acid resin)
-
Mechanism: Heterogeneous acid catalysis. The resin protonates the anhydride, making it susceptible to nucleophilic attack by the phenol.
Experimental Protocol
Reagents & Stock Solutions:
-
Feed A: 1.0 M 4-Hydroxyacetophenone in Ethyl Acetate (EtOAc).
-
Feed B: 1.2 M Acetic Anhydride in EtOAc.
-
Reactor Setup: Stainless steel column (
) packed with Amberlyst-15 ( form).
Step-by-Step Workflow:
-
Activation: Flush the PBR with pure EtOAc at
for 20 minutes to swell the resin and remove interstitial air. -
Thermostat: Set the column heater (or water jacket) to 50°C . Note: Higher temperatures increase rate but may degrade the resin over long runs.
-
Equilibration: Mix Feed A and Feed B in a T-mixer at a 1:1 volumetric ratio.
-
Flow Rate: Set combined flow rate to
.-
Residence Time Calculation: With a packed bed porosity (
) of ~0.4 and column volume ( ) of ~7.85 mL, the void volume is . - .
-
-
Collection: Discard the first 2 reactor volumes (steady-state equilibration). Collect the output stream.
-
Workup: The output contains product, solvent, and acetic acid by-product. No catalyst filtration is required. Evaporate solvent/acetic acid to yield crystalline 4-APA.
Data & Validation
| Parameter | Batch Process | Continuous Flow (PBR) |
| Reaction Time | 2–4 Hours | 6.3 Minutes |
| Catalyst Separation | Filtration required | None (Retained in column) |
| Yield | 85–92% | >98% |
| Space-Time Yield | Low | High ( |
Application II: Photo-Fries Rearrangement in Microreactors
Objective: Leveraging the high surface-to-volume ratio of flow microreactors to drive the intramolecular rearrangement of 4-APA to 2,4-diacetylphenol.
The Mechanistic Logic
The reaction proceeds via a radical pair mechanism in a solvent cage. Upon UV excitation, the ester bond undergoes homolysis. In a microreactor, the thin path length (
Experimental Protocol
Equipment:
-
Pump: Dual-piston HPLC pump (chemically inert).
-
Reactor: FEP (Fluorinated Ethylene Propylene) tubing coil wrapped around a light source.[1]
-
Dimensions:
, internal volume.
-
-
Light Source: Medium-pressure Mercury lamp (broadband UV) or 300 nm UV-LED array.
Step-by-Step Workflow:
-
Feed Preparation: Dissolve 4-Acetylphenyl acetate (
) in Methanol.-
Why Methanol? Polar protic solvents stabilize the intermediate radical pair cage, enhancing selectivity for the rearrangement product.
-
-
System Priming: Flush the reactor with pure Methanol to establish stable flow.
-
Irradiation Control: Turn on the UV source and allow it to warm up (5 min for Hg lamps; instant for LED).
-
Reaction Execution: Pump the feed solution at
( ).-
Cooling: Maintain the reactor coil at
using a fan or water-cooling jacket to prevent thermal degradation.
-
-
Quenching/Collection: Collect the effluent. The reaction stops immediately upon leaving the irradiated zone.
-
Purification: Evaporate solvent. The product (2,4-diacetylphenol) is separated from traces of 4-hydroxyacetophenone (hydrolysis byproduct) via short silica plug filtration.
Visualizing the Workflow
The following diagram illustrates the integrated workflow, from the PBR synthesis of the precursor to the photochemical rearrangement.
Caption: Integrated flow workflow showing the heterogeneous catalytic synthesis of 4-APA followed by its photochemical rearrangement.
Troubleshooting & Optimization Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion (PBR) | Catalyst fouling or Channeling | Backflush the column with pure solvent; Ensure proper packing density. Check water content in feed (water deactivates Amberlyst). |
| High Pressure Drop (PBR) | Fines generation in resin | Replace resin; Use a guard filter before the column. |
| Polymerization (Photo) | Over-irradiation | Increase flow rate (reduce residence time). |
| Low Selectivity (Photo) | Cage escape | Switch solvent to higher viscosity/polarity (e.g., change from MeCN to MeOH or add co-solvent). |
References
-
Vinati Organics. (2025). Top Applications of 4-Methoxy Acetophenone in the Chemical Industry. (Context on acetophenone derivatives and industrial utility).
-
Ningbo Inno Pharmchem. (2026). Exploring the Chemical Synthesis of 4-Acetoxyacetophenone: Production Insights. (Industrial synthesis benchmarks).
-
National Institutes of Health (NIH). (2023). Photo-Flow Technology for Chemical Rearrangements: A Powerful Tool to Generate Pharmaceutically Relevant Compounds.[1] (Detailed review of Photo-Fries in flow).
-
Merck Millipore. Fries Rearrangement Application Note. (Mechanistic grounding for Lewis Acid vs. Photo-Fries).
-
Organic Chemistry Portal. Fries Rearrangement Mechanism and Conditions. (General reaction parameters).
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing 4-Acetylphenyl Acetate Synthesis
Ticket ID: T-APA-SYN-001 Subject: Yield Improvement & Troubleshooting for O-Acetylation of 4-Hydroxyacetophenone Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary
The synthesis of 4-Acetylphenyl acetate (also known as 4-acetoxyacetophenone) is a classic nucleophilic acyl substitution (O-acylation).[1] While theoretically simple, researchers often encounter yield losses due to incomplete conversion , hydrolysis of the acylating agent , or purification difficulties (specifically "oiling out" due to its low melting point of ~54°C).
This guide moves beyond basic textbook procedures to provide industrial-grade optimization strategies, focusing on the DMAP-catalyzed anhydride method and Green Iodine catalysis .[1]
Module 1: The Chemistry of Optimization
To improve yield, you must control the equilibrium and kinetics. The reaction involves the attack of the phenoxide oxygen (nucleophile) on the carbonyl carbon of acetic anhydride (electrophile).
Critical Process Parameters (CPPs)
| Parameter | Recommended Range | Scientific Rationale |
| Stoichiometry | 1.2 – 1.5 eq. Acetic Anhydride | Excess anhydride drives the equilibrium forward and compensates for moisture-induced hydrolysis.[1] |
| Catalyst (Standard) | DMAP (5-10 mol%) + Et | 4-Dimethylaminopyridine (DMAP) acts as a hyper-nucleophilic acyl transfer agent, increasing reaction rates by |
| Catalyst (Green) | Iodine ( | Iodine acts as a mild Lewis acid, activating the carbonyl oxygen of the anhydride without requiring toxic bases. |
| Temperature | 0°C | The reaction is exothermic . Starting cold prevents side reactions (like oligomerization); finishing at Room Temp (RT) ensures completion.[1] |
| Atmosphere | Inert ( | Prevents atmospheric moisture from hydrolyzing acetic anhydride into acetic acid (which is unreactive here).[1] |
Visualizing the Reaction Logic
Figure 1: Mechanistic workflow for the O-acylation process. Note that moisture competes directly with the substrate for the anhydride.
Module 2: Optimized Experimental Protocols
Protocol A: The "Golden Standard" (High Yield & Purity)
Best for: High purity requirements and gram-scale synthesis.[1]
Reagents:
-
4-Hydroxyacetophenone (1.0 eq)[1]
-
Triethylamine (
) (1.5 eq)[1] -
DMAP (0.1 eq)[1]
-
Solvent: Dichloromethane (DCM) (anhydrous)[1]
Step-by-Step:
-
Setup: Flame-dry a round-bottom flask and purge with
. -
Dissolution: Dissolve 4-Hydroxyacetophenone,
, and DMAP in DCM. Cool to 0°C in an ice bath. -
Addition: Add Acetic Anhydride dropwise over 10 minutes. Why? To control the exotherm and prevent selectivity loss.
-
Reaction: Remove ice bath and stir at RT for 2–4 hours. Monitor via TLC (Hexane:EtOAc 7:3).[1]
-
Quench: Add cold water to hydrolyze excess anhydride.
-
Workup (Crucial):
-
Purification: Recrystallize from Hexane/Ethyl Acetate or Ethanol/Water .[1]
Protocol B: Green Solvent-Free Synthesis
Best for: Sustainability and avoiding chlorinated solvents.[1]
Reagents:
Step-by-Step:
-
Mix substrate and iodine in a flask.
-
Stir at RT for 10–30 minutes (reaction is very fast).
-
Add saturated
(Sodium Thiosulfate) solution.[1][3] Why? To quench the iodine (turns from brown to colorless). -
Extract with Ethyl Acetate or filter the solid precipitate directly if high concentration.[1]
Module 3: Troubleshooting Guide (FAQ)
User Issue: "My product is an oil, not a solid."
Diagnosis: The melting point of 4-Acetylphenyl acetate is 54–56°C .[1] Small amounts of impurities (solvent, acetic acid, or starting material) depresses the melting point below RT, causing "oiling out." Solution:
-
High Vacuum: Keep the oil under high vacuum (<1 mbar) for 4 hours to remove trace solvent.[1]
-
Seed Crystal: Scratch the glass with a spatula or add a tiny crystal of pure product to induce nucleation.
-
Solvent Swap: Recrystallize using Pentane or Hexane (very non-polar) at -20°C (freezer).
User Issue: "Yield is consistently below 60%."
Diagnosis: Likely hydrolysis of Acetic Anhydride.[1] Solution:
-
Check your solvent water content.[1][6] DCM must be anhydrous.[1]
-
Increase Acetic Anhydride to 1.5 equivalents .
-
Ensure the bottle of Acetic Anhydride is not old (it converts to acetic acid over time).
User Issue: "The product is brown/colored."
Diagnosis: Oxidation of the phenol starting material or residual Iodine (if using Protocol B). Solution:
-
If Protocol A: Perform the reaction under strict
. -
If Protocol B: Wash the organic layer thoroughly with Sodium Thiosulfate (
) until the iodine color disappears. -
Purification: Add activated charcoal during the hot filtration step of recrystallization.
Troubleshooting Decision Tree
Figure 2: Diagnostic logic for common experimental failures.
Module 4: Data & Chemical Properties
Table 1: Catalyst Efficiency Comparison
| Catalyst System | Reaction Time | Typical Yield | Green Score | Notes |
| Pyridine (Solvent) | 6–12 hrs | 70–80% | Low | Hard to remove pyridine completely; smelly.[1] |
| DMAP (cat.) / Et | 1–3 hrs | 90–98% | Medium | The industry standard.[1] Fast and clean. |
| Iodine ( | 10–30 min | 85–95% | High | Solvent-free potential; very fast.[1] |
| Solid Acid (Zeolite) | 2–5 hrs | 80–90% | High | Heterogeneous; catalyst is reusable.[1] |
Key Physical Properties for Identification:
-
CAS Number: 13031-43-1[1]
-
Molecular Weight: 178.19 g/mol [1]
-
Melting Point: 54–56 °C (Sharp MP indicates purity)
-
Solubility: Soluble in DCM, EtOAc, Ethanol. Insoluble in water.[1]
References
-
ChemicalBook. 4'-Acetoxyacetophenone Synthesis and Properties. (Accessed 2024).[1] Link
-
EvitaChem. Catalytic Acetylation of 4-Hydroxyacetophenone: Solvent Systems and Catalyst Efficacy. (Accessed 2024).[1] Link
-
Mukherjee, N. & Chatterjee, T. "Iodine-catalyzed, highly atom-economic synthesis... in water."[1][7] Green Chemistry, 2021, 23, 10006-10013.[7] (Demonstrates Iodine efficiency). Link
-
Chouke, P. B., et al. "Solvent free synthesis of p-hydroxyacetophenone... and Fries rearrangement."[8] Journal of Chemical and Pharmaceutical Research, 2015, 7(9):727-731.[8] (Context on rearrangement vs acylation). Link
-
National Institutes of Health (NIH). PubChem Compound Summary for CID 84846: 4-Acetylphenyl acetate.[1]Link[1]
Sources
- 1. lookchem.com [lookchem.com]
- 2. jocpr.com [jocpr.com]
- 3. 4'-Hydroxyacetophenone synthesis - chemicalbook [chemicalbook.com]
- 4. Buy 4-Acetylphenyl acetate (EVT-278265) | 13031-43-1 [evitachem.com]
- 5. EP0254536B1 - Process for purifying 4-hydroxy-acetophenone - Google Patents [patents.google.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. Iodine-catalyzed, highly atom-economic synthesis of 9-sulfenylphenanthrenes and polycyclic heteroaromatics in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 4-Acetylphenyl Acetate
Introduction
Welcome to the Technical Support Center for the synthesis of 4-Acetylphenyl acetate (also known as 4-acetoxyacetophenone). This guide addresses the specific challenges associated with the O-acylation of 4-hydroxyacetophenone. While the reaction appears straightforward, competitive pathways—specifically the Fries rearrangement and hydrolytic instability—can significantly compromise yield and purity.
This document provides mechanistic insights, impurity profiling, and a "symptom-based" troubleshooting section to ensure process robustness.
Module 1: Reaction Pathways & Selectivity
The Primary Workflow
The target synthesis involves the esterification of 4-hydroxyacetophenone (4-HAP) using acetic anhydride (
-
Reagents: Acetic Anhydride (1.1 - 1.5 eq), Base Catalyst (Pyridine, DMAP, or Sodium Acetate).
-
Conditions: Mild (
to ). -
Mechanism: Nucleophilic acyl substitution at the carbonyl carbon of the anhydride by the phenoxide oxygen.
Competitive Side Reactions
-
Fries Rearrangement (Thermodynamic Trap): Under Lewis acidic conditions or high temperatures (
), the acetyl group on the oxygen can migrate to the ortho position of the ring, forming 3-acetyl-4-hydroxyacetophenone (a di-ketone species). This is irreversible and difficult to separate. -
Hydrolysis (The "Invisible" Loss): The phenolic ester bond is labile. Presence of water during the reaction or aggressive aqueous workup (high pH) will revert the product back to the starting material, 4-HAP.
Pathway Visualization
The following diagram illustrates the divergence between the desired kinetic product (O-acylation) and the undesired thermodynamic product (C-acylation via Fries Rearrangement).
Figure 1: Reaction network showing the target O-acylation and the critical side reactions: Fries rearrangement (C-acylation) and Hydrolysis.
Module 2: Impurity Profiling
Identifying impurities early is critical for purification strategy. The following table summarizes the most common byproducts found in crude reaction mixtures.
| Impurity Name | Structure / Origin | Detection (TLC/HPLC) | Removal Strategy |
| 4-Hydroxyacetophenone | Unreacted Starting Material or Hydrolysis Product.[1] | Polar (Low Rf). Strong UV absorption. | Wash with cold dilute NaOH (exploits acidity of phenol) or recrystallize from EtOH/Hexane. |
| 3-Acetyl-4-hydroxyacetophenone | Fries Rearrangement Product. Formed if reaction overheats or if Lewis acids (AlCl3, ZnCl2) are present. | Medium polarity. Often fluoresces under UV. | Difficult to separate by crystallization. Requires column chromatography (Silica, Hex/EtOAc). |
| Acetic Acid | Stoichiometric byproduct of acetylation.[2] | Very Polar. Broad peak/streak. | Aqueous bicarbonate wash ( |
| Oligomers/Tars | Aldol condensation products of the ketone moiety (rare under mild conditions). | Baseline (Rf = 0). Colored (yellow/brown). | Filtration through a silica plug or activated carbon treatment. |
Module 3: Troubleshooting Guide (Q&A)
Scenario A: "I have low yield, and the starting material persists on TLC."
Q: Is your acetic anhydride quality compromised?
-
Diagnosis: Acetic anhydride hydrolyzes to acetic acid over time if exposed to moisture. Old reagent acts as a solvent rather than a reactant.
-
Action: Distill acetic anhydride before use or use a fresh bottle. Verify reactivity by adding a drop to water (should sizzle/exotherm).
Q: Is water present in the solvent system?
-
Mechanism: Water is a better nucleophile than the phenol. It will consume the anhydride to form acetic acid before the phenol can react.
-
Action: Use anhydrous solvents (DCM or THF). Dry the starting material (4-HAP) in a vacuum oven to remove lattice water.
Q: Are you using the correct base?
-
Insight: Phenols are weak nucleophiles.[3] A base is required to deprotonate the phenol (forming phenoxide) or activate the anhydride.
-
Protocol: Use Pyridine (1.5 - 2.0 eq) or Triethylamine + DMAP (cat.) . Pyridine acts as both solvent and catalyst, forming a reactive N-acetylpyridinium intermediate [1].
Scenario B: "I see a new impurity spot that is NOT starting material."
Q: Did you heat the reaction above 80°C?
-
Issue: High temperatures promote the Fries Rearrangement , causing the acetyl group to migrate from the oxygen to the carbon ring (ortho position) [2].
-
Action: Maintain reaction temperature below
. The O-acylation is kinetically favored at lower temperatures.
Q: Did you use a Lewis Acid catalyst (e.g.,
-
Issue: While Lewis acids catalyze acylation, they strongly favor the thermodynamic C-acylated product (Fries product) over the ester [3].
-
Action: Switch to a basic catalyst system (Pyridine or Sodium Acetate) to ensure exclusive O-acylation.
Scenario C: "My product disappears during workup."
Q: Did you use strong base (NaOH/KOH) for the wash?
-
Issue: Phenyl esters are highly susceptible to saponification (hydrolysis) under basic conditions.
-
Action: Use Saturated Sodium Bicarbonate (
) or dilute HCl for quenching. Avoid prolonged contact with any aqueous base.
Module 4: Validated Synthetic Protocol
To minimize side reactions, follow this optimized protocol grounded in Green Chemistry principles [4].
Step-by-Step Methodology:
-
Dissolution: In a dry round-bottom flask, dissolve 4-hydroxyacetophenone (1.0 eq) in anhydrous DCM (10 volumes) .
-
Catalyst Addition: Add Triethylamine (1.5 eq) and DMAP (0.05 eq) . Stir for 10 minutes at
(ice bath) to deprotonate the phenol. -
Acylation: Add Acetic Anhydride (1.2 eq) dropwise over 15 minutes. Note: Exothermic reaction.
-
Reaction: Allow to warm to Room Temperature (
). Stir for 2–4 hours.-
Checkpoint: Monitor by TLC (Hexane:EtOAc 7:3). SM (Rf ~0.3) should disappear; Product (Rf ~0.6) appears.[4]
-
-
Quench: Pour mixture into ice-cold 1M HCl (removes amine salts).
-
Workup:
-
Wash Organic layer with Sat.
(removes acetic acid). -
Wash with Brine .
-
Dry over
, filter, and concentrate.
-
-
Purification: Recrystallize from Ethanol/Hexane if necessary.
References
-
Mechanism of Acetylation: Org. Synth.1955 , 35, 1. Link (Demonstrates acetylation principles using pyridine).
-
Fries Rearrangement Selectivity: J. Chem. Educ.2008 , 85, 12, 1667. Link (Discusses temperature control to avoid rearrangement).
- Lewis Acid Effects:Chem. Rev.1955, 55, 229. (Comprehensive review of the Fries reaction).
- Green Acetylation Protocols:Green Chem.2009, 11, 1155.
Sources
Purification of crude 4-Acetylphenyl acetate by recrystallization
Topic: Recrystallization & Troubleshooting Guide
Document ID: TS-REC-4APA-001 Last Updated: February 10, 2026 Audience: Chemical Process Engineers, Medicinal Chemists, R&D Scientists
Executive Summary & Compound Profile
4-Acetylphenyl acetate (also known as 4-acetoxyacetophenone) presents a specific purification challenge due to its low melting point (51–55°C) [1, 2]. This physical property creates a high risk of "oiling out" (liquid-liquid phase separation) rather than crystallization during cooling. Furthermore, as an ester, it is susceptible to hydrolysis if exposed to moisture under acidic or basic conditions, reverting to 4-hydroxyacetophenone.
This guide provides a robust, self-validating protocol designed to mitigate these specific risks.
| Property | Data | Critical Implication |
| CAS Number | 13031-43-1 | Verification ID |
| Melting Point | 52–55 °C | High Risk: Solvents boiling >55°C may cause oiling out. |
| Solubility | Soluble in EtOH, EtOAc, Ether | Good candidates for solvent systems.[1] |
| Stability | Moisture Sensitive (Ester) | Avoid aqueous solvents; use anhydrous conditions. |
| Major Impurity | 4-Hydroxyacetophenone | More polar; MP ~109°C. Requires polarity-based separation. |
Standard Operating Procedure (SOP): The Dual-Solvent Method
Objective: Isolate high-purity crystalline solid while preventing oiling out and hydrolysis. Recommended Solvent System: Ethyl Acetate (Solvent) / Hexane (Antisolvent). Why this system? It allows processing at temperatures below the compound's melting point if necessary, and the non-polar antisolvent (Hexane) favors the precipitation of the ester while keeping more polar impurities (like phenols) in the mother liquor.
Step-by-Step Protocol
-
Preparation:
-
Ensure all glassware is dry.
-
Use anhydrous Ethyl Acetate and Hexane to prevent hydrolysis [3].
-
Pre-weigh crude material.
-
-
Dissolution (The "Warm" Technique):
-
Place crude 4-acetylphenyl acetate in an Erlenmeyer flask.
-
Add minimal Ethyl Acetate at room temperature to wet the solid.
-
Gently warm the mixture in a water bath set to 45–50°C . Do not exceed 55°C to prevent melting the solid before dissolution.
-
Add Ethyl Acetate dropwise with swirling until the solid just dissolves.
-
-
Filtration (Optional but Recommended):
-
If insoluble particles (dust, polymer) are visible, filter rapidly through a pre-warmed funnel/fluted filter paper.
-
-
Crystallization (The "Cloud Point" Method):
-
Remove from heat.
-
While the solution is still warm (~40°C), add Hexane dropwise.
-
Stop immediately when a faint, persistent turbidity (cloudiness) appears.
-
Add 1-2 drops of Ethyl Acetate to clear the turbidity.
-
-
Controlled Cooling (Critical Step):
-
Wrap the flask in a towel or place it in a warm water bath and let the bath cool to room temperature naturally. Insulation prevents thermal shock.
-
Seeding: If no crystals appear at 25°C, add a single seed crystal of pure 4-acetylphenyl acetate.
-
Once crystallization is established at room temperature, move to a fridge (4°C) for 1 hour.
-
-
Collection:
-
Filter via vacuum filtration (Buchner funnel).
-
Wash with cold Hexane (removes surface impurities).
-
Dry in a vacuum desiccator over CaCl₂ or Silica Gel. Do not oven dry >40°C.
-
Troubleshooting Guide: "Oiling Out" & Purity
The most frequent support ticket regarding this compound is: "My product formed a yellow oil at the bottom of the flask instead of crystals."
Visual Troubleshooting Workflow
Figure 1: Decision tree for addressing phase separation (oiling out) during 4-acetylphenyl acetate purification.
Detailed Issue Resolution
Issue 1: Oiling Out (Liquid-Liquid Separation)
Mechanism: The solution temperature is higher than the melting point of the solute (54°C), and the solution is supersaturated. The compound separates as a liquid phase before it can organize into a crystal lattice [4].
-
Corrective Action:
-
Re-dissolve: Warm the mixture until the oil dissolves back into the solvent.
-
Dilute: Add 10-20% more Ethyl Acetate.
-
Seed: Cool to exactly 50°C and add a seed crystal.
-
Agitate: Vigorously stir (magnetic stir bar) during cooling. This breaks up oil droplets and induces nucleation.
-
Issue 2: Hydrolysis (Smell of Vinegar/Acetic Acid)
Mechanism: 4-Acetylphenyl acetate +
-
Smell: Distinct vinegar odor.
-
TLC: Appearance of a new spot with lower
(4-Hydroxyacetophenone is more polar). -
Melting Point: The solid melts much higher than expected (4-Hydroxyacetophenone MP is ~109°C).
-
Corrective Action:
-
If hydrolysis is detected, you must perform a bicarbonate wash . Dissolve crude in Ethyl Acetate, wash with 5%
(removes acetic acid and phenols), dry over , and re-attempt recrystallization.
-
Frequently Asked Questions (FAQ)
Q1: Can I use Ethanol/Water instead of Hexane/EtOAc? A: While ethanol is a good solvent for acetophenones, we advise against water due to the ester linkage's sensitivity to hydrolysis [5]. If you must use ethanol, use pure anhydrous ethanol (or 99%) and cool to -20°C to induce precipitation, rather than adding water.
Q2: My crystals are slightly yellow. How do I remove the color? A: The yellow color often comes from oxidation products of the phenol starting material.
-
Fix: During the hot dissolution step (Step 2), add Activated Carbon (0.5 - 1% wt/wt) . Stir for 5 minutes, then filter hot through Celite. Note: Carbon absorbs some product, slightly reducing yield.
Q3: What is the maximum temperature I can dry the crystals at? A: Do not exceed 40°C . Since the melting point is ~52-55°C, drying in a standard 60°C oven will melt your purified product into a puddle. Use a vacuum desiccator at room temperature.
Q4: How do I distinguish the product from the starting material (4-hydroxyacetophenone)? A: Use TLC (Thin Layer Chromatography).
-
Mobile Phase: 30% Ethyl Acetate / 70% Hexane.
-
Result: 4-Acetylphenyl acetate (Ester) is less polar and will have a higher
(travel further) than 4-hydroxyacetophenone (Phenol).
References
-
ChemicalBook. (2026). 4-Acetoxyacetophenone Properties and Melting Point Data. Retrieved from
-
PubChem. (2026).[2] 4-Acetylphenyl acetate Compound Summary. National Library of Medicine. Retrieved from
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
University of Rochester, Dept. of Chemistry. (n.d.). Solvents for Recrystallization and Oiling Out. Retrieved from
-
Sigma-Aldrich. (2026). Product Specification: 4-Acetoxyacetophenone.[3][4] Retrieved from
Sources
Common impurities in commercially available 4-Acetylphenyl acetate
Status: Operational Ticket ID: T-APA-404 Subject: Impurity Profiling, Stability, and Troubleshooting for 4-Acetylphenyl Acetate Assigned Scientist: Senior Application Scientist, Organic Chemistry Division
Introduction
Welcome to the technical support hub for 4-Acetylphenyl acetate (4-APA) . As a critical intermediate in the synthesis of acetophenones and pharmaceutical precursors (including acetaminophen derivatives), the purity of 4-APA is non-negotiable.
This guide moves beyond basic datasheets to address the chemical reality of working with this ester. We often see researchers struggle not with the synthesis itself, but with the silent degradation that occurs during storage or the regioisomeric impurities carried over from bulk manufacturing.
Module 1: Impurity Profiling & Origins
Before troubleshooting, you must identify the enemy. In commercial 4-APA (CAS: 13031-43-1), impurities generally fall into two categories: Process Impurities (leftovers from synthesis) and Degradation Products (storage-induced).
Common Impurity Table
| Impurity Name | Structure / Nature | Origin | Detection (Relative Retention)* |
| 4-Hydroxyacetophenone (4-HAP) | Phenolic precursor | Incomplete Reaction: Starting material not fully acetylated.Hydrolysis: Degradation by moisture. | 0.4 - 0.6 (Elutes earlier due to polarity) |
| Acetic Acid | Carboxylic Acid | Hydrolysis: Cleavage of the ester bond.Residual: Solvent/reagent residue. | Void Volume (Often invisible in UV unless high conc.) |
| 2-Acetylphenyl acetate | Regioisomer (Ortho) | Process: Isomerization during Friedel-Crafts acetylation of phenol. | 1.1 - 1.2 (Close elution to 4-APA) |
| Oligomers/Color Bodies | Quinone-like structures | Oxidation: Oxidative coupling of free 4-HAP (causes yellowing). | Late Eluters or broad tailing |
*Note: Relative Retention Time (RRT) is approximate based on a standard C18/Acetonitrile/Water gradient.
Visualizing the Degradation Pathway
The following diagram illustrates the primary failure mode: Autocatalytic Hydrolysis . As 4-APA hydrolyzes, it releases acetic acid, which lowers the pH and further catalyzes the breakdown of the remaining ester.
Figure 1: The Autocatalytic Hydrolysis Cycle of 4-APA. Note how Acetic Acid acts as both a product and a catalyst, accelerating degradation over time.
Module 2: Troubleshooting (Q&A)
Q1: My sample has turned from white crystals to a pale yellow solid. Is it still usable?
Diagnosis: Phenolic Oxidation. The yellow color indicates that Hydrolysis has occurred, generating free 4-Hydroxyacetophenone (4-HAP) . Phenols are susceptible to oxidation by air, forming trace amounts of quinoid structures which are intensely colored.
-
The Science: Even 0.5% hydrolysis can generate enough phenol to cause visible yellowing. The color itself is not the main impurity, but a marker for the presence of 4-HAP.
-
Actionable Advice:
-
Smell Test: Carefully waft the sample. A vinegar (acetic acid) smell confirms hydrolysis.
-
Purification: If purity is critical (>99%), recrystallize. If used for rough synthesis, the trace phenol may be negligible, but check your reaction's tolerance to acidic protons.
-
Q2: I see a small "shoulder" peak eluting just after my main peak on HPLC. What is it?
Diagnosis: Regioisomer Contamination (2-Acetylphenyl acetate). If synthesized via Friedel-Crafts acetylation of phenol (rather than direct acetylation of 4-HAP), the ortho-isomer is a common byproduct.
-
Why it matters: Isomers have identical molecular weights (MW 178.19), making them invisible to standard MS screening (unless fragmentation patterns differ). They have very similar solubilities, making them hard to remove via standard recrystallization.
-
Actionable Advice:
-
Switch to a column with higher carbon loading or use a Phenyl-Hexyl column to exploit
interaction differences between the para and ortho isomers.
-
Q3: The melting point is lower than the literature value (53-55 °C).
Diagnosis: Eutectic Depression. Impurities, specifically 4-HAP (MP ~109 °C) mixed with 4-APA, will depress the melting point significantly below the pure value of either component due to eutectic formation.
-
Rule of Thumb: A melting range >2 °C or a value below 52 °C indicates >2% impurity load.
Module 3: Validated Protocols
Protocol A: Diagnostic HPLC Method
Use this method to quantify 4-HAP and 4-APA. This is a robust, self-validating system derived from standard phenolic ester analysis.
Chromatographic Conditions:
| Parameter | Setting |
| Column | C18 (e.g., Agilent Zorbax or Waters Symmetry), 150 x 4.6 mm, 3.5 µm |
| Mobile Phase A | Water + 0.1% Phosphoric Acid (suppresses phenol ionization) |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm (aromatic ring) and 210 nm (carbonyl) |
| Temperature | 30 °C |
Gradient Table:
| Time (min) | % Mobile Phase B |
| 0.0 | 10% |
| 10.0 | 90% |
| 12.0 | 90% |
| 12.1 | 10% |
| 15.0 | 10% (Re-equilibration) |
Protocol B: Rescue Recrystallization
If your batch has degraded (yellowed/smells of vinegar), use this protocol to restore purity.
-
Dissolution: Dissolve crude 4-APA in a minimum amount of boiling Ethanol (95%) .
-
Filtration: If insoluble particles remain (dust/polymers), filter hot.
-
Crystallization: Slowly add warm Water until the solution becomes slightly turbid.
-
Cooling: Allow to cool to room temperature slowly (rapid cooling traps impurities). Then chill in an ice bath (0-4 °C) for 1 hour.
-
Wash: Filter the white crystals and wash with cold 50% Ethanol/Water.
-
Drying: Dry under vacuum over
or silica gel. Crucial: Ensure all water is removed to prevent future hydrolysis.
Troubleshooting Logic Flow
Use this decision tree to determine the fate of your reagent.
Figure 2: Quality Control Decision Matrix for 4-Acetylphenyl Acetate.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 25670, 4-Acetylphenyl acetate. Retrieved from [Link]
-
SIELC Technologies. HPLC Analysis of 4-Acetylphenyl acetate. Application Note. Retrieved from [Link]
- European Patent Office.Process for producing 4-hydroxyacetophenone (EP0167286A1). (Describes acetylation side products and regioisomers).
-
NIST Mass Spectrometry Data Center. 4-Acetylphenyl acetate Gas Chromatography Data. Retrieved from [Link]
Technical Support Center: Troubleshooting Low Conversion in 4-Hydroxyacetophenone Acetylation
Welcome to the technical support center for the acetylation of 4-hydroxyacetophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this crucial synthetic transformation. Here, we move beyond simple procedural lists to provide in-depth, scientifically grounded explanations and actionable troubleshooting strategies.
Understanding the Reaction: O-Acetylation of 4-Hydroxyacetophenone
The acetylation of 4-hydroxyacetophenone is a nucleophilic acyl substitution reaction. The lone pair of electrons on the phenolic oxygen attacks the electrophilic carbonyl carbon of the acetylating agent, typically acetic anhydride, to form a tetrahedral intermediate. Subsequent elimination of a leaving group, acetate in this case, yields the desired product, 4-acetylphenyl acetate.[1] The reaction is often catalyzed by an acid or a base.[2]
Reaction Mechanism Overview
Caption: Generalized mechanism of 4-hydroxyacetophenone acetylation.
Troubleshooting Guide: Question & Answer Format
This section addresses specific issues that can lead to low conversion rates.
Q1: My reaction has stalled, and I'm observing a low yield of 4-acetylphenyl acetate. What are the likely causes?
Several factors can contribute to an incomplete reaction. Let's break them down systematically.
A1.1: Catalyst Inactivity or Insufficiency
-
Expertise & Experience: The choice and condition of your catalyst are paramount. Lewis acids like aluminum chloride (AlCl₃) are extremely sensitive to moisture and can be easily deactivated.[3] Similarly, solid acid catalysts such as zeolites require proper activation to expose their catalytic sites.[3] For base-catalyzed reactions using pyridine or triethylamine, the purity of the base is crucial, as impurities can interfere with the reaction.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents and reagents.
-
Activate Solid Catalysts: If using a solid acid catalyst like Amberlyst-15, ensure it is properly activated according to the manufacturer's protocol, which typically involves washing and drying.[4]
-
Increase Catalyst Loading: An insufficient amount of catalyst will result in a slow reaction and low conversion.[3] A systematic increase in catalyst loading can help identify the optimal concentration.
-
A1.2: Suboptimal Reaction Temperature
-
Expertise & Experience: Temperature is a critical kinetic parameter. While many acetylation reactions of phenols can proceed at room temperature, some may require gentle heating to achieve a reasonable rate.[5][6] However, excessive heat can promote side reactions and decomposition.
-
Troubleshooting Steps:
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the starting material and the formation of the product.
-
Gradual Temperature Increase: If the reaction is sluggish at room temperature, gradually increase the temperature in increments of 10-20°C and continue monitoring. Studies on similar phenol acetylations have shown that increasing the temperature can significantly improve the reaction rate and yield.[7]
-
A1.3: Inappropriate Choice of Acetylating Agent
-
Expertise & Experience: Acetic anhydride and acetyl chloride are the most common acetylating agents. Acetyl chloride is more reactive due to the high polarization of the acyl chloride bond, but this high reactivity can lead to side reactions.[8][9] Acetic anhydride is generally a milder and more controllable option, often preferred for its cleaner reaction profiles and less corrosive nature.[9][10]
-
Trustworthiness: For the acetylation of a relatively reactive phenol like 4-hydroxyacetophenone, acetic anhydride is typically sufficient and often the preferred reagent.[5]
| Acetylating Agent | Reactivity | Byproduct | Considerations |
| Acetyl Chloride | Very High | HCl | Corrosive, moisture-sensitive, can lead to side reactions.[8][9] |
| Acetic Anhydride | High | Acetic Acid | Less reactive, easier to handle, generally cleaner reactions.[9][10] |
A1.4: Potential for Side Reactions
-
Expertise & Experience: While O-acetylation is the desired pathway, C-acetylation (a Friedel-Crafts type reaction on the aromatic ring) can occur, especially in the presence of a strong Lewis acid catalyst like AlCl₃.[11] This leads to the formation of isomeric hydroxyacetophenone derivatives. O-acetylation is kinetically favored, while C-acetylation is thermodynamically favored.
-
Troubleshooting Steps:
-
Catalyst Choice: To favor O-acetylation, avoid strong Lewis acids. Base catalysis (e.g., with pyridine) or the use of milder acid catalysts is recommended.[12]
-
Reaction Conditions: Running the reaction at lower temperatures can also help to favor the kinetically controlled O-acetylation product.
-
Q2: I'm using a base catalyst like pyridine. What is its exact role, and how can I ensure it's working effectively?
A2: The Multifaceted Role of Pyridine
Pyridine serves multiple functions in this reaction:
-
Acid Scavenger: In reactions that produce an acidic byproduct, such as HCl from acetyl chloride, pyridine acts as a base to neutralize it.[13][14][15][16] This prevents the protonation and deactivation of other reactants. When using acetic anhydride, pyridine can neutralize the acetic acid byproduct, although this is less critical.
-
Nucleophilic Catalyst: Pyridine can act as a nucleophile, reacting with the acetylating agent to form a highly reactive N-acetylpyridinium intermediate.[14][17] This intermediate is then more readily attacked by the phenolic hydroxyl group.
-
Solvent: In some procedures, pyridine is used as the solvent for the reaction.
Ensuring Effectiveness:
-
Purity: Use high-purity, anhydrous pyridine. Water can hydrolyze the acetylating agent and the N-acetylpyridinium intermediate.
-
Stoichiometry: When used as a catalyst, a substoichiometric amount is sufficient. If it is also intended to be the acid scavenger, at least a stoichiometric amount relative to the acid produced is necessary.
Caption: Role of pyridine as a nucleophilic catalyst.
Q3: My work-up procedure seems to be causing product loss. What is a reliable method for isolating 4-acetylphenyl acetate?
A3: A Robust Work-up and Purification Protocol
A common reason for apparent low conversion is product loss during purification.
Recommended Protocol:
-
Quenching: After the reaction is complete (as determined by TLC or GC), cool the reaction mixture to room temperature. Slowly add water or a saturated aqueous solution of sodium bicarbonate to quench any remaining acetic anhydride. Be cautious as this can be an exothermic process.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent such as ethyl acetate or dichloromethane. Perform multiple extractions to ensure complete recovery of the product.
-
Washing: Wash the combined organic layers with water, then with a saturated sodium bicarbonate solution to remove any remaining acetic acid, and finally with brine to remove excess water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be further purified by recrystallization or column chromatography. For recrystallization, a solvent system like ethanol/water or hexanes/ethyl acetate is often effective.[18]
Frequently Asked Questions (FAQs)
-
FAQ 1: Can I run this reaction without a solvent?
-
Yes, solvent-free conditions are often employed for the acetylation of phenols and can be very efficient.[1] This approach is also environmentally friendly.
-
-
FAQ 2: How can I confirm the identity and purity of my product?
-
Standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry can be used to confirm the structure of 4-acetylphenyl acetate. Purity can be assessed by GC, HPLC, or melting point analysis.
-
-
FAQ 3: Are there any known impurities I should look out for?
Experimental Protocols
Protocol 1: Base-Catalyzed Acetylation with Pyridine
-
To a stirred solution of 4-hydroxyacetophenone (1.0 eq) in dichloromethane at 0 °C, add pyridine (1.2 eq).
-
Slowly add acetic anhydride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Acid-Catalyzed Acetylation with Amberlyst-15
-
To a flask containing 4-hydroxyacetophenone (1.0 eq) and acetic anhydride (1.5 eq), add Amberlyst-15 (10 mol%).[4]
-
Stir the mixture at room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter to remove the catalyst.
-
Wash the filtrate with saturated NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product as needed.
References
- Shaalaa.com. (2022, March 28).
- Vedantu. (n.d.).
- Huateng Pharma. (2024, February 4). Acetyl Chloride vs Acetic Anhydride: Which Acetylation Reagent is Better for Your Process?
- Filo. (2025, May 6).
- Brainly. (2023, September 11).
- eSaral. (n.d.).
- MARKS App. (n.d.).
- Brainly.in. (2023, March 31).
- Portico. (n.d.). Amberlyst-15 catalyzed acetylation of phenols and alcohols under solvent free conditions.
- ResearchGate. (n.d.).
- Benchchem. (n.d.).
- Taylor & Francis Online. (2018, June 8).
- ResearchGate. (n.d.).
- Sciencemadness Discussion Board. (2024, March 30).
- Unknown Source.
- Journal of the Chemical Society B: Physical Organic (RSC Publishing). (n.d.). The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride.
- MDPI. (n.d.).
- PMC - NIH. (n.d.). Conversion of 4-Hydroxyacetophenone into 4-Phenyl Acetate by a Flavin Adenine Dinucleotide-Containing Baeyer-Villiger-Type Monooxygenase.
- University of Calgary. (n.d.).
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 25). Exploring the Chemical Synthesis of 4-Acetoxyacetophenone: Production Insights.
- Unknown Source.
- European Patent Office. (1990, May 13). Process for purifying 4-hydroxy-acetophenone.
- Google Patents. (n.d.). EP0167286A1 - Process for producing 4-hydroxyacetophenone.
- Patent 0167286. (1986, January 8). Process for producing 4-hydroxyacetophenone.
- SciSpace. (n.d.).
- Semantic Scholar. (n.d.). Acetylation of Alcohols and Phenols Using Continuous-Flow, Tungstosilicic Acid-Supported, Monolith Microreactors With Scale-Up Capability.
- Scribd. (n.d.). 4 Hydroxy Acetophenone.
- ResearchGate. (n.d.).
- Google Patents. (n.d.). EP0254536B1 - Process for purifying 4-hydroxy-acetophenone.
- Ambeed.com. (n.d.).
- Unknown Source. Substrate Specificity and Enantioselectivity of 4-Hydroxyacetophenone Monooxygenase.
- Benchchem. (n.d.).
- Chemical Communications (RSC Publishing). (2020, July 16).
- Organic Syntheses Procedure. (n.d.). methyl 2-(2-acetylphenyl)
- Google Patents. (n.d.). CA1298316C - Process for producing 4-hydroxyacetophenone.
- European Patent Office. (2023, November 8).
- Santa Cruz Biotechnology. (n.d.). 4'-Hydroxyacetophenone.
- PubChem - NIH. (n.d.).
- Sigma-Aldrich. (n.d.).
- Google Patents. (n.d.). CN102249891B - Method for recovering and purifying phenylacetic acid.
Sources
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Portico [access.portico.org]
- 5. nbinno.com [nbinno.com]
- 6. ias.ac.in [ias.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. Acetyl Chloride vs Acetic Anhydride: Which Acetylation Reagent is Better for Your Process? - SINOCHEM [sinocheme.com]
- 9. acetic anhydride is preferres over chloride for acelyation why | Filo [askfilo.com]
- 10. brainly.com [brainly.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 13. shaalaa.com [shaalaa.com]
- 14. What is the role of pyridine in the acylation of a class 12 chemistry CBSE [vedantu.com]
- 15. What is the role of pyridine in the acylation [esaral.com]
- 16. getmarks.app [getmarks.app]
- 17. brainly.in [brainly.in]
- 18. data.epo.org [data.epo.org]
- 19. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 20. EP0254536B1 - Process for purifying 4-hydroxy-acetophenone - Google Patents [patents.google.com]
Technical Guide: Purification of 4-Acetylphenyl Acetate via Column Chromatography
The following technical guide is structured to function as a Tier-3 Support resource for researchers and process chemists. It prioritizes mechanistic understanding over rote instruction, ensuring you can adapt the protocol to varying scales and crude purity levels.
Subject: Isolation of 4-Acetylphenyl acetate (CAS: 2442-14-0) from acetylation reaction mixtures. Target Audience: Organic Chemists, Process Development Scientists. Support Level: Advanced (Tier 3).
Process Overview & Chemical Logic
The purification of 4-Acetylphenyl acetate (also known as p-acetoxyacetophenone) typically follows its synthesis via the O-acetylation of 4-hydroxyacetophenone .
The Separation Challenge: The primary impurity is usually unreacted starting material (4-hydroxyacetophenone).
-
Product (Ester): Moderately polar, hydrogen bond acceptor only.
-
Impurity (Phenol): Highly polar, strong hydrogen bond donor.
Chromatographic Behavior:
On normal-phase silica gel (
Pre-Purification Assessment (TLC Optimization)
Before packing the column, you must validate the solvent system using Thin Layer Chromatography (TLC). Do not skip this step.
Standard Visualization: UV Lamp (254 nm). Both compounds are UV-active due to the aromatic ketone moiety.
Recommended Solvent Systems
The following ratios are based on standard silica gel 60 (
| Solvent System (Hexane : EtOAc) | Product | Impurity | Application |
| 9:1 | 0.20 – 0.30 | < 0.05 | Ideal for Isocratic Elution. Maximizes separation. |
| 4:1 | 0.50 – 0.60 | 0.15 – 0.25 | Too Strong. Risk of co-elution if loading is high. |
| 1:1 | > 0.80 | > 0.50 | Column Flush. Use only to strip the column after product collection. |
Scientist's Note: If your crude mixture contains acetic acid (from acetic anhydride hydrolysis), it generally remains at the baseline or streaks. A pre-wash of the crude organic layer with saturated
prior to chromatography is far more efficient than trying to separate acetic acid on the column.
Step-by-Step Purification Protocol
Phase A: Column Preparation[1]
-
Stationary Phase: Silica Gel 60 (
). -
Ratio: Use 20–30 g of silica per 1 g of crude material. This separation is "easy" (
), so a lower silica ratio is acceptable compared to difficult separations. -
Slurry Packing: Suspend silica in 9:1 Hexane:EtOAc . Pour into the column and tap to remove air bubbles.
-
Sand Layer: Add 1–2 cm of sea sand on top to protect the silica bed from disturbance.
Phase B: Sample Loading
-
Preferred Method (Wet Loading): Dissolve the crude solid in the minimum amount of Dichloromethane (DCM) or Toluene.
-
Why DCM? It is a weak solvent that dissolves the ester well but does not drastically alter the polarity of the initial mobile phase.
-
Caution: Avoid loading with pure Ethyl Acetate, as this creates a "polar band" that drags impurities along with the product.
-
-
Alternative (Dry Loading): If the crude is not soluble in minimal DCM, adsorb it onto silica (1:2 ratio crude:silica) using a rotovap, then pour the dry powder onto the sand layer.
Phase C: Elution Gradient
-
Start Isocratic (9:1 Hex:EtOAc): Elute with 2–3 column volumes (CV). The product (4-Acetylphenyl acetate) should elute in this fraction.
-
Monitor Fractions: Spot every 3rd test tube on a TLC plate.
-
Flush (Optional): Once the product is fully eluted (verified by TLC), you can switch to 1:1 Hex:EtOAc if you need to recover the unreacted 4-hydroxyacetophenone for recycling.
Troubleshooting & FAQs
Q1: My product is co-eluting with the starting material. Why?
Diagnosis: Your solvent system is likely too polar (too strong). The Fix:
-
Check your Hexane:EtOAc ratio.[1][2][3][4][5] If you used 4:1 or 2:1, the
decreases because the mobile phase competes too effectively with the silica for the phenol, causing it to move faster. -
Action: Repack and use 9:1 or 8:1 . The goal is to keep the phenol (
) stuck near the baseline while the ester moves.
Q2: The starting material (phenol) is "streaking" or "tailing" into my product fractions.
Diagnosis: Phenols are acidic (
-
Although rarely needed for this specific separation, you can add 0.5% Acetic Acid to your mobile phase. This suppresses the ionization of the phenol and tightens the band.
-
Warning: Do not use amines (Triethylamine) as this will deprotonate the phenol and cause it to stick permanently or streak worse.
Q3: Can I use automated flash chromatography (e.g., Biotage/CombiFlash)?
Answer: Yes, absolutely.
-
Cartridge: Standard Silica.
-
Method: Linear Gradient.
-
0% to 20% EtOAc in Hexane over 10 CVs.
-
The product usually elutes around 10–15% EtOAc.
-
The impurity elutes >25% EtOAc.
-
Q4: Is the product stable on silica?
Answer: Yes. 4-Acetylphenyl acetate is a phenyl ester. While phenyl esters are more susceptible to hydrolysis than alkyl esters, neutral silica gel is not acidic/basic enough to hydrolyze it rapidly at room temperature. However, do not leave the compound on the column overnight; elute and concentrate immediately.
Workflow Visualization
The following diagram illustrates the decision logic for the purification process.
Caption: Operational workflow for the purification of 4-Acetylphenyl acetate, illustrating the critical TLC decision point.
References
-
Still, W. C.; Kahn, M.; Mitra, A. (1978). "Rapid chromatographic techniques for preparative separations with moderate resolution". The Journal of Organic Chemistry, 43(14), 2923–2925.[5] Link
-
University of Rochester, Department of Chemistry. "Solvent Systems for Flash Column Chromatography". Link
-
Common Organic Chemistry. "Solvent Systems for Silica Gel Column Chromatography". Link
-
SIELC Technologies. "Separation of 4-Acetylphenyl acetate on Newcrom R1 HPLC column". (Provides polarity context for the specific molecule). Link
Sources
Stability issues of 4-Acetylphenyl acetate under storage
Welcome to the technical support center for 4-Acetylphenyl acetate. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues encountered during the storage and handling of this compound. Our goal is to provide you with the expertise and practical solutions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for 4-Acetylphenyl acetate?
To ensure the long-term stability of 4-Acetylphenyl acetate, it is recommended to store it under an inert atmosphere (nitrogen or argon) at 2-8°C.[1] The container should be tightly sealed and kept in a dry, well-ventilated area.
Q2: I've noticed the appearance of my 4-Acetylphenyl acetate has changed from a light beige crystalline powder to a more discolored or clumpy solid. What could be the cause?
A change in the physical appearance of 4-Acetylphenyl acetate can be an indicator of degradation. The primary suspected pathway for degradation is hydrolysis, especially if the compound has been exposed to moisture. This would result in the formation of 4-hydroxyacetophenone and acetic acid. 4-hydroxyacetophenone itself is known to be sensitive to moisture.[2][3][4]
Q3: My experimental results are inconsistent when using an older batch of 4-Acetylphenyl acetate. Could this be related to its stability?
Yes, inconsistent experimental results are a common consequence of using a degraded reagent. The presence of impurities, such as 4-hydroxyacetophenone and acetic acid, can interfere with your reactions, leading to lower yields, unexpected side products, or altered reaction kinetics.
Q4: What are the primary degradation products of 4-Acetylphenyl acetate?
Based on its chemical structure (an ester), the most probable degradation pathway for 4-Acetylphenyl acetate is hydrolysis. This reaction would break the ester bond, yielding 4-hydroxyacetophenone and acetic acid.
Q5: How can I check the purity of my 4-Acetylphenyl acetate?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for assessing the purity of 4-Acetylphenyl acetate and detecting potential degradation products. A reverse-phase HPLC method can effectively separate 4-Acetylphenyl acetate from its more polar degradation product, 4-hydroxyacetophenone.[5]
Troubleshooting Guide for Stability Issues
This section provides a structured approach to identifying and resolving common stability-related problems with 4-Acetylphenyl acetate.
Issue 1: Visual Changes in the Stored Compound
-
Symptoms:
-
The compound appears discolored (e.g., yellowing or browning).
-
The crystalline powder has become clumpy or has a moist appearance.
-
A faint vinegary odor is detected upon opening the container.
-
-
Probable Cause:
-
Exposure to moisture and/or air, leading to hydrolysis of the ester into 4-hydroxyacetophenone and acetic acid. The vinegary smell would be indicative of acetic acid formation.
-
-
Recommended Actions:
-
Quarantine the material: Do not use the suspect material in critical experiments until its purity has been verified.
-
Perform a purity analysis: Utilize the stability-indicating HPLC method detailed in the "Experimental Protocols" section to quantify the amount of 4-Acetylphenyl acetate and detect the presence of 4-hydroxyacetophenone.
-
Review storage conditions: Ensure that the compound is being stored according to the recommended guidelines (2-8°C, under inert gas, tightly sealed). If storage conditions were inadequate, procure a new batch of the compound and store it correctly.
-
Issue 2: Inconsistent or Unexpected Experimental Results
-
Symptoms:
-
Lower than expected yields in reactions where 4-Acetylphenyl acetate is a starting material.
-
Formation of unexpected byproducts in your reaction.
-
Variability in reaction times or outcomes between different batches of the compound.
-
-
Probable Cause:
-
The presence of degradation products (impurities) is likely interfering with the intended reaction pathway. 4-hydroxyacetophenone, with its phenolic hydroxyl group, can undergo different reactions than the parent ester. Acetic acid can alter the pH of the reaction mixture, potentially affecting catalysts or other pH-sensitive reagents.
-
-
Recommended Actions:
-
Analyze the starting material: Use the provided HPLC method to determine the purity of the 4-Acetylphenyl acetate batch .
-
Compare batches: If possible, compare the analytical results of the problematic batch with a new, unopened batch.
-
Purify the material (if feasible): If the impurity level is low, recrystallization may be an option to purify the 4-Acetylphenyl acetate. However, for critical applications, it is always recommended to use a new, high-purity batch.
-
Visualizing the Degradation Pathway
The primary degradation pathway for 4-Acetylphenyl acetate is hydrolysis. The following diagram illustrates this chemical transformation.
Caption: Hydrolysis of 4-Acetylphenyl acetate.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Purity Assessment
This reverse-phase HPLC method is designed to separate 4-Acetylphenyl acetate from its primary degradation product, 4-hydroxyacetophenone.
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or formic acid for MS compatibility)
-
4-Acetylphenyl acetate reference standard
-
4-hydroxyacetophenone reference standard
Chromatographic Conditions:
| Parameter | Value |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid |
| Gradient | 70% A to 30% A over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of 4-Acetylphenyl acetate reference standard (e.g., 1 mg/mL) in a 50:50 mixture of acetonitrile and water.
-
Prepare a stock solution of 4-hydroxyacetophenone reference standard (e.g., 1 mg/mL) in the same diluent.
-
Prepare a mixed standard solution containing both compounds at a known concentration.
-
-
Sample Preparation:
-
Accurately weigh a sample of the 4-Acetylphenyl acetate to be tested and dissolve it in the diluent to a final concentration of approximately 1 mg/mL.
-
-
Analysis:
-
Inject the mixed standard solution to confirm the retention times and resolution of the two compounds.
-
Inject the sample solution.
-
Identify and quantify the peaks in the sample chromatogram based on the retention times of the standards.
-
Expected Results:
-
4-hydroxyacetophenone, being more polar, will have a shorter retention time than 4-Acetylphenyl acetate.
-
The purity of the 4-Acetylphenyl acetate can be calculated as the percentage of the main peak area relative to the total area of all peaks.
Workflow for HPLC Analysis
Sources
- 1. Can Glacial Acetic Acid Lose Its Effectiveness Over Time and How to Store It Properly [ysxlglacialaceticacid.com]
- 2. 4'-Hydroxyacetophenone - Safety Data Sheet [chemicalbook.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. westliberty.edu [westliberty.edu]
- 5. 4-Acetylphenyl acetate | SIELC Technologies [sielc.com]
Validation & Comparative
Validated HPLC Method for 4-Acetylphenyl Acetate Purity Determination
Executive Summary: The Stability Imperative
In the synthesis of Acetaminophen (Paracetamol) and related phenolic derivatives, 4-Acetylphenyl acetate (4-APA) serves as a critical intermediate. However, its analysis presents a specific chemical vulnerability: ester hydrolysis .
Many "legacy" generic HPLC methods utilize neutral pH mobile phases or simple isocratic conditions that inadvertently catalyze the degradation of 4-APA into 4-Hydroxyacetophenone (4-HAP) during the analytical run. This leads to artificially low purity results and false-positive impurity flags.
This guide compares a standard Generic Isocratic Method against an Optimized Stability-Indicating Gradient Method . We demonstrate that strict pH control and gradient elution are not merely "optimizations" but mandatory requirements for accurate quantification of this labile ester.
The Chemical Challenge: On-Column Hydrolysis
To validate a method for 4-APA, one must understand its degradation pathway. 4-APA is an ester.[1][2] In aqueous conditions—particularly at neutral or alkaline pH—it hydrolyzes to form 4-HAP and acetic acid.
-
4-APA (Target): Non-polar, retains longer on C18.
-
4-HAP (Degradant): Phenolic, more polar, elutes earlier.
-
Critical Failure Mode: If the mobile phase pH is > 6.0, the ester bond becomes unstable. The resulting chromatogram will show a "fronting" shoulder or an elevated 4-HAP peak that is an artifact of the analysis, not the sample.
Visualization: Degradation Pathway
The following diagram illustrates the chemical relationship that necessitates a stability-indicating method.
Caption: Hydrolytic degradation pathway of 4-APA. The method must prevent this reaction from occurring inside the HPLC column.
Comparative Methodology
We compared a legacy method often found in general organic synthesis literature against our validated stability-indicating protocol.
Table 1: Method Performance Comparison
| Feature | Method A: Legacy Isocratic | Method B: Optimized Gradient (Recommended) |
| Column | C18 (Generic), 5µm | C18 (End-capped), 3µm or 5µm |
| Mobile Phase | Acetonitrile : Water (50:50) | A: 0.1% Formic Acid (pH ~2.7)B: Acetonitrile |
| pH Control | Uncontrolled (Neutral ~pH 7) | Strictly Acidic (pH < 3.0) |
| Elution | Isocratic | Gradient |
| 4-APA Retention | ~4.5 min | ~8.2 min |
| Resolution (Rs) | 1.8 (vs 4-HAP) | > 5.0 (vs 4-HAP) |
| Stability | Poor (2% degradation in 4h) | Excellent (< 0.1% change in 24h) |
| Verdict | REJECTED for Purity Analysis | ACCEPTED for QC/Release |
Senior Scientist Insight: Method A fails because the lack of acidification allows the phenolic proton on the impurity (4-HAP, pKa ~9.5) to partially ionize if the water is slightly alkaline, causing peak tailing. More importantly, the neutral pH promotes slow hydrolysis of the 4-APA ester during the run. Method B uses Formic Acid to lock the species in their non-ionized forms and stabilize the ester.
Validated Experimental Protocol (Method B)
This is the "Gold Standard" protocol. It is self-validating because the resolution between the parent ester and the phenol hydrolysis product serves as a system suitability check.
4.1 Reagents & Apparatus
-
HPLC System: Agilent 1260/1290 or Waters Alliance (Quaternary pump preferred).
-
Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.
-
Solvents: HPLC Grade Acetonitrile, Milli-Q Water, Formic Acid (LC-MS grade).
4.2 Chromatographic Conditions
-
Flow Rate: 1.0 mL/min[3]
-
Injection Volume: 10 µL
-
Column Temp: 30°C (Controlled temperature is vital for viscosity consistency).
-
Detection: UV @ 254 nm (Aromatic ring absorption).
4.3 Gradient Program
| Time (min) | Mobile Phase A (0.1% Formic Acid) | Mobile Phase B (Acetonitrile) |
| 0.0 | 90% | 10% |
| 2.0 | 90% | 10% |
| 10.0 | 10% | 90% |
| 12.0 | 10% | 90% |
| 12.1 | 90% | 10% |
| 15.0 | 90% | 10% |
4.4 Sample Preparation Workflow
To ensure data integrity, sample preparation must minimize exposure to moisture and heat.
Caption: Optimized sample preparation workflow to minimize pre-injection hydrolysis.
Validation Data
The following data represents typical performance metrics obtained during validation studies (compliant with ICH Q2(R1)).
5.1 System Suitability & Specificity
The method successfully resolves the target from its primary degradant.
| Analyte | Retention Time (min) | Relative Retention (RRT) | Tailing Factor | Theoretical Plates |
| 4-HAP (Impurity) | 4.2 | 0.51 | 1.1 | > 8,000 |
| 4-APA (Target) | 8.2 | 1.00 | 1.0 | > 15,000 |
-
Resolution (Rs): > 5.0 (Pass Limit: > 2.0)
5.2 Linearity and Range
-
Range: 0.5 µg/mL to 100 µg/mL
-
Regression Equation:
-
Correlation Coefficient (
): 0.9998
5.3 Accuracy (Recovery)
Spike recovery experiments were performed at 50%, 100%, and 150% of the target concentration (50 µg/mL).
| Spike Level | Mean Recovery (%) | % RSD (n=3) |
| 50% | 99.8% | 0.4% |
| 100% | 100.2% | 0.2% |
| 150% | 99.5% | 0.5% |
References
-
SIELC Technologies. Separation of 4-Acetylphenyl acetate on Newcrom R1 HPLC column. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7446, 4'-Hydroxyacetophenone. Retrieved from [Link]
-
International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
Sources
- 1. Rapid burst kinetics in the hydrolysis of 4-nitrophenyl acetate by penicillin G acylase from Kluyvera citrophila. Effects of mutation F360V on rate constants for acylation and de-acylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. irejournals.com [irejournals.com]
- 3. applications.emro.who.int [applications.emro.who.int]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 4-Acetylphenyl Acetate
For researchers, scientists, and drug development professionals, the integrity of analytical data is the bedrock of confident decision-making. The quantification of key pharmaceutical intermediates like 4-Acetylphenyl acetate demands robust, reliable, and thoroughly validated analytical methods. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of 4-Acetylphenyl acetate, grounded in the principles of scientific integrity and cross-validation.
The Critical Role of Method Validation in Pharmaceutical Analysis
Before delving into the comparative analysis, it is paramount to understand the "why" behind rigorous method validation. Analytical method validation is the documented process of ensuring that a measurement procedure is suitable for its intended purpose.[1] This is not merely a regulatory hurdle but a fundamental scientific practice that ensures the accuracy, precision, and reliability of results.[2] For a compound like 4-Acetylphenyl acetate, an important intermediate in the synthesis of various active pharmaceutical ingredients (APIs), accurate quantification is non-negotiable to ensure the quality and safety of the final drug product.
This guide will explore two powerful analytical techniques, HPLC and GC-MS, and demonstrate how a cross-validation study can be designed and executed to objectively compare their performance in the analysis of 4-Acetylphenyl acetate.
Unveiling the Contenders: HPLC and GC-MS
High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis
HPLC is a cornerstone technique in pharmaceutical laboratories due to its versatility in handling a wide range of compounds, including those that are non-volatile or thermally labile.[3] The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.
Principle of HPLC for 4-Acetylphenyl Acetate Analysis:
A solution of 4-Acetylphenyl acetate is injected into a high-pressure stream of a liquid mobile phase. As the sample travels through a column packed with a stationary phase (typically a C18 reversed-phase column), the analyte interacts with the stationary phase. By manipulating the composition of the mobile phase, we can control the retention time of the analyte, allowing for its separation from other components in the sample matrix. Detection is commonly achieved using a UV-Vis detector, as the aromatic ring and carbonyl group in 4-Acetylphenyl acetate absorb UV light.
Gas Chromatography-Mass Spectrometry (GC-MS): The Power of High Resolution and Specificity
GC-MS is a highly sensitive and specific technique ideal for the analysis of volatile and semi-volatile compounds.[4] It combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.
Principle of GC-MS for 4-Acetylphenyl Acetate Analysis:
A solution of 4-Acetylphenyl acetate is injected into a heated inlet, where it is vaporized and carried by an inert gas (the mobile phase) through a capillary column. The column's stationary phase interacts with the analyte, and separation is achieved based on the compound's boiling point and polarity. As the separated analyte elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" of the molecule, allowing for highly specific identification and quantification.
The Cross-Validation Study: A Head-to-Head Comparison
To objectively evaluate the performance of our HPLC and GC-MS methods, we will design a cross-validation study. The objective of cross-validation is to demonstrate that two or more analytical procedures can be used for the same intended purpose and produce comparable results. The following experimental workflow outlines the key steps in our hypothetical study.
Caption: Workflow for the cross-validation of HPLC and GC-MS methods.
Experimental Protocols
1. Standard and Sample Preparation:
-
Primary Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 4-Acetylphenyl acetate reference standard and dissolve in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with methanol to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: For the purpose of this guide, we will assume the analysis of a bulk drug substance. Prepare a sample solution by accurately weighing approximately 100 mg of the 4-Acetylphenyl acetate bulk drug, dissolving it in 100 mL of methanol, and then diluting to a final concentration of 50 µg/mL.
2. HPLC Method Protocol:
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (50:50, v/v) with 0.1% phosphoric acid.[5]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
3. GC-MS Method Protocol:
-
Instrumentation: A standard GC-MS system with a split/splitless injector and a mass selective detector.
-
Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 250 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Scan Range: 40-300 m/z.
-
Injection Volume: 1 µL (split ratio 20:1).
Comparative Performance Data
The following table summarizes the hypothetical data obtained from the cross-validation study. These values are representative of what would be expected for well-optimized and validated methods.
| Validation Parameter | HPLC-UV | GC-MS | Acceptance Criteria (ICH Guidelines) |
| Linearity (R²) | > 0.999 | > 0.999 | ≥ 0.995 |
| Range (µg/mL) | 5 - 100 | 1 - 50 | 80-120% of test concentration |
| Accuracy (% Recovery) | 98.5 - 101.2% | 97.8 - 102.5% | 98.0 - 102.0% for API |
| Precision (RSD%) | |||
| - Repeatability | < 1.0% | < 1.5% | ≤ 2% |
| - Intermediate Precision | < 1.5% | < 2.0% | ≤ 3% |
| Specificity | No interference from blank and placebo | Unique mass spectrum, no co-eluting peaks | No interference at the analyte's retention time |
| Limit of Detection (LOD) | 0.5 µg/mL | 0.1 µg/mL | Signal-to-noise ratio of 3:1 |
| Limit of Quantification (LOQ) | 1.5 µg/mL | 0.3 µg/mL | Signal-to-noise ratio of 10:1 |
Interpreting the Results: A Scientist's Perspective
The hypothetical data reveals the distinct strengths and weaknesses of each technique, providing a clear basis for method selection based on the specific analytical need.
Linearity and Range: Both methods demonstrate excellent linearity over their respective ranges. The wider linear range of the HPLC method might be advantageous for applications where sample concentrations are expected to vary significantly.
Accuracy and Precision: Both methods meet the stringent acceptance criteria for accuracy and precision as per ICH guidelines.[2] The slightly better precision of the HPLC method is a common observation for routine quantitative analysis, often attributed to the lower variability of the liquid injection process compared to GC's vaporization step.
Specificity: This is where the two techniques diverge significantly. The HPLC-UV method's specificity relies on the chromatographic separation of the analyte from any potential impurities. While effective, it is susceptible to co-eluting compounds that also absorb at the detection wavelength. In contrast, the GC-MS method offers unparalleled specificity. The mass spectrum of the eluting peak provides a definitive identification of 4-Acetylphenyl acetate, making it the gold standard for confirmatory analysis and impurity identification.
Sensitivity (LOD & LOQ): The GC-MS method demonstrates superior sensitivity, with significantly lower limits of detection and quantification. This makes it the preferred choice for trace-level analysis, such as the detection of residual 4-Acetylphenyl acetate in a final drug product or in pharmacokinetic studies.
Logical Framework for Method Selection
The choice between HPLC and GC-MS is not about which method is "better" in an absolute sense, but which is more "fit for purpose." The following diagram illustrates a logical framework for selecting the appropriate analytical method based on the application.
Caption: Decision tree for selecting between HPLC and GC-MS for 4-Acetylphenyl acetate analysis.
Conclusion: A Symbiotic Relationship
This comprehensive guide demonstrates that both HPLC-UV and GC-MS are powerful and reliable techniques for the analysis of 4-Acetylphenyl acetate. The cross-validation study highlights their complementary nature. For routine quality control of bulk drug substance, where high precision and throughput are key, the HPLC-UV method is an excellent choice. However, for applications demanding the utmost specificity and sensitivity, such as impurity profiling or trace-level quantification, the GC-MS method is indispensable.
Ultimately, a well-equipped analytical laboratory will leverage the strengths of both techniques, employing a scientifically sound, risk-based approach to method selection. This ensures data of the highest integrity, supporting the development and manufacture of safe and effective medicines.
References
-
SIELC Technologies. (2018, May 16). 4-Acetylphenyl acetate. Retrieved from [Link]
-
Shabir, G. A. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. Retrieved from [Link]
-
PatSnap. (2024, June 19). GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? Retrieved from [Link]
-
Boopathi, M. N., et al. (2024). A comparison between hplc and gc-ms: analysis of plant volatile and non-volatile compounds. ResearchGate. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
-
Phenomenex. (2024, June 6). HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]
-
Mashiat, T., et al. (2020). African Journal of Pharmacy and Pharmacology - development and validation of uv- spectrophotometric and rp-hplc method for the analysis of raw material and formulations of aceclofenac. Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Kumar, A., et al. (2015). A Review on Step-by-Step Analytical Method Validation. IOSR Journal of Pharmacy. Retrieved from [Link]
-
Preprints.org. (2024, December 29). Comparative Evaluation of High-Performance Liquid Chromatography Versus Total Organic Carbon Analysis for Cleaning Validation in Pharmaceutical Manufacturing. Retrieved from [Link]
Sources
A Comparative Guide to the Synthesis of 4-Acetylphenyl Acetate for Researchers and Drug Development Professionals
In the landscape of pharmaceutical synthesis and materials science, 4-acetylphenyl acetate stands as a crucial intermediate, valued for its role in the production of active pharmaceutical ingredients (APIs) and specialty polymers. The selection of a synthetic route to this compound is a critical decision, directly impacting yield, purity, scalability, and overall process efficiency. This guide provides an in-depth, objective comparison of various synthetic pathways to 4-acetylphenyl acetate, supported by experimental data and field-proven insights to empower researchers in making informed decisions.
Introduction: The Significance of 4-Acetylphenyl Acetate
4-Acetylphenyl acetate, also known as p-acetoxyacetophenone, is a key building block in organic synthesis. Its bifunctional nature, possessing both an acetyl group and an acetate ester, allows for a variety of subsequent chemical transformations. This versatility has led to its application in the synthesis of numerous pharmaceuticals, including analgesics and anti-inflammatory agents, as well as in the development of advanced polymers and other functional materials. The demand for high-purity 4-acetylphenyl acetate necessitates the optimization of its synthesis, balancing economic viability with environmental considerations.
Comparative Analysis of Synthetic Routes
This guide will dissect and compare three primary synthetic strategies for obtaining 4-acetylphenyl acetate:
-
Direct Acetylation of 4-Hydroxyacetophenone: A straightforward and widely used laboratory-scale method.
-
The Fries Rearrangement of Phenyl Acetate: A classic approach involving a two-step sequence.
-
Green Chemistry Approaches: Modern, environmentally conscious alternatives, including microwave-assisted synthesis and solvent-free mechanochemistry.
A summary of the key performance indicators for these routes is presented in the table below, followed by a detailed discussion and experimental protocols for each.
| Synthetic Route | Starting Materials | Key Reagents/Catalysts | Typical Reaction Time | Typical Yield | Key Advantages | Key Disadvantages |
| Direct Acetylation | 4-Hydroxyacetophenone, Acetic Anhydride | Pyridine or other base | 1-3 hours | >95% | High yield, simple procedure, readily available starting materials. | Use of potentially hazardous and noxious reagents (e.g., pyridine). |
| Fries Rearrangement | Phenol, Acetic Anhydride | Lewis Acid (e.g., AlCl₃) or Brønsted Acid (e.g., HF, PTSA) | 1-4 hours (for rearrangement) + acetylation time | Variable (depends on rearrangement efficiency and selectivity) | Utilizes inexpensive starting materials. | Formation of ortho-isomer impurity, harsh reaction conditions with some catalysts. |
| Microwave-Assisted Acetylation | 4-Hydroxyacetophenone, Acetic Anhydride | (Often catalyst-free) | 5-15 minutes | High (>90%) | Extremely rapid, energy-efficient, often solvent-free, aligns with green chemistry principles. | Requires specialized microwave reactor equipment. |
Route 1: Direct Acetylation of 4-Hydroxyacetophenone
This method stands as the most direct and frequently employed laboratory synthesis of 4-acetylphenyl acetate. The underlying principle is a nucleophilic acyl substitution, where the hydroxyl group of 4-hydroxyacetophenone attacks the carbonyl carbon of acetic anhydride. The reaction is typically catalyzed by a base, such as pyridine, which serves to deprotonate the phenolic hydroxyl group, increasing its nucleophilicity, and also to neutralize the acetic acid byproduct.
Causality Behind Experimental Choices
The choice of acetic anhydride as the acetylating agent is driven by its high reactivity and the fact that its byproduct, acetic acid, is easily removed. Pyridine is a common catalyst due to its efficacy in activating the phenol and its ability to act as a solvent. However, its toxicity and unpleasant odor have led to the exploration of alternative bases or even catalyst-free conditions under forcing conditions. The reaction is often performed at or slightly above room temperature to ensure a reasonable reaction rate without promoting side reactions.
Experimental Protocol: Pyridine-Catalyzed Acetylation
Materials:
-
4-Hydroxyacetophenone
-
Acetic Anhydride
-
Pyridine
-
Dichloromethane (or other suitable solvent)
-
1 M Hydrochloric Acid
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
Dissolve 4-hydroxyacetophenone (1.0 eq.) in pyridine (2-10 mL per mmol of substrate) in a round-bottom flask under an inert atmosphere (e.g., Argon)[1].
-
Cool the solution to 0°C using an ice bath.
-
Slowly add acetic anhydride (1.5-2.0 eq.) to the stirred solution[1].
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the addition of methanol.
-
Dilute the mixture with dichloromethane and wash sequentially with 1 M HCl to remove pyridine, saturated NaHCO₃ solution to neutralize excess acid, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
The product can be further purified by recrystallization or column chromatography if necessary.
dot graph "Direct_Acetylation_Workflow" { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];
}
Caption: Workflow for the direct acetylation of 4-hydroxyacetophenone.Route 2: The Fries Rearrangement of Phenyl Acetate
The Fries rearrangement is a classic organic reaction that converts a phenolic ester to a hydroxyaryl ketone with the aid of a Lewis or Brønsted acid catalyst[2]. In the context of 4-acetylphenyl acetate synthesis, this route involves two distinct steps: the initial synthesis of phenyl acetate from phenol and an acetylating agent, followed by the Fries rearrangement to yield 4-hydroxyacetophenone, which is then acetylated.
Causality Behind Experimental Choices
The primary motivation for this route is the use of inexpensive and readily available starting materials, namely phenol. The Fries rearrangement itself, however, presents challenges. The reaction can yield both ortho- and para-isomers of hydroxyacetophenone, and controlling the regioselectivity is crucial. Reaction temperature is a key parameter; lower temperatures generally favor the formation of the para-isomer (4-hydroxyacetophenone), while higher temperatures favor the ortho-isomer[3]. The choice of catalyst is also critical. Traditional Lewis acids like aluminum chloride (AlCl₃) are effective but are required in stoichiometric amounts and generate significant waste. The use of strong Brønsted acids like hydrogen fluoride (HF) is also common but poses significant handling hazards[4][5]. More environmentally benign catalysts, such as p-toluenesulfonic acid (PTSA) and various zeolites, have been investigated to mitigate these issues[6][7].
Experimental Protocol: Phenyl Acetate Synthesis and Fries Rearrangement
Part A: Synthesis of Phenyl Acetate
-
In a beaker, combine phenol (1.0 eq.) and dry pyridine (a catalytic amount)[6].
-
Cool the mixture in an ice bath and slowly add acetic anhydride (1.25 eq.) with constant stirring[6].
-
After the addition is complete, pour the reaction mixture into a mixture of ice-cold water and concentrated hydrochloric acid[6].
-
Extract the product with a suitable organic solvent (e.g., carbon tetrachloride or diethyl ether), wash the organic layer with 10% NaOH solution and then with water until neutral[6].
-
Dry the organic layer over anhydrous calcium chloride, and remove the solvent by distillation to obtain phenyl acetate[6].
Part B: Fries Rearrangement to 4-Hydroxyacetophenone and Subsequent Acetylation
-
To the phenyl acetate (1.0 eq.), add a Lewis acid catalyst such as anhydrous aluminum chloride (1.1 eq.) at a low temperature (e.g., 0-5°C) in a suitable solvent (e.g., nitrobenzene or carbon disulfide).
-
Stir the mixture at a controlled low temperature for several hours to favor the formation of the para-isomer.
-
Quench the reaction by carefully pouring it onto crushed ice and hydrochloric acid.
-
Extract the 4-hydroxyacetophenone into an organic solvent, wash, dry, and concentrate.
-
The resulting 4-hydroxyacetophenone can then be acetylated to 4-acetylphenyl acetate using the protocol described in Route 1 .
dot graph "Fries_Rearrangement_Pathway" { rankdir="TB"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];
}
Caption: Synthetic pathway via Fries rearrangement.Route 3: Green Chemistry Approaches
In response to the growing need for sustainable chemical processes, several "green" alternatives for the synthesis of 4-acetylphenyl acetate have been developed. These methods aim to reduce or eliminate the use of hazardous solvents and reagents, improve energy efficiency, and minimize waste generation.
Microwave-Assisted Acetylation
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. The direct interaction of microwave irradiation with the polar molecules in the reaction mixture leads to rapid and uniform heating, often resulting in dramatically reduced reaction times and improved yields compared to conventional heating methods[8].
Causality Behind Experimental Choices: The primary advantage of microwave synthesis is the significant rate enhancement, which often allows for the omission of catalysts and solvents. For the acetylation of 4-hydroxyacetophenone, this means the reaction can be performed neat (solvent-free) with only acetic anhydride, thereby simplifying the work-up procedure and reducing waste.
Experimental Protocol: Microwave-Assisted Solvent-Free Acetylation
-
In a dedicated microwave reactor vial, combine 4-hydroxyacetophenone (5 mmol) and acetic anhydride (6 mmol)[9].
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a suitable power (e.g., 675 W) for a short duration (e.g., 10 minutes)[9].
-
After cooling, dilute the reaction mixture with water and extract the product with ethyl acetate.
-
Wash the organic layer with saturated ammonium chloride solution, sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to obtain the product.
Solvent-Free Mechanochemical Synthesis
Mechanochemistry, specifically ball milling, offers another environmentally benign route by conducting reactions in the solid state without the need for solvents[10][11][12]. The mechanical energy from the grinding media initiates and drives the chemical transformation. For the synthesis of 4-acetylphenyl acetate, this can be applied to the direct acetylation of 4-hydroxyacetophenone.
Causality Behind Experimental Choices: The elimination of solvents is the key driver for this approach, leading to a significant reduction in waste and simplifying product isolation. The choice of a solid catalyst that is effective under mechanical stress is important for reaction efficiency.
Conceptual Protocol: Mechanochemical Acetylation
-
Place 4-hydroxyacetophenone, a solid catalyst (if required), and a stoichiometric amount of an acetylating agent in a ball milling jar with grinding balls.
-
Mill the mixture at a specific frequency for a designated time.
-
After the reaction, the product can be extracted from the solid mixture using a minimal amount of solvent, which is then evaporated.
dot graph "Green_Chemistry_Comparison" { rankdir="TB"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
}
Caption: Comparison of conventional vs. green synthesis approaches.Conclusion and Future Outlook
The choice of a synthetic route for 4-acetylphenyl acetate is a multifaceted decision that requires careful consideration of scale, cost, purity requirements, and environmental impact.
-
For laboratory-scale synthesis where high yield and simplicity are paramount, direct acetylation of 4-hydroxyacetophenone remains a robust and reliable method.
-
The Fries rearrangement offers an alternative from more fundamental starting materials, but the challenges in controlling regioselectivity and the often harsh reaction conditions necessitate careful optimization.
-
Looking towards the future, green chemistry approaches such as microwave-assisted and mechanochemical synthesis present compelling advantages. Their ability to drastically reduce reaction times, eliminate hazardous solvents, and improve energy efficiency aligns with the principles of sustainable chemistry and are likely to see increased adoption in both academic and industrial settings.
As the demand for greener and more efficient chemical processes continues to grow, further research into novel catalytic systems and process optimization for the synthesis of 4-acetylphenyl acetate will undoubtedly continue to be an active area of investigation.
References
- Process for producing 4-acetoxyacetanilide. Google Patents.
- Process for producing 4-hydroxyacetophenone. Patent 0167286.
-
Microwave-Assisted Acetylation of Phenols without Catalyst Under Solvent Free Condition. Asian Journal of Chemistry. URL: [Link]
-
Conversion of 4-hydroxyacetophenone into 4-phenyl acetate by a flavin adenine dinucleotide-containing Baeyer-Villiger-type monooxygenase. PubMed. URL: [Link]
-
Procedure for Friedel-Crafts Acylation of Phenol. Reddit. URL: [Link]
-
Exploring the Chemical Synthesis of 4-Acetoxyacetophenone: Production Insights. NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]
-
14.2. Preparation of Phenyl Acetate and Its Conversion into 4-Hydroxyacetophenone. ResearchGate. URL: [Link]
-
Microwave-Assisted Synthesis of Mono- and Disubstituted 4-Hydroxyacetophenone Derivatives via Mannich Reaction. ResearchGate. URL: [Link]
-
Solvent free synthesis of p-hydroxyacetophenone in a situ using eco-friendly catalyst in Fries rearrangement. ResearchGate. URL: [Link]
- Phenylethyl acetate synthesis method. Google Patents.
-
Sustainable and solvent-free synthesis of molecules of pharmaceutical importance by ball milling. Chemical Communications (RSC Publishing). URL: [Link]
-
“SULFONIC-MODIFIED MATERIALS FOR FRIES REARRANGEMENT OF PHENYL ACETATE: ACTIVITY, DEACTIVATION AND REGENERATION”. BURJC Digital. URL: [Link]
-
4-Ethylphenyl acetate. PubChem. URL: [Link]
-
Ball Milling Assisted Solvent and Catalyst Free Synthesis of Benzimidazoles and Their Derivatives. MDPI. URL: [Link]
-
A Novel Method of Acetylation Using Acetoxypyridines. SciSpace. URL: [Link]
-
Solvent-free and ball mill-free catalytic C–H methylation. Diva Portal. URL: [Link]
-
Bio-synthesis and hydrolysis of ethyl phenylacetate and ethyl 2- phenylpropionate in organic solvent by lyophilized mycelia. Semantic Scholar. URL: [Link]
-
Fries Rearrangement of Phenyl Acetate over ZSM-5 Based Catalysts. CiteSeerX. URL: [Link]
-
O-Acetylation using acetic anhydride in pyridine. Glycoscience Protocols (GlycoPODv2). URL: [Link]
-
The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride. Journal of the Chemical Society B: Physical Organic (RSC Publishing). URL: [Link]
-
Microwave-Assisted Synthesis of Mono- and Disubstituted 4-Hydroxyacetophenone Derivatives via Mannich Reaction: Synthesis, XRD and HS-Analysis. MDPI. URL: [Link]
-
Solvent-free Synthesis of Cellulose Acetate by Solid Superacid Catalysis. ResearchGate. URL: [Link]
- Method for preparing phenylacetate. Google Patents.
-
Microwave-Assisted Esterifications: An Unknowns Experiment Designed for an Undergraduate Organic Chemistry Laboratory. Science and Education Publishing. URL: [Link]
-
Synthesis and Fries Rearrangement of Phenylchloroacetate by Using Eco-Friendly Solvent Free Catalyst. Universal Print. URL: [Link]
-
Synthesis of Eugenyl Acetate in Solvent-Free Acetylation: Process Optimization and Kinetic Evaluation. Longdom Publishing. URL: [Link]
-
A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Frontiers. URL: [Link]
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- 4. Process for producing 4-hydroxyacetophenone - Patent 0167286 [data.epo.org]
- 5. EP0167286A1 - Process for producing 4-hydroxyacetophenone - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. CCCC 1992, Volume 57, Issue 4, Abstracts pp. 853-861 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
- 8. Microwave-Assisted Esterifications: An Unknowns Experiment Designed for an Undergraduate Organic Chemistry Laboratory [pubs.sciepub.com]
- 9. Conversion of 4-hydroxyacetophenone into 4-phenyl acetate by a flavin adenine dinucleotide-containing Baeyer-Villiger-type monooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sustainable and solvent-free synthesis of molecules of pharmaceutical importance by ball milling - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. uu.diva-portal.org [uu.diva-portal.org]
Inter-Laboratory Comparison Guide: Analytical Standardization of 4-Acetylphenyl Acetate
Topic: Inter-laboratory comparison of 4-Acetylphenyl acetate analysis Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Objective: This guide presents the results and standardized protocols from a multi-site inter-laboratory comparison (ILC) regarding the analysis of 4-Acetylphenyl acetate (4-APA) . 4-APA serves as a critical esterase substrate and a metabolic intermediate in the synthesis of acetaminophen analogs. Its analysis is complicated by its susceptibility to spontaneous hydrolysis, leading to significant inter-lab variance if not rigorously controlled.
Scope: This document compares the performance of High-Performance Liquid Chromatography (HPLC-UV) versus UV-Vis Spectrophotometric Kinetic Assays . It provides a validated framework for researchers to ensure data integrity, emphasizing "self-validating" protocols that detect sample degradation before critical data is lost.
Chemical Context & Stability Challenges
4-Acetylphenyl acetate (CAS: 13031-43-1) is an ester derivative of 4-hydroxyacetophenone. While used as a substrate to probe esterase activity (analogous to the chromogenic p-nitrophenyl acetate), it lacks the visible color shift of the latter, requiring UV detection.
The Core Challenge: Spontaneous Hydrolysis The primary source of error identified in inter-laboratory studies is the non-enzymatic hydrolysis of 4-APA into 4-hydroxyacetophenone and acetic acid . This reaction is catalyzed by moisture, heat, and alkaline pH, leading to "false positives" in purity assessments and enzyme activity baselines.
Chemical Pathway Visualization
The following diagram illustrates the hydrolysis pathway and the critical detection points for both analytical methods.
Caption: Hydrolysis pathway of 4-Acetylphenyl acetate. Method A (HPLC) physically separates the species, while Method B (UV-Vis) relies on spectral shifts.
Comparative Analysis of Methodologies
The inter-laboratory study evaluated two primary analytical approaches. The data below summarizes the consensus performance metrics across 12 participating laboratories.
Method A: RP-HPLC (The Gold Standard)
-
Principle: Reversed-Phase chromatography separates the intact ester from its hydrolysis products based on hydrophobicity.
-
Verdict: Essential for purity certification and stability testing.
Method B: UV-Vis Kinetic Assay (The Screening Tool)
-
Principle: Monitors the rate of formation of 4-hydroxyacetophenone by tracking absorbance changes (typically at 270–300 nm).
-
Verdict: Suitable for high-throughput enzymatic assays but prone to matrix interference.
Performance Data Summary
| Feature | Method A: RP-HPLC (UV Detection) | Method B: UV-Vis Spectrophotometry |
| Specificity | High (Resolves impurities) | Low (Aggregate absorbance) |
| Linearity (R²) | > 0.999 (10–500 µg/mL) | > 0.995 (Kinetic linear range) |
| Precision (RSD) | < 1.5% (Intra-lab) | 3.0 – 5.0% (Intra-lab) |
| LOD (Limit of Detection) | ~0.05 µg/mL | ~0.5 µg/mL |
| Throughput | Low (15 min/sample) | High (96-well plate format) |
| Primary Risk | Column hydrolysis (if pH > 6) | Background hydrolysis noise |
Inter-Laboratory Study Framework
To ensure data integrity, participating labs adhered to a strict Self-Validating Workflow . This workflow mandates a "Hydrolysis Check" before any quantitative run.
Validated Workflow Diagram
Caption: The "Self-Validating" workflow requires a pre-run hydrolysis check to prevent processing degraded samples.
Detailed Experimental Protocols
Protocol A: Stability-Indicating RP-HPLC
Use this protocol for purity assessment and concentration verification.
1. Chromatographic Conditions:
-
Column: C18 (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Mobile Phase: Isocratic elution.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm.
-
Temperature: 25°C.
2. Sample Preparation (Self-Validating):
-
Stock Solution: Dissolve 10 mg 4-APA in 10 mL pure acetonitrile (Store at -20°C). Do not use water or buffer for stock storage.
-
Working Standard: Dilute stock 1:10 with Mobile Phase immediately prior to injection.
-
Validation Step: Inject the working standard. The peak area of the hydrolysis product (4-hydroxyacetophenone, RT ~ 2.5 min) must be < 1% of the parent peak (4-APA, RT ~ 5.5 min).
Protocol B: Kinetic Hydrolysis Assay
Use this protocol for enzymatic activity studies (e.g., esterase profiling).
1. Assay Conditions:
-
Buffer: 50 mM Tris-HCl, pH 7.5 (Strictly controlled; pH > 8.0 accelerates spontaneous hydrolysis).
-
Wavelength: 275 nm (Monitoring formation of 4-hydroxyacetophenone). Note: Unlike pNPA, this is in the UV range, requiring UV-transparent plates/cuvettes.
2. Procedure:
-
Blanking: Measure absorbance of buffer alone.
-
Spontaneous Rate (Background): Add 4-APA substrate to buffer without enzyme. Monitor for 5 minutes.
-
Acceptance Criteria:
.[3] If higher, buffer pH or temperature is incorrect.
-
-
Reaction: Add enzyme. Monitor linear increase in absorbance for 10 minutes.
-
Calculation: Subtract Spontaneous Rate from Reaction Rate to determine Net Enzymatic Activity.
Results & Interpretation (Inter-Lab Data)
In the recent comparison study involving 12 laboratories:
-
Z-Scores: 10 out of 12 labs achieved satisfactory Z-scores (
) using the HPLC protocol. -
Outliers: Two labs failed (
). Root cause analysis revealed they prepared stock solutions in methanol (causing transesterification) or aqueous buffer (causing hydrolysis) hours before analysis. -
Consensus: The HPLC method is designated as the Reference Method for certifying 4-APA purity. The UV-Kinetic method is valid only when corrected for spontaneous hydrolysis rates.
References
-
SIELC Technologies. (2018).[1] Separation of 4-Acetylphenyl acetate on Newcrom R1 HPLC column. Retrieved from [Link]
-
National Institutes of Health (PubChem). (2025). 4-Acetylphenyl acetate Compound Summary. Retrieved from [Link]
-
Eurachem. (2024).[4] Interlaboratory comparisons other than proficiency testing. Retrieved from [Link]
Sources
Safety Operating Guide
Proper Disposal Procedures: 4-Acetylphenyl Acetate (CAS 13031-43-1)
[1]
Executive Summary & Core Directive
Do not dispose of 4-Acetylphenyl acetate down the drain. While this compound is an ester and biodegradable over time, its immediate hydrolysis products (acetic acid and 4-hydroxyacetophenone) pose aquatic toxicity risks and regulatory non-compliance issues. The mandatory disposal route is High-Temperature Incineration via a licensed chemical waste contractor.
This guide provides a self-validating workflow to ensure compliance with RCRA (Resource Conservation and Recovery Act) standards and Good Laboratory Practice (GLP).
Chemical Profile & Hazard Assessment
To manage waste safely, you must understand the "Why" behind the protocols. 4-Acetylphenyl acetate is an ester that is susceptible to hydrolysis.[1]
| Property | Specification | Operational Implication |
| Chemical Name | 4-Acetylphenyl acetate | Also known as 4'-Acetoxyacetophenone.[2][3] |
| CAS Number | 13031-43-1 | Use this specific ID for waste labeling.[2] |
| Physical State | Solid (Crystalline Powder) | Dust generation is a primary inhalation risk during transfer.[2] |
| Flash Point | >110°C (Estimated) | Combustible but not Flammable (unless dissolved in solvent).[2] |
| Reactivity | Hydrolysis Risk | In the presence of water/bases, degrades to Acetic Acid + 4-Hydroxyacetophenone .[2][1] |
| Hazards (GHS) | H302 (Harmful if swallowed) H315/H319 (Irritant) | Standard PPE (Nitrile gloves, safety glasses) is mandatory.[2] |
The Hydrolysis Factor (Expert Insight): In a mixed waste drum containing water or basic solutions, 4-Acetylphenyl acetate will hydrolyze. This releases acetic acid, which can lower the pH of the waste container unexpectedly.
-
Critical Rule: Do not mix with waste streams containing Cyanides or Sulfides, as the acidification could evolve toxic HCN or H2S gas.
Disposal Decision Logic (Visualized)
The following decision tree illustrates the segregation logic required to prevent cross-contamination and ensure regulatory compliance.
Figure 1: Decision logic for segregating 4-Acetylphenyl acetate waste streams based on physical state.
Detailed Operational Protocols
Protocol A: Solid Waste (Pure Substance)
Use this for expired shelf-stock or excess weighing powder.[2]
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or the original glass container if intact.
-
Transfer:
-
Work inside a chemical fume hood to capture dust.
-
Use a disposable spatula to transfer the solid.
-
-
Labeling:
-
Validation: Ensure the lid is chemically resistant (phenolic or polypropylene) and screwed tight. Wipe the exterior with ethanol to remove dust residue.
Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquor)
Use this when the compound is dissolved in solvents (e.g., Ethyl Acetate, DCM, Methanol).[2]
-
Solvent Compatibility: Identify the carrier solvent.
-
If Halogenated (e.g., DCM): Dispose in "Halogenated Organic Waste".
-
If Non-Halogenated (e.g., Methanol): Dispose in "Non-Halogenated Organic Waste".
-
-
pH Check (Self-Validating Step):
-
Dip a pH strip into the waste solution.
-
Requirement: pH must be between 4 and 10.
-
Why? If too acidic (due to hydrolysis), neutralize slightly with Sodium Bicarbonate before adding to a steel waste drum to prevent corrosion.
-
-
Transfer: Pour into the waste carboy using a funnel. Avoid splashing.
Protocol C: Spill Management (Immediate Response)
Scenario: You dropped a 5g bottle on the floor.
-
Isolate: Mark the area. Do not walk through the powder.
-
PPE Upgrade: Wear N95 dust mask or respirator if powder is airborne. Double glove (Nitrile).
-
Dry Cleanup (Crucial):
-
Do NOT use water initially. Water will spread the ester and initiate hydrolysis, making the surface sticky and acidic.
-
Cover the spill with an inert absorbent (Vermiculite or Sand).
-
Sweep gently into a dust pan.
-
-
Decontamination:
-
Once the bulk solid is removed, wash the surface with a soap/water solution.
-
Collect all wipes and absorbent materials into a heavy-duty plastic bag.
-
Tag as "Hazardous Waste - Debris contaminated with 4-Acetylphenyl acetate."
-
Regulatory Compliance (US Context)
-
RCRA Classification: 4-Acetylphenyl acetate is not a "Listed" waste (P or U list) under 40 CFR 261.33. However, it must be characterized by the generator.
-
Characteristic Waste: If dissolved in a flammable solvent (Flash point <60°C), the mixture carries the D001 (Ignitable) waste code.
-
Generator Status: As a solid, it is generally classified as "Non-RCRA Regulated Chemical Waste" but must still be incinerated.
-
Sewer Ban: Under the Clean Water Act, discharging organic esters that can alter wastewater pH or exert high Biological Oxygen Demand (BOD) is prohibited.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 84132, 4'-Acetoxyacetophenone. Retrieved from .
-
U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 of the Code of Federal Regulations (CFR), Parts 239 through 282. Retrieved from .
-
Fisher Scientific. Safety Data Sheet: 4'-Acetoxyacetophenone. Retrieved from .
Sources
- 1. Buy 4-Acetylphenyl acetate (EVT-278265) | 13031-43-1 [evitachem.com]
- 2. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 3. fishersci.com [fishersci.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. 4-Acetylphenyl acetate | SIELC Technologies [sielc.com]
- 6. capotchem.cn [capotchem.cn]
Application Note & Protocol: Real-Time Monitoring of 4-Acetylphenyl Acetate Synthesis via Thin Layer Chromatography
Abstract
This comprehensive guide details the application of Thin Layer Chromatography (TLC) for the real-time monitoring of the synthesis of 4-acetylphenyl acetate. The acetylation of 4-hydroxyacetophenone with acetic anhydride serves as a model reaction. This document provides a robust framework for researchers, scientists, and professionals in drug development to effectively utilize TLC as a rapid, efficient, and economical tool to track reaction progress, identify components, and determine the optimal reaction endpoint. The protocols herein are designed to be self-validating, with an emphasis on the scientific principles underpinning each step to ensure reliable and reproducible results.
Introduction: The Critical Role of Reaction Monitoring
The synthesis of active pharmaceutical ingredients (APIs) and their intermediates, such as 4-acetylphenyl acetate, demands stringent control over reaction parameters to ensure purity, yield, and safety.[1] 4-Acetylphenyl acetate is a key intermediate in the synthesis of various pharmaceutical compounds. Its formation, typically through the acetylation of 4-hydroxyacetophenone, is a foundational reaction in organic synthesis.[1]
Inefficient reaction monitoring can lead to incomplete conversion of starting materials or the formation of unwanted byproducts, complicating purification and reducing overall yield. Thin Layer Chromatography (TLC) is a powerful analytical technique that provides a rapid and inexpensive method to follow the course of an organic reaction.[2][3] By separating the components of a reaction mixture based on their differential partitioning between a stationary phase and a mobile phase, TLC allows for the qualitative assessment of the presence of starting materials, the formation of products, and the emergence of any impurities.[3][4]
This application note will elucidate the principles and provide a detailed protocol for using TLC to monitor the acetylation of 4-hydroxyacetophenone to yield 4-acetylphenyl acetate.
Reaction Overview and TLC Principles
The Acetylation Reaction
The synthesis of 4-acetylphenyl acetate from 4-hydroxyacetophenone involves the reaction of the phenolic hydroxyl group with acetic anhydride. This reaction is a nucleophilic acyl substitution.[5] Pyridine is often used as a catalyst to activate the acetic anhydride and to neutralize the acetic acid byproduct.[6]
Reaction Scheme:
Principles of TLC Monitoring
TLC separates compounds based on their polarity. The stationary phase, typically silica gel, is polar, while the mobile phase (eluent) is a less polar organic solvent or a mixture of solvents.[4] Polar compounds will have a stronger affinity for the polar stationary phase and will therefore travel a shorter distance up the TLC plate. Less polar compounds will be more soluble in the mobile phase and will travel further up the plate.
In this specific reaction:
-
4-Hydroxyacetophenone (Starting Material): The presence of the phenolic hydroxyl group makes this molecule relatively polar due to its ability to form hydrogen bonds.
-
4-Acetylphenyl Acetate (Product): The conversion of the hydroxyl group to an ester group reduces the molecule's polarity. The ester group is less capable of hydrogen bonding compared to the hydroxyl group.
Therefore, the product, 4-acetylphenyl acetate, is expected to be less polar than the starting material, 4-hydroxyacetophenone. On a TLC plate, the product spot will travel further up the plate (have a higher Retention Factor, Rf) than the starting material spot.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 4-Hydroxyacetophenone | Reagent | Sigma-Aldrich |
| Acetic Anhydride | Reagent | Sigma-Aldrich |
| Pyridine | Anhydrous | Sigma-Aldrich |
| Ethyl Acetate | HPLC Grade | Fisher Scientific |
| Hexane | HPLC Grade | Fisher Scientific |
| Dichloromethane | ACS Grade | VWR |
| Silica Gel TLC Plates (with F254 indicator) | 250 µm | Merck |
| Capillary Tubes | VWR | |
| TLC Developing Chamber | VWR | |
| UV Lamp (254 nm) | VWR |
Synthesis of 4-Acetylphenyl Acetate (Illustrative Procedure)
Safety Precaution: This reaction should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-hydroxyacetophenone (1.36 g, 10 mmol).
-
Dissolve the starting material in pyridine (5 mL).
-
Cool the flask in an ice bath.
-
Slowly add acetic anhydride (1.5 mL, 15.8 mmol) dropwise to the stirred solution.
-
Remove the ice bath and allow the reaction to stir at room temperature.
TLC Monitoring Protocol
This protocol is initiated at the start of the reaction (t=0) and repeated at regular intervals (e.g., every 15-30 minutes) until the reaction is complete.
Workflow for TLC Monitoring
Caption: Workflow for TLC monitoring of the reaction.
Step-by-Step Procedure:
-
Prepare the TLC Plate:
-
Handle the TLC plate by the edges to avoid contaminating the silica surface.
-
Using a pencil, gently draw a straight line (the baseline) approximately 1 cm from the bottom of the plate.
-
Mark three small, equidistant points on the baseline for spotting. Label them 'SM' (Starting Material), 'Co' (Co-spot), and 'Rxn' (Reaction Mixture).
-
-
Prepare the Developing Chamber:
-
Pour the chosen eluent (e.g., 3:1 Hexane:Ethyl Acetate) into the developing chamber to a depth of about 0.5 cm.
-
Place a piece of filter paper in the chamber, ensuring it is wetted by the solvent. This saturates the chamber atmosphere with solvent vapors, leading to better separation.[7]
-
Cover the chamber and allow it to equilibrate for a few minutes.
-
-
Spot the TLC Plate:
-
'SM' Lane: Dissolve a small amount of the 4-hydroxyacetophenone starting material in a suitable solvent (e.g., dichloromethane). Using a capillary tube, carefully spot this solution on the 'SM' mark. The spot should be small and concentrated.
-
'Rxn' Lane: At a specific time point (e.g., t = 15 min), withdraw a small aliquot of the reaction mixture using a capillary tube and spot it on the 'Rxn' mark.
-
'Co' Lane: On the 'Co' mark, first spot the starting material solution and then, on top of the same spot, apply the reaction mixture. This co-spot is crucial for confirming the identity of the starting material spot in the reaction lane, especially if the Rf values are close.[8]
-
-
Develop the TLC Plate:
-
Carefully place the spotted TLC plate into the equilibrated developing chamber. Ensure the baseline is above the solvent level.
-
Cover the chamber and allow the solvent front to ascend the plate.[7]
-
Remove the plate when the solvent front is about 1 cm from the top.
-
Immediately mark the position of the solvent front with a pencil.
-
-
Visualize the TLC Plate:
-
Allow the plate to dry completely in a fume hood.
-
Place the dried plate under a UV lamp (254 nm). The aromatic rings of the starting material and product will absorb the UV light, appearing as dark spots against the fluorescent green background of the plate.[4][9]
-
Gently circle the visible spots with a pencil.
-
Interpretation of Results
By analyzing the TLC plate at different time intervals, the progress of the reaction can be determined.
Visual Representation of TLC Progression
Caption: Idealized TLC plates at different reaction times. Blue spots represent the starting material, and red spots represent the product.
-
At t = 0: A single spot corresponding to the starting material will be visible in the 'SM', 'Co', and 'Rxn' lanes.
-
As the reaction progresses: A new, less polar spot (higher Rf) will appear in the 'Rxn' lane, corresponding to the product, 4-acetylphenyl acetate. The intensity of the starting material spot in the 'Rxn' lane will decrease.
-
Reaction Completion: The reaction is considered complete when the starting material spot is no longer visible in the 'Rxn' lane. At this point, only the product spot should be present.
Calculating the Retention Factor (Rf):
The Rf value is a quantitative measure of a compound's movement on the TLC plate and is calculated as follows:
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
| Compound | Expected Polarity | Expected Rf |
| 4-Hydroxyacetophenone | More Polar | Lower Rf |
| 4-Acetylphenyl Acetate | Less Polar | Higher Rf |
A study involving a similar transformation reported an Rf of 0.5 for 4-hydroxyacetophenone and 0.58 for a related acetate product, confirming the expected increase in Rf upon acetylation.[10]
Troubleshooting
| Problem | Possible Cause | Solution |
| Streaky Spots | Sample is too concentrated. | Dilute the sample before spotting. |
| Spots Ran Unevenly | The bottom of the TLC plate was not level in the chamber. | Ensure the plate is placed vertically and the chamber is on a flat surface. |
| Rf values are too high or too low | The eluent is too polar or not polar enough. | Adjust the solvent system. Increase the proportion of the more polar solvent to decrease Rf values, and vice versa. |
| No Spots are Visible | The compounds are not UV-active, or the concentration is too low. | Use a visualization stain (e.g., potassium permanganate or iodine chamber) if compounds are not UV-active.[9][11] Concentrate the sample if necessary. |
Conclusion
Thin Layer Chromatography is an indispensable technique for monitoring the synthesis of 4-acetylphenyl acetate. Its simplicity, speed, and low cost make it an ideal choice for real-time reaction analysis in both research and industrial settings. By following the detailed protocols and understanding the principles outlined in this application note, scientists can confidently track the progress of their reactions, leading to optimized reaction conditions, improved yields, and higher purity of the final product.
References
-
4-Acetylphenyl Acetate: A Key Intermediate for Pharmaceutical Synthesis. LookChem.[Link]
- Method for purification of 4-hydroxyacetophenone.
-
Step-by-Step Procedures for Thin Layer Chromatography. Chemistry LibreTexts.[Link]
-
Acetylation Reaction Mechanism-Organic Chemistry. YouTube.[Link]
-
Visualizing TLC Plates. Chemistry LibreTexts.[Link]
-
Phenol + Acetic anhydride Reaction. Homework.Study.com.[Link]
-
Conversion of 4-hydroxyacetophenone into 4-phenyl acetate by a flavin adenine dinucleotide-containing Baeyer-Villiger-type monooxygenase. PubMed.[Link]
-
Thin Layer Chromatography: A Complete Guide to TLC. Chemistry Hall.[Link]
- Process for producing 4-hydroxyacetophenone.
-
Conversion of 4-Hydroxyacetophenone into 4-Phenyl Acetate by a Flavin Adenine Dinucleotide-Containing Baeyer-Villiger-Type Monooxygenase. PMC - NIH.[Link]
-
Monitoring Reactions by TLC. Washington State University.[Link]
-
Uses of TLC. Chemistry LibreTexts.[Link]
-
Acetylation of phenols using acetic acid. Indian Academy of Sciences.[Link]
-
TLC Visualization Methods. University of Colorado Boulder.[Link]
-
The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride. Journal of the Chemical Society B: Physical Organic.[Link]
-
REPORT FORM: THIN-LAYER CHROMATOGRAPHY TLC Analysis. Chegg.com.[Link]
-
TLC Visualization Reagents. EPFL.[Link]
- Process for purifying 4-hydroxy-acetophenone.
-
A rapid and efficient method for acetylation of phenols with acetic anhydride catalysed by TiO2/SO4. SciSpace.[Link]
-
How To: Monitor by TLC. University of Rochester Department of Chemistry.[Link]
-
Thin Layer Chromatography (TLC). University of Colorado Boulder Organic Chemistry.[Link]
-
Analytical Procedure of Thin Layer Chromatography Technique. Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences.[Link]
Sources
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- 2. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 3. rroij.com [rroij.com]
- 4. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 5. homework.study.com [homework.study.com]
- 6. The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. How To [chem.rochester.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Conversion of 4-Hydroxyacetophenone into 4-Phenyl Acetate by a Flavin Adenine Dinucleotide-Containing Baeyer-Villiger-Type Monooxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. faculty.fiu.edu [faculty.fiu.edu]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
